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Strontium bromide monohydrate

Cat. No.: B080916
CAS No.: 14519-13-2
M. Wt: 265.4 g/mol
InChI Key: NGCOUPFTCAQKJM-UHFFFAOYSA-L
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Description

Strontium bromide monohydrate, also known as this compound, is a useful research compound. Its molecular formula is Br2H2OSr and its molecular weight is 265.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Br2H2OSr B080916 Strontium bromide monohydrate CAS No. 14519-13-2

Properties

IUPAC Name

strontium;dibromide;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2BrH.H2O.Sr/h2*1H;1H2;/q;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGCOUPFTCAQKJM-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.[Br-].[Br-].[Sr+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Br2H2OSr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40589960
Record name Strontium bromide--water (1/2/1)
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Molecular Weight

265.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7789-53-9, 33429-50-4
Record name Strontium bromide (SrBr2), hexahydrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7789-53-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Strontium bromide--water (1/2/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Strontium Bromide Monohydrate (SrBr₂·H₂O)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Strontium Bromide Monohydrate (SrBr₂·H₂O). The information is presented to support research, development, and application of this compound in various scientific fields.

Introduction

This compound (SrBr₂·H₂O) is one of the hydrated forms of strontium bromide, an inorganic salt with significant applications, including in medicine and as a reagent in chemical synthesis.[1][2] Its properties are of particular interest in the field of thermochemical energy storage due to the reversible nature of its hydration and dehydration processes.[3][4][5] Understanding the precise physical and chemical characteristics of the monohydrate form is crucial for its effective utilization. This document details these properties, the experimental methods used for their determination, and the key chemical transformations it undergoes.

Physical Properties of this compound

The physical properties of SrBr₂·H₂O are summarized in the table below. These properties are fundamental for its handling, storage, and application in various experimental and industrial settings.

PropertyValueNotes
Molar Mass 265.44 g/mol Computed value.[6]
Appearance White crystalline powderAnhydrous SrBr₂ is also a white, odorless, crystalline powder.[1][7][8]
Solubility in Water Very SolubleThe anhydrous form has a solubility of 107 g/100 mL.[7][8] The monohydrate is also highly soluble.[1][9]
Solubility in Other Solvents Soluble in alcohol (ethanol, methanol, carbinol, amyl alcohol). Insoluble in ether.[1][2][7][10][11]
Hygroscopicity HygroscopicThe compound readily absorbs moisture from the air.[1][2]

Chemical Properties and Reactions

The chemical behavior of SrBr₂·H₂O is largely defined by its hydration state and the reactivity of the strontium and bromide ions.

PropertyDescription
Chemical Formula SrBr₂·H₂O
Decomposition Decomposes to anhydrous SrBr₂ upon heating. The transition from the hexahydrate to the monohydrate occurs around 89-100°C, and further heating to 180°C yields the anhydrous form.[3][12][13]
Dissociation in Water When dissolved in water, it dissociates into strontium ions (Sr²⁺) and bromide ions (Br⁻).[14]
Flame Test Imparts a characteristic bright red color to a flame, indicative of the presence of strontium ions.[1][2][7]

The reversible reaction between anhydrous strontium bromide and its monohydrate form with water vapor is central to its application in thermochemical energy storage.[3][4][5] The reaction is as follows:

SrBr₂(s) + H₂O(g) ⇌ SrBr₂·H₂O(s) + ΔRH

This reaction is exothermic during hydration and endothermic during dehydration.[3][4][5] The specific energy density of this reaction is approximately 291 kJ/kg of SrBr₂.[3][4][5]

G cluster_0 SrBr2_6H2O Strontium Bromide Hexahydrate (SrBr₂·6H₂O) SrBr2_H2O Strontium Bromide Monohydrate (SrBr₂·H₂O) SrBr2_6H2O->SrBr2_H2O Heat (89-100°C) -5 H₂O SrBr2_H2O->SrBr2_6H2O Hydration +5 H₂O SrBr2 Anhydrous Strontium Bromide (SrBr₂) SrBr2_H2O->SrBr2 Heat (180°C) - H₂O SrBr2->SrBr2_H2O Hydration + H₂O

Caption: Dehydration and hydration pathway of strontium bromide hydrates.

Experimental Protocols

The characterization of SrBr₂·H₂O involves several standard analytical techniques to determine its physical and chemical properties.

This compound is typically prepared from the hexahydrate form.[3]

  • Starting Material: Strontium Bromide Hexahydrate (SrBr₂·6H₂O).

  • Dehydration: The hexahydrate crystals are placed in a circulating air oven.

  • Heating: The temperature is raised to approximately 70-100°C.[3][13] The material is heated for several hours.

  • Verification: The transformation to the monohydrate is confirmed by monitoring the mass loss, which should correspond to the loss of five water molecules.

  • Storage: The resulting SrBr₂·H₂O is stored in a desiccated environment or at an elevated temperature (e.g., 70-110°C) to prevent rehydration.[3]

G cluster_1 Start Start with SrBr₂·6H₂O Oven Place in Circulating Air Oven Start->Oven Heat Heat at 70-100°C for several hours Oven->Heat Verify Verify Mass Loss (corresponds to 5 H₂O) Heat->Verify Verify->Heat Incorrect Mass Loss Store Store SrBr₂·H₂O in dry conditions Verify->Store Correct Mass Loss

Caption: Experimental workflow for the preparation of SrBr₂·H₂O.

TGA is employed to study the thermal stability and the kinetics of dehydration and hydration.

  • Sample Preparation: A small, precisely weighed sample (e.g., 15 mg) of SrBr₂·H₂O is placed in the TGA crucible.[3]

  • Atmosphere Control: The experiment is conducted under a controlled atmosphere, for instance, with a specific water vapor partial pressure to study hydration/dehydration equilibria.

  • Temperature Program: The sample is subjected to a controlled temperature program, such as a constant heating/cooling rate (e.g., ±0.5 K/min).[3]

  • Data Acquisition: The mass of the sample is recorded continuously as a function of temperature.

  • Analysis: The resulting data provides information on the temperatures at which water is lost or gained, the stoichiometry of the hydrates, and the kinetics of these processes.

XRD is used to determine the crystal structure of the material. While the structure of anhydrous α-SrBr₂ is well-documented as tetragonal with space group P4/n, detailed crystallographic data for the monohydrate requires specific experimental determination.[12][15]

  • Sample Preparation: A fine powder of SrBr₂·H₂O is prepared and mounted on a sample holder.

  • Data Collection: The sample is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected over a range of angles (2θ).

  • Phase Identification: The resulting diffraction pattern is compared to databases (e.g., ICDD) to confirm the phase purity of the monohydrate.

  • Structure Solution/Refinement: For an unknown structure, the diffraction data can be used to determine the unit cell parameters, space group, and atomic positions.

Conclusion

This compound is a compound with well-defined, yet complex, physical and chemical properties centered around its hydration state. Its high solubility in water and alcohol, coupled with its specific thermal decomposition pathway, makes it a versatile compound for various applications. The detailed experimental protocols provided herein serve as a foundation for researchers and scientists to further investigate and utilize SrBr₂·H₂O, particularly in the promising area of thermochemical energy storage. The data and methodologies presented in this guide are intended to facilitate reproducible and accurate research in the diverse fields that employ this important inorganic salt.

References

Synthesis of Strontium Bromide Monohydrate from Hexahydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis route for strontium bromide monohydrate (SrBr₂·H₂O) from strontium bromide hexahydrate (SrBr₂·6H₂O). This process is of significant interest for various applications, including pharmaceuticals and materials science, where precise control over hydration state is critical. This document provides a comprehensive overview of the underlying principles, detailed experimental protocols, and relevant characterization data.

Introduction

Strontium bromide is a salt with the chemical formula SrBr₂. It readily forms hydrates, with the hexahydrate (SrBr₂·6H₂O) being a common commercially available form. For many advanced applications, the monohydrate (SrBr₂·H₂O) is the desired compound due to its specific physical and chemical properties. The synthesis of the monohydrate from the hexahydrate is achieved through a controlled thermal dehydration process. This guide outlines the methodology for this conversion, emphasizing procedural details and data presentation for reproducibility.

Physicochemical Properties

A clear understanding of the properties of both the starting material and the target compound is essential for successful synthesis and characterization.

PropertyStrontium Bromide HexahydrateThis compoundStrontium Bromide (Anhydrous)
Chemical Formula SrBr₂·6H₂OSrBr₂·H₂OSrBr₂
Molar Mass 355.53 g/mol [1]265.44 g/mol 247.43 g/mol [1]
Appearance White crystalline powder[1]White crystalline solidColorless, transparent crystals[2]
Density 2.386 g/cm³[1]Not readily available4.216 g/cm³[1]
CAS Number 7789-53-9[3]14519-13-2[4]10476-81-0
Solubility Soluble in water and alcohol[2]Soluble in waterSoluble in water and alcohol[2]

Synthesis Route: Thermal Dehydration

The conversion of strontium bromide hexahydrate to its monohydrate is a solid-state dehydration reaction. This process involves the removal of five water molecules of crystallization by heating.[1]

Reaction:

SrBr₂·6H₂O(s) + Heat → SrBr₂·H₂O(s) + 5H₂O(g)

The reaction is typically carried out in a controlled temperature environment, such as a laboratory oven or furnace. The temperature must be carefully controlled to prevent the formation of the anhydrous form, which occurs at higher temperatures.[1] Research indicates that the hexahydrate decomposes to the monohydrate at temperatures around 60-70°C.[3][5] Further heating to 180°C will result in the anhydrous form.[1][6]

Dehydration_Pathway Hexahydrate SrBr₂·6H₂O (Hexahydrate) Monohydrate SrBr₂·H₂O (Monohydrate) Hexahydrate->Monohydrate ~60-70°C -5H₂O Anhydrous SrBr₂ (Anhydrous) Monohydrate->Anhydrous >100-180°C -H₂O

Caption: Thermal dehydration pathway of Strontium Bromide Hydrates.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the laboratory-scale synthesis of this compound.

Materials:

  • Strontium bromide hexahydrate (SrBr₂·6H₂O)

  • Drying oven or furnace with temperature control

  • Shallow, heat-resistant glass or ceramic dish (e.g., evaporating dish)

  • Spatula

  • Analytical balance

  • Desiccator

Procedure:

  • Sample Preparation: Weigh a clean, dry evaporating dish. Record the mass.

  • Add a known mass of strontium bromide hexahydrate to the evaporating dish. Spread the solid in a thin, even layer to maximize the surface area exposed to heat.

  • Dehydration: Place the evaporating dish containing the strontium bromide hexahydrate into a preheated oven or furnace set to a temperature between 60°C and 70°C.

  • Monitoring the Reaction: Heat the sample for several hours. The progress of the dehydration can be monitored by periodically removing the dish from the oven (placing it in a desiccator to cool to room temperature to prevent moisture reabsorption) and weighing it. The mass will decrease as water is driven off.

  • Completion: The reaction is complete when the mass of the sample becomes constant, indicating that all five water molecules have been removed to form the monohydrate. The theoretical mass loss can be calculated to confirm the conversion.

  • Storage: Once the dehydration is complete, cool the this compound in a desiccator to prevent rehydration from atmospheric moisture. Store the final product in a tightly sealed container in a dry environment.

Experimental_Workflow Start Start Prep Prepare SrBr₂·6H₂O Sample (Weigh and spread in dish) Start->Prep Heat Heat at 60-70°C in Oven/Furnace Prep->Heat Monitor Monitor Mass Loss (Cool in desiccator before weighing) Heat->Monitor ConstantMass Mass Constant? Monitor->ConstantMass ConstantMass->Heat No CoolStore Cool in Desiccator and Store ConstantMass->CoolStore Yes End End CoolStore->End

Caption: Experimental workflow for the synthesis of SrBr₂·H₂O.

Data Presentation and Characterization

Quantitative data is crucial for verifying the successful synthesis of this compound.

Table 2: Theoretical Mass Loss Calculation

CompoundMolar Mass ( g/mol )Moles of Water Lost per Mole of SrBr₂·6H₂OMass of Water Lost per Mole of SrBr₂·6H₂O (g)Theoretical Mass Loss (%)
SrBr₂·6H₂O355.53590.0825.34%

Characterization:

To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:

  • Thermogravimetric Analysis (TGA): TGA can be used to precisely determine the water content and the dehydration temperatures. The TGA curve of the hexahydrate would show a distinct mass loss step corresponding to the removal of five water molecules in the 60-100°C range.

  • X-Ray Diffraction (XRD): XRD analysis can confirm the crystal structure of the resulting monohydrate and ensure that it is free from the hexahydrate or anhydrous forms.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to observe changes in the vibrational modes of the water molecules, distinguishing between the hexahydrate and monohydrate forms.

Safety Precautions

  • Wear appropriate personal protective equipment (PPE), including safety glasses and gloves.

  • Handle strontium bromide in a well-ventilated area.

  • Avoid inhalation of the powder.

  • Refer to the Safety Data Sheet (SDS) for strontium bromide for detailed safety information.

Conclusion

The synthesis of this compound from its hexahydrate is a straightforward and reproducible process based on controlled thermal dehydration. By following the detailed protocol and utilizing appropriate characterization techniques, researchers can reliably produce high-purity this compound for a variety of scientific and developmental applications. Careful control of temperature and monitoring of mass loss are key to achieving the desired product while avoiding the formation of the anhydrous salt.

References

Thermal Decomposition of Strontium Bromide Monohydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition pathway of strontium bromide monohydrate (SrBr₂·H₂O). The information presented herein is curated for professionals in research, science, and drug development who require a detailed understanding of the material's behavior under thermal stress. This document summarizes key quantitative data, outlines detailed experimental protocols, and provides a visual representation of the decomposition pathway.

Introduction

Strontium bromide is an inorganic salt that can exist in various hydrated forms, with the monohydrate and hexahydrate being of significant interest. The reversible hydration and dehydration of these compounds, particularly the transition between the monohydrate and anhydrous forms, are central to applications in thermochemical energy storage and heat transformation.[1][2][3] A thorough understanding of the thermal decomposition pathway is critical for optimizing these applications and for ensuring material stability in various processes.

The primary thermal decomposition event for this compound is a single-step dehydration process, yielding the anhydrous salt and water vapor. This reaction is reversible and is governed by temperature and water vapor partial pressure.

Reaction: SrBr₂(s) + H₂O(g) ⇌ SrBr₂·H₂O(s)[1][3]

Quantitative Decomposition Data

The following tables summarize the key quantitative data related to the thermal decomposition of strontium bromide hydrates, compiled from various studies.

Table 1: Dehydration Stages of Strontium Bromide Hydrates

Hydrate FormTransition Temperature (°C)Resulting ProductReference
Strontium Bromide Hexahydrate (SrBr₂·6H₂O)70This compound (SrBr₂·H₂O)[2]
Strontium Bromide Hexahydrate (SrBr₂·6H₂O)89Strontium Bromide Dihydrate (SrBr₂·2H₂O)[2]
Strontium Bromide Dihydrate (SrBr₂·2H₂O)180Anhydrous Strontium Bromide (SrBr₂)[2]
This compound (SrBr₂·H₂O)>180Anhydrous Strontium Bromide (SrBr₂)[2][4]

Table 2: Thermodynamic and Kinetic Data for the Monohydrate-Anhydrous Transition

ParameterValueConditionsReference
Specific Energy Density291 kJ/kg SrBr₂ (81 kWh/t)-[1]
Dehydration Onset Temperature211 °CWater vapor partial pressure of 19 kPa, heating rate of ±0.5 K/min[1]
Hydration Onset Temperature158 °CWater vapor partial pressure of 19 kPa, cooling rate of ±0.5 K/min[1]
Thermal Hysteresis53 KWater vapor partial pressure of 19 kPa[1]
Thermal Hysteresis22 KWater vapor partial pressure of 5 kPa[1]
Specific Thermal Power (Dehydration)2.5 kW/kg of SrBr₂·H₂O210 °C and 5 kPa steam pressure[1]
Specific Thermal Power (Hydration)up to 4 kW/kg SrBr₂180 °C and 69 kPa[1]

Experimental Protocols

The characterization of the thermal decomposition of this compound predominantly involves thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). These techniques are often used simultaneously (TGA-DSC) to correlate mass loss with energetic changes. In-situ X-ray diffraction (XRD) is also employed to study crystallographic changes during decomposition.

Sample Preparation
  • Starting Material: Strontium bromide hexahydrate (SrBr₂·6H₂O) of high purity (e.g., 99%) is typically used as the starting material.[1]

  • Dehydration to Monohydrate: The hexahydrate is dried in a circulating air oven at a controlled temperature, for instance, 70 °C for several hours, to obtain the monohydrate form.[1][2] The completion of the dehydration to the monohydrate is confirmed by monitoring the mass loss.

  • Storage: The prepared monohydrate samples are stored at an elevated temperature (e.g., 70-110 °C) to prevent rehydration before analysis.[1]

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
  • Instrumentation: A simultaneous TGA-DSC instrument (e.g., Mettler-Toledo TGA/DSC 1, STA 449 F3) is commonly used.[1]

  • Sample Size: Small sample sizes, typically on the order of 5-15 mg, are used for TGA-DSC analysis.[1]

  • Crucibles: Aluminum or other inert material crucibles are used to hold the sample.

  • Atmosphere: The experiments are conducted under a controlled atmosphere, often a flow of inert gas (e.g., nitrogen) with a specific water vapor partial pressure.[1] The gas flow rate is maintained at a constant value, for example, 50 ml/min.

  • Temperature Program:

    • Dynamic Scans: The sample is heated at a constant rate (e.g., 0.1 to 10 °C/min) over a defined temperature range (e.g., 25 to 300 °C) to determine the onset and peak temperatures of decomposition.[5]

    • Isothermal Scans: The sample is held at a constant temperature while the atmosphere is changed (e.g., by introducing a specific water vapor pressure) to study the kinetics of the reaction at a specific temperature.[1]

  • Data Analysis: The TGA data provides the mass loss as a function of temperature, which is used to determine the stoichiometry of the dehydration. The DSC data provides the heat flow, from which the enthalpy of the reaction can be determined. The onset temperature of the mass loss in the TGA curve or the peak of the endotherm in the DSC curve is taken as the decomposition temperature.

In-situ X-ray Diffraction (XRD)
  • Purpose: In-situ XRD is used to monitor the changes in the crystal structure of the material as it is heated. This allows for the direct identification of the crystalline phases present at different temperatures.

  • Instrumentation: A powder X-ray diffractometer equipped with a high-temperature, controlled-atmosphere sample stage is required.

  • Procedure: The sample is placed in the specialized sample holder and heated according to a defined temperature program, similar to that used in TGA-DSC. XRD patterns are collected at regular intervals as the temperature increases.

  • Data Analysis: The collected XRD patterns are analyzed to identify the crystalline phases present at each temperature. This provides direct evidence of the transformation from the monohydrate to the anhydrous phase.

Visualization of the Decomposition Pathway

The following diagrams illustrate the thermal decomposition pathway of this compound and a typical experimental workflow for its analysis.

Thermal_Decomposition_Pathway Thermal Decomposition Pathway of SrBr₂·H₂O cluster_preparation Sample Preparation cluster_decomposition Thermal Decomposition SrBr2_6H2O SrBr₂·6H₂O (Hexahydrate) SrBr2_H2O SrBr₂·H₂O (Monohydrate) SrBr2_6H2O->SrBr2_H2O ~70°C -5H₂O SrBr2 SrBr₂ (Anhydrous) SrBr2_H2O->SrBr2 >180°C -H₂O SrBr2->SrBr2_H2O +H₂O (e.g., 180°C, 69 kPa) H2O H₂O (Water Vapor)

Caption: Thermal decomposition and rehydration pathway of strontium bromide hydrates.

Experimental_Workflow Experimental Workflow for Thermal Analysis start Start: SrBr₂·6H₂O prepare Sample Preparation (Drying at ~70°C) start->prepare tga_dsc TGA-DSC Analysis prepare->tga_dsc xrd In-situ XRD Analysis prepare->xrd data_analysis Data Analysis tga_dsc->data_analysis xrd->data_analysis quantitative_data Quantitative Data (T_decomp, ΔH, Mass Loss) data_analysis->quantitative_data structural_data Structural Data (Phase Identification) data_analysis->structural_data report Technical Report quantitative_data->report structural_data->report

References

An In-depth Technical Guide to the Hygroscopic Nature of Strontium Bromide Monohydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hygroscopic nature of strontium bromide monohydrate (SrBr₂·H₂O). Strontium bromide is a salt with applications in the pharmaceutical industry, including historical use as a sedative and potential roles in modern therapeutic formulations.[1] Its interaction with atmospheric moisture is a critical parameter that can influence its stability, handling, and performance in drug products. Understanding the hygroscopicity of this compound is therefore essential for formulation development, manufacturing, and ensuring product quality.

Physicochemical Properties of Strontium Bromide and Its Hydrates

Strontium bromide can exist in anhydrous form (SrBr₂) as well as in various hydrated states, most notably the monohydrate (SrBr₂·H₂O) and the hexahydrate (SrBr₂·6H₂O).[2] The physical and chemical properties of these forms are summarized in the table below for easy comparison. The anhydrous form is particularly hygroscopic and will readily absorb moisture from the atmosphere to form hydrates.[3]

PropertyStrontium Bromide (Anhydrous)This compoundStrontium Bromide Hexahydrate
Chemical Formula SrBr₂SrBr₂·H₂OSrBr₂·6H₂O
Molecular Weight 247.43 g/mol [1]265.44 g/mol [4]355.53 g/mol [2]
Appearance White crystalline powder[2]White crystalline solidWhite or colorless needle-like crystals[5]
Density 4.216 g/cm³[2]Not specified2.386 g/cm³[2]
Melting Point 643 °C[2]Decomposes88.2 °C (dissolves in its water of crystallization)[5]
Solubility in Water Highly soluble[3]SolubleHighly soluble[5]
Hygroscopicity Very deliquescent[3]HygroscopicHygroscopic[5]

Hygroscopic Nature and Water Sorption Behavior

The hexahydrate form, upon heating, can be dehydrated to the monohydrate.[2] Specifically, strontium bromide hexahydrate loses five water molecules at approximately 100°C to form the monohydrate.[2] Further heating to around 180°C will yield the anhydrous form.[2] This reversible hydration and dehydration is a key aspect of its behavior in environments with varying relative humidity.

The relationship between the different hydrated forms of strontium bromide can be visualized as follows:

G anhydrous SrBr₂ (Anhydrous) monohydrate SrBr₂·H₂O (Monohydrate) anhydrous->monohydrate + H₂O (Hydration) monohydrate->anhydrous - H₂O (Dehydration, ~180°C) hexahydrate SrBr₂·6H₂O (Hexahydrate) monohydrate->hexahydrate + 5H₂O (Hydration) hexahydrate->monohydrate - 5H₂O (Dehydration, ~100°C)

Figure 1: Relationship between the hydrated forms of strontium bromide.

Experimental Protocols for Hygroscopicity Determination

To quantitatively assess the hygroscopic nature of this compound, standardized experimental protocols are necessary. The following sections detail the methodologies for two common techniques: Dynamic Vapor Sorption (DVS) and the static desiccator method.

Dynamic Vapor Sorption (DVS)

DVS is a gravimetric technique that measures the change in mass of a sample as it is exposed to a controlled environment of varying relative humidity at a constant temperature.[6] This method allows for the determination of a moisture sorption isotherm, which is a plot of the equilibrium moisture content as a function of relative humidity.

  • Sample Preparation: Accurately weigh 5-15 mg of this compound into a clean, dry DVS sample pan.

  • Initial Drying: Place the sample in the DVS instrument and dry it at a specified temperature (e.g., 25°C) under a stream of dry nitrogen (0% relative humidity) until a stable mass is achieved. This establishes the dry mass of the sample.

  • Sorption Phase: Increase the relative humidity in a stepwise manner (e.g., in 10% increments from 0% to 90% RH). At each step, the instrument will hold the humidity constant until the sample mass equilibrates (i.e., the rate of mass change is below a set threshold).

  • Desorption Phase: After reaching the maximum relative humidity, decrease the humidity in the same stepwise manner back to 0% RH, again allowing for mass equilibration at each step.

  • Data Analysis: The change in mass at each relative humidity step is recorded. The moisture content is calculated as the percentage increase in mass relative to the initial dry mass. The data is then plotted as a moisture sorption isotherm (moisture content vs. relative humidity).

The experimental workflow for DVS analysis can be visualized as follows:

G start Start prep Sample Preparation (5-15 mg SrBr₂·H₂O) start->prep dry Initial Drying (25°C, 0% RH) prep->dry sorption Sorption Phase (Stepwise RH increase to 90%) dry->sorption desorption Desorption Phase (Stepwise RH decrease to 0%) sorption->desorption analysis Data Analysis (Generate Sorption Isotherm) desorption->analysis end End analysis->end

Figure 2: Experimental workflow for Dynamic Vapor Sorption (DVS) analysis.

Static Desiccator Method (European Pharmacopoeia)

A simpler, albeit less detailed, method for classifying the hygroscopicity of a substance is the static desiccator method, as described in the European Pharmacopoeia. This method categorizes a substance based on its percentage weight gain after storage at a specific high-humidity condition for a set period.

  • Sample Preparation: Weigh a suitable glass weighing vessel with a stopper (m₁). Add a sample of this compound (that has been previously dried or has a known low water content) to the vessel and weigh again (m₂). The initial mass of the sample is (m₂ - m₁).

  • Exposure: Place the unstoppered weighing vessel in a desiccator containing a saturated solution of ammonium chloride, which maintains a relative humidity of approximately 79.5% at 25°C. The desiccator should be maintained at a constant temperature of 25°C ± 1°C.

  • Incubation: Allow the sample to stand in the desiccator for 24 hours.

  • Final Weighing: After 24 hours, remove the weighing vessel from the desiccator, immediately stopper it, and weigh it (m₃).

  • Calculation and Classification: Calculate the percentage increase in mass using the formula: [ (m₃ - m₂) / (m₂ - m₁) ] * 100. The hygroscopicity is then classified according to the European Pharmacopoeia guidelines.

Hygroscopicity Classification (European Pharmacopoeia)

ClassificationPercentage Weight Gain
Slightly hygroscopic≥ 0.2% and < 2%
Hygroscopic≥ 2% and < 15%
Very hygroscopic≥ 15%
DeliquescentSufficient water is absorbed to form a liquid

Implications for Drug Development

The hygroscopic nature of an active pharmaceutical ingredient (API) or excipient like this compound has significant implications for drug development:

  • Stability: Moisture uptake can lead to physical changes such as deliquescence, caking, and changes in crystal form, as well as chemical degradation through hydrolysis.

  • Manufacturing: The flowability and compressibility of powders can be adversely affected by moisture, posing challenges during tableting and capsule filling.

  • Packaging and Storage: Hygroscopic materials require controlled storage conditions and may necessitate the use of packaging with a high moisture barrier to ensure product quality and shelf life.

Conclusion

This compound is a hygroscopic compound, and its interaction with atmospheric moisture is a critical consideration for its use in pharmaceutical applications. While specific quantitative sorption data is not widely published, the established methodologies of Dynamic Vapor Sorption and the static desiccator method provide robust frameworks for characterizing its hygroscopic behavior. A thorough understanding of this property is paramount for ensuring the stability, efficacy, and quality of drug products containing this compound. Researchers and drug development professionals are encouraged to perform these experimental evaluations as part of their formulation and development processes.

References

In-Depth Technical Guide to the Molecular Geometry of Strontium Bromide Monohydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular geometry of strontium bromide monohydrate (SrBr₂·H₂O), a compound of interest in various chemical and pharmaceutical research fields. This document details its crystal structure, coordination environment, and the experimental protocols utilized for its characterization.

Introduction

This compound is a crystalline solid in which strontium bromide, an inorganic salt, incorporates a single molecule of water into its crystal lattice. Understanding the precise three-dimensional arrangement of atoms within this compound is fundamental to elucidating its chemical and physical properties, which is crucial for its application in areas such as materials science and drug development. The primary technique for determining this intricate architecture is single-crystal X-ray diffraction.

Molecular Geometry and Crystal Structure

The molecular geometry of this compound is defined by the coordination environment of the strontium cation (Sr²⁺) within the crystal lattice. Detailed crystallographic studies have revealed a complex and asymmetric arrangement.

Coordination Environment of the Strontium Ion

In the solid state, each strontium ion is coordinated to a total of nine atoms: seven bromine atoms and two oxygen atoms from the water molecules.[1] This results in a coordination number of 9 for the strontium ion. The overall geometry of this nine-coordinate environment is best described as a distorted monocapped square antiprism.

Quantitative Crystallographic Data

The precise structural parameters of this compound, as determined by single-crystal X-ray diffraction, are summarized in the table below. These values provide a quantitative description of the bonding and geometry within the crystal structure.

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions
a7.23 Å
b11.98 Å
c8.34 Å
β113.4°
Coordination Number of Sr²⁺ 9
Bond Lengths
Sr-O2.52 Å
Sr-Br3.21 - 3.35 Å

Experimental Protocols

The determination of the molecular geometry of this compound relies on precise experimental techniques, primarily single-crystal X-ray diffraction.

Synthesis of this compound Single Crystals

The synthesis of single crystals of this compound suitable for X-ray diffraction is a critical first step.

Protocol:

  • Preparation of Strontium Bromide Hexahydrate (SrBr₂·6H₂O): Strontium carbonate (SrCO₃) is reacted with hydrobromic acid (HBr). The resulting solution is then carefully evaporated to yield crystals of strontium bromide hexahydrate.

  • Dehydration to Monohydrate: Single crystals of the hexahydrate are heated in a controlled environment. Specifically, heating at 100°C in the air for a sufficient duration will drive off five water molecules to form this compound.[1] Careful temperature control is necessary to avoid complete dehydration to the anhydrous form, which occurs at temperatures above 180°C.

Single-Crystal X-ray Diffraction Analysis

The following protocol outlines the key steps for determining the crystal structure of this compound.

Protocol:

  • Crystal Selection and Mounting: A suitable single crystal of this compound (typically 0.1-0.3 mm in size) is selected under a microscope to ensure it is well-formed and free of defects. The crystal is then mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A focused beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector.

  • Data Processing: The collected diffraction intensities are processed to correct for experimental factors such as absorption and to reduce the data to a set of unique reflections.

  • Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson synthesis to determine the initial positions of the atoms. The structural model is then refined to achieve the best possible fit with the experimental data, yielding the final atomic coordinates, bond lengths, and bond angles.

Visualizations

The following diagrams illustrate the key concepts and workflows described in this guide.

G Coordination Environment of Sr²⁺ in SrBr₂·H₂O Sr Sr²⁺ O1 O (H₂O) Sr->O1 O2 O (H₂O) Sr->O2 Br1 Br⁻ Sr->Br1 Br2 Br⁻ Sr->Br2 Br3 Br⁻ Sr->Br3 Br4 Br⁻ Sr->Br4 Br5 Br⁻ Sr->Br5 Br6 Br⁻ Sr->Br6 Br7 Br⁻ Sr->Br7

Caption: Coordination sphere of the Strontium ion.

G Workflow for Crystal Structure Determination cluster_synthesis Synthesis cluster_xrd X-ray Diffraction cluster_analysis Data Analysis synthesis Synthesis of SrBr₂·6H₂O Crystals dehydration Controlled Dehydration to SrBr₂·H₂O synthesis->dehydration mounting Crystal Mounting dehydration->mounting data_collection Diffraction Data Collection mounting->data_collection processing Data Processing and Reduction data_collection->processing solution Structure Solution processing->solution refinement Structural Refinement solution->refinement final_structure final_structure refinement->final_structure Final Molecular Geometry

Caption: Experimental workflow for structure determination.

References

An In-depth Technical Guide to the Phase Transitions of Hydrated Strontium Bromide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phase transitions of hydrated strontium bromide (SrBr₂), a compound of significant interest for thermochemical energy storage and as a potential pharmaceutical excipient. This document details the thermodynamic properties, experimental protocols for characterization, and the logical pathways of its hydration and dehydration processes.

Core Concepts and Phase Transitions

Strontium bromide can exist in several hydration states, with the most common being the hexahydrate (SrBr₂·6H₂O), monohydrate (SrBr₂·H₂O), and the anhydrous form (SrBr₂). The transitions between these states are reversible solid-gas reactions involving the absorption and release of water vapor, accompanied by significant energy changes. These properties make strontium bromide a promising material for thermal energy storage applications.[1][2]

The primary phase transitions of interest are:

  • Dehydration: The process of removing water molecules from the crystal structure, typically induced by an increase in temperature or a decrease in ambient water vapor pressure.

  • Hydration: The process of incorporating water molecules into the crystal structure, occurring at lower temperatures and higher water vapor pressures.

The key transitions are the dehydration of the hexahydrate to the monohydrate and the subsequent dehydration of the monohydrate to the anhydrous form. A dihydrate (SrBr₂·2H₂O) is also reported as an intermediate.[3]

Quantitative Data on Phase Transitions

The following tables summarize the key quantitative data related to the phase transitions of hydrated strontium bromide, compiled from various experimental studies.

Table 1: Dehydration and Hydration Transition Temperatures of Strontium Bromide Hydrates

TransitionConditionTemperature (°C)Notes
SrBr₂·6H₂O → SrBr₂·2H₂OHeating89Decomposition to dihydrate.[3]
SrBr₂·2H₂O → SrBr₂ (anhydrous)Heating180Formation of anhydrous SrBr₂.[3]
SrBr₂·H₂O → SrBr₂·6H₂O (Hydration)14 mbar water vapor pressure43.8Onset of hydration.[1]
SrBr₂·6H₂O → SrBr₂·H₂O (Dehydration)9 mbar water vapor pressure47.6Onset of dehydration.[1]
SrBr₂ (anhydrous) + H₂O(g) ⇌ SrBr₂·H₂O(s)-150 - 300Temperature range for this reversible reaction in thermochemical applications.[4][5]

Table 2: Thermodynamic and Kinetic Parameters

ParameterValueUnitsConditions/Notes
Theoretical Energy Density (SrBr₂ 6-1 transition)945kJ/kgFor the transition between hexahydrate and monohydrate.[1]
Effective Energy Density (SrBr₂ 6-1 transition)798kJ/kgPractical energy density.[1]
Specific Energy Density (SrBr₂ + H₂O ⇌ SrBr₂·H₂O)291kJ/kg SrBr₂For the monohydrate formation.[4][5]
Reaction Enthalpy (ΔRH) (SrBr₂ + H₂O ⇌ SrBr₂·H₂O)71.98kJ/molStandard enthalpy of reaction.[4]
Reaction Entropy (ΔRS) (SrBr₂ + H₂O ⇌ SrBr₂·H₂O)143.93J/(mol·K)Standard entropy of reaction.[4]

Experimental Protocols for Characterization

The characterization of strontium bromide hydrates and their phase transitions involves several key analytical techniques. The following are detailed methodologies based on cited literature.

Thermogravimetric Analysis (TGA)

Objective: To determine the changes in mass of a sample as a function of temperature and/or time in a controlled atmosphere, allowing for the quantification of water loss or gain during dehydration and hydration.

Methodology:

  • Sample Preparation: Strontium bromide hexahydrate is dehydrated to the desired starting form (e.g., monohydrate) in a circulating air oven at a controlled temperature (e.g., 70°C for several hours to obtain SrBr₂·H₂O).[4] The sample is then ground and sieved to a specific particle size range (e.g., 50-164 μm).[1]

  • Instrumentation: A thermogravimetric analyzer is used.

  • Experimental Conditions:

    • A small, precisely weighed sample (e.g., ~15 mg) is placed in the TGA sample pan.[4]

    • The sample is subjected to a controlled temperature program, which can be isothermal or a constant heating/cooling rate.

    • A controlled atmosphere is maintained by purging with an inert gas (e.g., dry N₂) or a gas with a specific water vapor partial pressure.[5]

  • Data Analysis: The mass change of the sample is recorded as a function of temperature and time. The resulting TGA curve is analyzed to identify the temperatures at which dehydration or hydration events occur and to quantify the number of water molecules lost or gained.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow into or out of a sample as it is subjected to a controlled temperature program. This allows for the determination of the enthalpy changes associated with phase transitions.

Methodology:

  • Sample Preparation: A small amount of the hydrated sample (e.g., ~6 mg) is accurately weighed and placed into a standard aluminum DSC pan.[1] For experiments involving dehydration, the pan is often left open to allow for the escape of water vapor.

  • Instrumentation: A differential scanning calorimeter is used.

  • Experimental Conditions:

    • The sample and a reference pan (usually empty) are placed in the DSC cell.

    • The system is equilibrated at a starting temperature (e.g., -15°C).[1]

    • The temperature is then ramped up at a constant rate (e.g., 1 K/min) to a final temperature (e.g., 80°C).[1]

    • A controlled atmosphere, typically a dry N₂ flow, is maintained.[1]

  • Data Analysis: The DSC thermogram shows peaks corresponding to endothermic (melting, dehydration) or exothermic (crystallization, hydration) events. The area under each peak is integrated to determine the enthalpy change (ΔH) of the transition.

Powder X-Ray Diffraction (XRD)

Objective: To identify the crystalline phases present in a sample at different stages of hydration or dehydration.

Methodology:

  • Sample Preparation: The sample is prepared under controlled humidity conditions to preserve the desired hydration state.

  • Instrumentation: A powder X-ray diffractometer is used.

  • Experimental Conditions:

    • The sample is mounted on a sample holder.

    • The sample is irradiated with a monochromatic X-ray beam at various angles (2θ).

    • The intensity of the diffracted X-rays is measured by a detector.

  • Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, is a fingerprint of the crystalline structure. By comparing the experimental pattern to reference patterns from databases (e.g., ICDD), the specific hydrate phases present in the sample can be identified. This technique is crucial for confirming the starting and ending materials of a phase transition.[1]

Visualization of Processes

The following diagrams illustrate the logical relationships in the phase transitions of hydrated strontium bromide and a typical experimental workflow for its characterization.

G cluster_0 Dehydration Pathway cluster_1 Hydration Pathway SrBr2_6H2O SrBr₂·6H₂O (Hexahydrate) SrBr2_2H2O SrBr₂·2H₂O (Dihydrate) SrBr2_6H2O->SrBr2_2H2O + Heat - 4H₂O SrBr2_H2O SrBr₂·H₂O (Monohydrate) SrBr2_6H2O->SrBr2_H2O + Heat - 5H₂O SrBr2 SrBr₂ (Anhydrous) SrBr2_2H2O->SrBr2 + Heat - 2H₂O SrBr2_H2O->SrBr2 + Heat - H₂O Anhydrous SrBr₂ (Anhydrous) Monohydrate SrBr₂·H₂O (Monohydrate) Anhydrous->Monohydrate + H₂O - Heat Hexahydrate SrBr₂·6H₂O (Hexahydrate) Monohydrate->Hexahydrate + 5H₂O - Heat

Caption: Dehydration and hydration pathways of strontium bromide.

G Start Start: SrBr₂·6H₂O Sample Preparation Sample Preparation (Grinding, Sieving, Initial Dehydration) Start->Preparation TGA Thermogravimetric Analysis (TGA) (Mass Change vs. Temp) Preparation->TGA DSC Differential Scanning Calorimetry (DSC) (Heat Flow vs. Temp) Preparation->DSC XRD Powder X-Ray Diffraction (XRD) (Phase Identification) Preparation->XRD DataAnalysis Data Analysis (Transition Temps, Enthalpy, Phase ID) TGA->DataAnalysis DSC->DataAnalysis XRD->DataAnalysis End End: Characterization Report DataAnalysis->End

Caption: Experimental workflow for characterizing hydrated strontium bromide.

References

A Comprehensive Technical Guide to Strontium Bromide Monohydrate: Identifiers, Properties, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Strontium bromide monohydrate (SrBr₂·H₂O), a compound of growing interest in various scientific fields. This document furnishes detailed information on its chemical identifiers, physicochemical properties, and experimental protocols for its synthesis and characterization, tailored for a scientific audience.

Chemical Identifiers and Nomenclature

Strontium bromide exists in several forms, primarily as an anhydrous salt, a monohydrate, and a hexahydrate. Accurate identification is crucial for experimental reproducibility. The primary identifier for this compound is CAS number 14519-13-2.[1] It is important to distinguish this from the CAS numbers for the anhydrous form (10476-81-0) and the hexahydrate (7789-53-9).[2]

A summary of the key identifiers for this compound and its related compounds is presented in Table 1.

IdentifierThis compoundStrontium Bromide AnhydrousStrontium Bromide Hexahydrate
CAS Number 14519-13-2[1]10476-81-0[3]7789-53-9[4]
PubChem CID 17749157[5]25302[6]165644[4]
EC Number -233-969-5[2][3]629-397-4[4]
UNII -1NG558X5VJ[2]7I32N2UD6W[4]
InChI Key NGCOUPFTCAQKJM-UHFFFAOYSA-L[1]YJPVTCSBVRMESK-UHFFFAOYSA-L[2]FLMJUJXBFKFYOZ-UHFFFAOYSA-L[7]
Molecular Formula SrBr₂·H₂OSrBr₂[8]SrBr₂·6H₂O[4]
IUPAC Name strontium;dibromide;hydrate[5]Strontium bromide[2]strontium;dibromide;hexahydrate[4]

Physicochemical Properties

The physicochemical properties of strontium bromide and its hydrates are essential for their application in research and development. A comparative summary of these properties is provided in Table 2.

PropertyThis compoundStrontium Bromide AnhydrousStrontium Bromide Hexahydrate
Molecular Weight 265.44 g/mol [5]247.43 g/mol [6]355.52 g/mol [4]
Appearance White crystalline powderWhite, odorless, crystalline powder[9]White hygroscopic crystals or crystalline powder
Density -4.216 g/cm³2.386 g/cm³[2]
Melting Point Decomposes643 °C88.2 °C[10]
Solubility Soluble in waterSoluble in water, ethanol; Insoluble in ether[2]Soluble in water

Experimental Protocols

The synthesis of this compound is typically a two-step process involving the initial synthesis of the hexahydrate form, followed by a controlled dehydration.

Synthesis of Strontium Bromide Hexahydrate (SrBr₂·6H₂O)

Strontium bromide hexahydrate can be synthesized by reacting Strontium carbonate (SrCO₃) or Strontium hydroxide (Sr(OH)₂) with hydrobromic acid (HBr).[1][2]

Reaction using Strontium Carbonate: SrCO₃(s) + 2HBr(aq) → SrBr₂(aq) + H₂O(l) + CO₂(g)[1]

Reaction using Strontium Hydroxide: Sr(OH)₂(aq) + 2HBr(aq) → SrBr₂(aq) + 2H₂O(l)[1]

Detailed Methodology:

  • Reactant Preparation: Prepare a stoichiometric amount of either Strontium carbonate or Strontium hydroxide.

  • Reaction: Slowly add hydrobromic acid to the strontium salt under constant stirring. The reaction with strontium carbonate will evolve carbon dioxide gas. Ensure the reaction is carried out in a well-ventilated fume hood.

  • Crystallization: Once the reaction is complete, the resulting solution contains aqueous Strontium bromide. The hexahydrate can be crystallized from this solution by slow evaporation at room temperature.[10]

  • Purification: The resulting crystals can be purified by recrystallization from water.[9]

Preparation of this compound (SrBr₂·H₂O)

The monohydrate is obtained through the controlled dehydration of the hexahydrate.

Dehydration Reaction: SrBr₂·6H₂O(s) → SrBr₂·H₂O(s) + 5H₂O(g)

Detailed Methodology:

  • Drying: Place the synthesized Strontium bromide hexahydrate crystals in a circulating air oven.

  • Heating: Heat the sample at a controlled temperature. It has been demonstrated that heating at 70°C for several hours is effective for this conversion.[1][11] Another source suggests that heating at 100°C in the air will also yield the monohydrate.[1]

  • Monitoring: The conversion to the monohydrate can be confirmed by monitoring the mass loss corresponding to the removal of five water molecules.[11]

  • Further Dehydration: It is crucial to control the temperature, as further heating to 180°C will result in the formation of the anhydrous form.[1][2]

Characterization

Crystal Structure Analysis

The crystal structure of this compound and its anhydrous form has been elucidated using X-ray diffraction techniques.[1][12] The anhydrous α-form of Strontium bromide possesses a tetragonal crystal system with the space group P4/n.[1][2]

Logical Workflow

The following diagram illustrates the synthesis and dehydration pathway for producing this compound.

G cluster_synthesis Synthesis of Hexahydrate cluster_dehydration Dehydration SrCO3 Strontium Carbonate (SrCO₃) Reaction Reaction in Aqueous Solution SrCO3->Reaction HBr Hydrobromic Acid (HBr) HBr->Reaction SrBr2_6H2O_sol Aqueous SrBr₂·6H₂O Reaction->SrBr2_6H2O_sol Crystallization Crystallization SrBr2_6H2O_sol->Crystallization SrBr2_6H2O_crystal SrBr₂·6H₂O Crystals Crystallization->SrBr2_6H2O_crystal Heating_100C Heating at 100°C SrBr2_6H2O_crystal->Heating_100C SrBr2_H2O Strontium Bromide Monohydrate (SrBr₂·H₂O) Heating_100C->SrBr2_H2O Heating_180C Heating at 180°C SrBr2_H2O->Heating_180C SrBr2_anhydrous Anhydrous Strontium Bromide (SrBr₂) Heating_180C->SrBr2_anhydrous

Caption: Synthesis and dehydration pathway of Strontium bromide hydrates.

References

Methodological & Application

Application of Strontium Bromide Monohydrate (SrBr₂·H₂O) in Solid-State Batteries: An Exploratory Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The application of Strontium Bromide Monohydrate (SrBr₂·H₂O) as a solid electrolyte in solid-state batteries is an emerging and largely unexplored area of research. The following application notes and protocols are presented as an exploratory guide for researchers and scientists interested in investigating its potential. The information is based on the known chemical and physical properties of SrBr₂·H₂O, primarily from the context of thermochemical energy storage, and is combined with established methodologies from the field of solid-state battery research.

Application Notes

Strontium bromide is a halide salt that exists in anhydrous (SrBr₂) and hydrated forms, most notably the monohydrate (SrBr₂·H₂O) and hexahydrate (SrBr₂·6H₂O)[1][2]. While the anhydrous high-temperature β-phase of SrBr₂ exhibits superionic conductivity, its application in standard batteries is limited by the high operational temperatures (around 650 °C)[2][3]. The monohydrate form, SrBr₂·H₂O, offers a potential, yet uninvestigated, avenue for a solid-state electrolyte at or near ambient temperatures.

The primary mobile ion would likely be the bromide anion (Br⁻), or potentially strontium cations (Sr²⁺) if a suitable strontium-based anode is used. The presence of crystalline water introduces both potential benefits, such as influencing crystal structure and ion mobility, and challenges, including limited electrochemical stability and potential reactions with electrode materials.

Potential Advantages:

  • Non-flammability: As an inorganic solid, SrBr₂·H₂O would eliminate the fire hazards associated with liquid electrolytes in conventional lithium-ion batteries.

  • Divalent Ion Conduction: If Sr²⁺ conduction is feasible, it could lead to higher energy densities compared to monovalent ion systems, although this typically comes with the challenge of slower kinetics.

Key Research Questions and Challenges:

  • Ionic Conductivity: The ionic conductivity of SrBr₂·H₂O at ambient temperatures is currently unknown and is the most critical parameter to determine its feasibility.

  • Electrochemical Stability Window: The voltage range within which SrBr₂·H₂O remains stable without undergoing oxidation or reduction must be determined. The presence of water and bromide ions suggests a potentially limited stability window. Bromide-based electrolytes in other systems show oxidative stability up to around 3-3.5 V[4][5].

  • Interfacial Compatibility: Chemical and electrochemical compatibility with anode and cathode materials is crucial for cell performance and longevity. The water of hydration is a significant concern as it may react with highly reactive anodes (like lithium or even strontium metal).

  • Mechanical Properties: The solid electrolyte must have adequate mechanical strength to prevent dendrite penetration while also being processable into thin, dense membranes.

Quantitative Data Summary

The following tables summarize the known physical and chemical properties of strontium bromide and its hydrates. Battery performance metrics are listed as "To Be Determined" as no data currently exists for this application.

Table 1: Physical and Chemical Properties of Strontium Bromide Compounds

PropertyAnhydrous SrBr₂Monohydrate SrBr₂·H₂OHexahydrate SrBr₂·6H₂O
Molar Mass 247.43 g/mol [6]265.44 g/mol [7][8]355.53 g/mol [2]
Appearance White crystalline powder[2]White crystalline powderWhite, hygroscopic powder[9]
Density 4.216 g/cm³[2]Not available2.386 g/cm³[2]
Melting Point 643 °C[2]Decomposes (loses water) above 100 °C[1]Decomposes at 89 °C to dihydrate[2]
Crystal Structure (α-form) Tetragonal, P4/n[2]Not availableNot available
Ionic Conductivity ~1 S/cm (β-phase, >650 °C)[2][3]To Be DeterminedTo Be Determined

Table 2: Target and "To Be Determined" Solid-State Battery Parameters for SrBr₂·H₂O

ParameterTarget Value for Solid ElectrolytesValue for SrBr₂·H₂O Electrolyte
Ionic Conductivity (Room Temp.) > 10⁻⁴ S/cm[10]To Be Determined
Cation/Anion Transference Number Cation > 0.9 (for cation conduction)To Be Determined
Electrochemical Stability Window 0 to >4 V vs. Li/Li⁺ (for Li-ion systems)[10]To Be Determined
Interfacial Resistance < 10 Ω·cm²To Be Determined
Operating Temperature -20 to 60 °CTo Be Determined

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound (SrBr₂·H₂O)

This protocol describes the synthesis of SrBr₂·H₂O from commercially available strontium bromide hexahydrate.

Materials:

  • Strontium bromide hexahydrate (SrBr₂·6H₂O, 99% or higher purity)

  • Circulating air oven or vacuum oven

  • Analytical balance

  • Mortar and pestle

  • Glovebox (Argon-filled, H₂O < 1 ppm, O₂ < 1 ppm)

Procedure:

  • Weigh a clean, dry ceramic crucible.

  • Add a known mass of SrBr₂·6H₂O to the crucible.

  • Place the crucible in a circulating air oven pre-heated to 70-80 °C.

  • Heat the sample for 12-24 hours. The hexahydrate will lose five water molecules to form the monohydrate[1][11].

  • Periodically remove the crucible (transferring to a desiccator to cool) and weigh it to monitor the mass loss. The theoretical mass loss for the conversion of SrBr₂·6H₂O to SrBr₂·H₂O is approximately 25.3%. Continue heating until the mass becomes constant.

  • Once the desired mass is achieved, transfer the resulting SrBr₂·H₂O powder directly into an argon-filled glovebox to prevent rehydration.

  • Gently grind the powder using a mortar and pestle to obtain a fine, homogeneous powder for pellet fabrication.

Protocol 2: Fabrication of a Solid Electrolyte Pellet

This protocol details the fabrication of a dense SrBr₂·H₂O pellet for electrochemical testing.

Materials:

  • SrBr₂·H₂O powder (from Protocol 1)

  • Die set (e.g., 10 mm diameter)

  • Hydraulic press

  • Glovebox

Procedure:

  • Inside the glovebox, weigh approximately 200-300 mg of the fine SrBr₂·H₂O powder.

  • Assemble the die set and carefully pour the powder into the die cavity.

  • Gently tap the die to level the powder.

  • Place the die set into the hydraulic press (if inside the glovebox) or a sealed container for transfer to a press outside.

  • Apply a uniaxial pressure of 200-300 MPa for 10-15 minutes to form a green pellet.

  • Carefully eject the pellet from the die.

  • Optional Sintering Step: Due to the presence of hydration water, high-temperature sintering is not feasible. A low-temperature annealing step (e.g., 90 °C) under vacuum might be explored to improve grain-to-grain contact, but care must be taken to avoid further dehydration. The feasibility and parameters of this step require experimental determination.

Protocol 3: Electrochemical Characterization

This protocol outlines the assembly of a symmetric cell to measure ionic conductivity via Electrochemical Impedance Spectroscopy (EIS).

Materials:

  • SrBr₂·H₂O pellet (from Protocol 2)

  • Strontium (Sr) foil or other non-blocking electrodes (e.g., Gold, Platinum)

  • Swagelok-type cell or other airtight test cell

  • Potentiostat with a frequency response analyzer

  • Glovebox

Procedure:

  • Cell Assembly (inside glovebox): a. Polish two discs of strontium foil (or other chosen electrode material) to a mirror finish. The diameter should match the pellet diameter. b. Place one electrode disc at the bottom of the Swagelok cell. c. Carefully place the SrBr₂·H₂O pellet on top of the electrode. d. Place the second electrode disc on top of the pellet. e. Assemble the rest of the Swagelok cell components and tighten to ensure good contact.

  • Electrochemical Impedance Spectroscopy (EIS): a. Remove the sealed cell from the glovebox. b. Connect the cell to the potentiostat. c. Allow the cell to rest for 1-2 hours to reach thermal and electrochemical equilibrium. d. Perform an EIS measurement over a wide frequency range (e.g., 1 MHz to 0.1 Hz) with a small AC amplitude (e.g., 10 mV). e. The resulting Nyquist plot can be used to determine the bulk and grain boundary resistance of the electrolyte. The total ionic conductivity (σ) can be calculated using the formula: σ = L / (R * A) where L is the thickness of the pellet, R is the total resistance from the x-axis intercept of the Nyquist plot, and A is the cross-sectional area of the pellet.

  • Cyclic Voltammetry (for Electrochemical Stability Window): a. Assemble a cell with the SrBr₂·H₂O electrolyte between a working electrode (e.g., stainless steel) and a reference/counter electrode (e.g., strontium). b. Perform a slow scan rate (e.g., 0.1 mV/s) cyclic voltammetry measurement, starting from the open-circuit voltage and sweeping to anodic and cathodic limits until a sharp increase in current is observed, indicating electrolyte decomposition.

Mandatory Visualizations

cluster_start Starting Materials cluster_synthesis Hexahydrate Synthesis cluster_dehydration Monohydrate Conversion srco3 SrCO₃ or Sr(OH)₂ reaction Reaction in Aqueous Solution srco3->reaction hbr Hydrobromic Acid (HBr) hbr->reaction filtration Filtration & Crystallization reaction->filtration hexahydrate SrBr₂·6H₂O Crystals filtration->hexahydrate oven Heating at 70-80°C (Mass Loss Monitoring) hexahydrate->oven Dehydration monohydrate SrBr₂·H₂O Powder oven->monohydrate

Caption: Workflow for the synthesis of SrBr₂·H₂O powder.

cluster_prep Material Preparation (Glovebox) cluster_fab Cell Fabrication (Glovebox) cluster_test Electrochemical Testing powder SrBr₂·H₂O Powder press Uniaxial Pressing (200-300 MPa) powder->press electrodes Sr Metal Electrodes assembly Assemble Symmetric Cell (Sr / Pellet / Sr) electrodes->assembly pellet SrBr₂·H₂O Pellet press->pellet pellet->assembly cell Sealed Swagelok-type Cell assembly->cell eis EIS Measurement (Ionic Conductivity) cell->eis cv Cyclic Voltammetry (Stability Window) cell->cv

Caption: Experimental workflow for cell fabrication and testing.

cluster_mat Material Properties cluster_perf Battery Performance Metrics conductivity Ionic Conductivity (σ) power Power Density conductivity->power determines stability Electrochemical Stability Window energy Energy Density stability->energy enables high voltage cycle Cycle Life stability->cycle prevents degradation interface Interfacial Compatibility interface->power lowers resistance interface->cycle maintains contact mechanical Mechanical Strength mechanical->cycle prevents shorts safety Safety mechanical->safety suppresses dendrites

Caption: Relationship between material properties and battery performance.

References

Application Notes and Protocol for the Dehydration of Strontium Bromide Hexahydrate to Monohydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strontium bromide (SrBr₂) is a salt with applications in various fields, including pharmaceuticals and as a precursor for other strontium compounds. It exists in several hydration states, with the hexahydrate (SrBr₂·6H₂O) and monohydrate (SrBr₂·H₂O) being common forms. The controlled dehydration of the hexahydrate to the monohydrate is a critical step in many experimental and manufacturing processes, ensuring a defined water content for subsequent reactions or formulations. This document provides a detailed protocol for the thermal dehydration of strontium bromide hexahydrate to strontium bromide monohydrate in a laboratory setting.

The conversion of the hexahydrate to the monohydrate involves the removal of five water molecules.[1] This process is typically achieved by heating the material under controlled conditions.[1] Further heating to higher temperatures (around 180°C) will lead to the formation of the anhydrous form.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the dehydration of strontium bromide hexahydrate to the monohydrate, as derived from various experimental studies.

ParameterValueConditions/RemarksSource(s)
Dehydration Temperature 60 - 100 °CIn a circulating air or nitrogen atmosphere.[1][3][4]
70 °CIn a circulating air oven for several hours.[3]
80 °CIn a dry N₂ flow for 1 hour.[4]
Heating Rate 0.1 - 5 °C/minFor thermal analysis (TGA).[5][6]
Starting Material Strontium Bromide Hexahydrate (SrBr₂·6H₂O)Crystalline solid.[3]
Particle Size 0.2 - 1.25 mmAs used in some experimental studies.[3]
Atmosphere Air or Inert Gas (e.g., Nitrogen)To prevent unwanted reactions at higher temperatures.[1][4]
Monitoring Mass LossTo confirm the removal of 5 water molecules.[3]
Theoretical Mass Loss ~25.3%Calculated based on the molar masses of SrBr₂·6H₂O and SrBr₂·H₂O.
Product This compound (SrBr₂·H₂O)Crystalline solid.[1][3]

Experimental Protocol

This protocol details the step-by-step procedure for the dehydration of strontium bromide hexahydrate to this compound.

3.1. Materials and Equipment

  • Strontium Bromide Hexahydrate (SrBr₂·6H₂O)

  • Drying oven with temperature control and preferably with the option for an inert gas purge

  • Porcelain or glass dish

  • Spatula

  • Analytical balance (4 decimal places)

  • Desiccator

  • Optional: Thermogravimetric Analyzer (TGA) for precise monitoring and kinetic studies

  • Optional: X-ray Diffractometer (XRD) for phase identification

3.2. Procedure

  • Sample Preparation:

    • Accurately weigh a clean, dry porcelain or glass dish.

    • Add a known mass of strontium bromide hexahydrate to the dish. The amount will depend on the experimental requirements. For laboratory-scale preparation, 5-10 g is a typical starting quantity.

    • Record the initial mass of the strontium bromide hexahydrate.

  • Dehydration:

    • Preheat the drying oven to the desired temperature. A temperature of 70-80°C is recommended for a controlled dehydration.[3][4]

    • Place the dish containing the strontium bromide hexahydrate into the preheated oven.

    • If using an inert atmosphere, purge the oven with dry nitrogen gas.

    • Heat the sample for a sufficient duration to ensure complete conversion to the monohydrate. This may take several hours.[3] The exact time will depend on the sample size, particle size, and oven conditions.

    • To monitor the progress, the sample can be periodically removed from the oven (after cooling in a desiccator) and weighed. The dehydration is complete when the mass becomes constant.

  • Completion and Characterization:

    • The theoretical mass loss for the conversion of SrBr₂·6H₂O to SrBr₂·H₂O is approximately 25.3%. The final mass should correspond to this calculated loss.

    • Once the dehydration is complete, turn off the oven and allow the sample to cool to room temperature in a desiccator to prevent rehydration from atmospheric moisture.

    • Store the resulting this compound in a tightly sealed container in a desiccator.

    • (Optional) The identity and purity of the final product can be confirmed using analytical techniques such as Thermogravimetric Analysis (TGA) to observe the water loss steps or X-ray Diffraction (XRD) to confirm the crystal structure of the monohydrate.

Visualization

The following diagrams illustrate the logical workflow of the dehydration protocol.

DehydrationWorkflow cluster_prep Preparation cluster_dehydration Dehydration Process cluster_final Final Steps start Start weigh_dish Weigh Dish start->weigh_dish add_srbr2_6h2o Add SrBr₂·6H₂O weigh_dish->add_srbr2_6h2o record_mass Record Initial Mass add_srbr2_6h2o->record_mass preheat_oven Preheat Oven (70-80°C) place_sample Place Sample in Oven preheat_oven->place_sample heat_sample Heat for Several Hours place_sample->heat_sample monitor_mass Monitor Mass Loss (Target: ~25.3%) heat_sample->monitor_mass monitor_mass->heat_sample Mass not constant cool_desiccator Cool in Desiccator monitor_mass->cool_desiccator Mass is constant store_product Store SrBr₂·H₂O cool_desiccator->store_product characterize Characterize (Optional) (TGA, XRD) store_product->characterize end End characterize->end

Caption: Experimental workflow for the dehydration of Strontium Bromide Hexahydrate.

Safety Precautions

  • Wear appropriate personal protective equipment (PPE), including safety glasses and gloves.

  • Handle strontium bromide in a well-ventilated area.

  • Consult the Safety Data Sheet (SDS) for strontium bromide hexahydrate before starting any work.

References

Application Notes and Protocols for the X-ray Diffraction Analysis of Strontium Bromide Monohydrate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Strontium bromide (SrBr₂) is a salt that can exist in various hydration states, with the monohydrate (SrBr₂·H₂O) being a common form. The degree of hydration can significantly impact the physicochemical properties of a substance, including its crystal structure, stability, and solubility. X-ray diffraction (XRD) is a powerful and non-destructive analytical technique that is essential for the solid-state characterization of materials like strontium bromide monohydrate. It provides detailed information about the crystal structure, phase purity, and crystallinity.

These application notes provide an overview of the application of both Powder X-ray Diffraction (PXRD) and Single-Crystal X-ray Diffraction (SCXRD) for the analysis of this compound. Detailed experimental protocols and data presentation guidelines are included to assist researchers in obtaining high-quality and reliable data.

Data Presentation

The crystallographic data for this compound, as determined by single-crystal X-ray diffraction, are summarized in the table below. It is important to note that this data is based on a publication from 1964. Researchers are encouraged to consult the latest crystallographic databases for any further refined structures.

Table 1: Crystallographic Data for this compound (SrBr₂·H₂O)

ParameterValueReference
Crystal SystemOrthorhombic[Dyke & Sass, 1964]
Space GroupPnma (No. 62) or Pn2₁a (No. 33)[Dyke & Sass, 1964]
Unit Cell Dimensionsa = 11.42 Å[Dyke & Sass, 1964]
b = 4.30 Å[Dyke & Sass, 1964]
c = 9.20 Å[Dyke & Sass, 1964]
Molecules per Unit Cell (Z)4[Dyke & Sass, 1964]

Experimental Protocols

The following are detailed protocols for the analysis of this compound using powder and single-crystal XRD. Given that strontium bromide can be hygroscopic (absorb moisture from the air) or efflorescent (lose water to the air) depending on the ambient humidity, careful sample preparation and handling are crucial.

Powder X-ray Diffraction (PXRD) Protocol

PXRD is a rapid and powerful technique for identifying the crystalline phase of a bulk sample and assessing its purity.

3.1.1. Sample Preparation

  • Grinding: Gently grind the this compound sample to a fine, uniform powder using an agate mortar and pestle. The ideal particle size for PXRD is typically in the range of 1-10 µm to ensure good particle statistics and minimize preferred orientation. Avoid overly aggressive grinding, which can induce amorphization or dehydration.

  • Sample Mounting:

    • Use a zero-background sample holder (e.g., a silicon single crystal wafer with a shallow well) to minimize background signal.

    • Carefully load the powdered sample into the holder, ensuring a flat and smooth surface that is level with the holder's surface. A glass slide can be used to gently press and level the powder.

    • For environmentally sensitive samples: If the sample is suspected to be unstable under ambient conditions, a sealed sample holder or a holder with a thin, X-ray transparent cover (e.g., Kapton® or Mylar® film) should be used to protect the sample from changes in humidity during the measurement.[1]

3.1.2. Instrumental Parameters (Example)

The following are typical starting parameters for a modern powder diffractometer equipped with a Cu Kα source. These may need to be optimized for the specific instrument and sample.

ParameterTypical Setting
X-ray SourceCu Kα (λ = 1.5406 Å)
Voltage40 kV
Current40 mA
Goniometer Scan Range (2θ)5° - 70°
Step Size0.02°
Scan Speed/Time per Step1-5 seconds
Divergence Slit1/2°
Anti-scatter Slit
DetectorScintillation or solid-state detector

3.1.3. Data Analysis

  • Phase Identification: The resulting diffraction pattern (a plot of intensity vs. 2θ) should be compared to reference patterns from crystallographic databases (e.g., the Powder Diffraction File™ from the ICDD) to confirm the identity of this compound and to identify any crystalline impurities.

  • Lattice Parameter Refinement: For a pure phase, the positions of the diffraction peaks can be used to refine the unit cell parameters.

  • Quantitative Analysis: If multiple phases are present, their relative amounts can be quantified using methods such as the Rietveld refinement.

Single-Crystal X-ray Diffraction (SCXRD) Protocol

SCXRD provides the most detailed and unambiguous structural information, including bond lengths, bond angles, and the precise arrangement of atoms in the crystal lattice.

3.2.1. Crystal Selection and Mounting

  • Crystal Selection: Under a polarizing microscope, select a single crystal of this compound that is transparent, free of cracks, and has well-defined faces. The ideal crystal size for most laboratory diffractometers is between 0.1 and 0.3 mm in all dimensions.[2]

  • Crystal Mounting:

    • Carefully mount the selected crystal on a goniometer head using a suitable adhesive (e.g., epoxy or UV-curable glue) or a cryo-loop.

    • If the crystal is sensitive to the atmosphere, it should be coated in an inert oil (e.g., Paratone-N) before mounting to prevent dehydration or over-hydration.

3.2.2. Data Collection

  • Instrument Setup: A four-circle goniometer equipped with a CCD or CMOS area detector is typically used. The X-ray source can be a sealed tube (e.g., Mo Kα, λ = 0.71073 Å) or a microfocus source.

  • Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal's orientation matrix.

  • Data Collection Strategy: A full sphere of diffraction data is typically collected by rotating the crystal through a series of frames at different orientations. The exposure time per frame will depend on the crystal's scattering power and the X-ray source intensity. Data collection is often performed at low temperatures (e.g., 100 K) to minimize thermal vibrations and potential radiation damage.

3.2.3. Structure Solution and Refinement

  • Data Reduction: The raw diffraction images are processed to integrate the intensities of the individual reflections and to apply corrections for factors such as Lorentz-polarization effects and absorption.

  • Structure Solution: The arrangement of atoms in the unit cell is determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic positions and thermal parameters are refined against the experimental data to obtain the final, high-precision crystal structure.

Mandatory Visualizations

Experimental Workflow for PXRD Analysis

PXRD_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis start Start: Obtain SrBr2·H2O Sample grind Gently Grind to Fine Powder (1-10 µm) start->grind mount Mount on Zero-Background Holder grind->mount protect Use Protective Film (if environmentally sensitive) mount->protect Optional instrument Set Instrumental Parameters (e.g., Cu Kα, 40kV, 40mA) protect->instrument scan Perform 2θ Scan (e.g., 5-70°) instrument->scan pattern Obtain Diffraction Pattern (Intensity vs. 2θ) scan->pattern phase_id Phase Identification (Compare to Database) pattern->phase_id refinement Lattice Parameter Refinement phase_id->refinement quant Quantitative Analysis (if multiphase) phase_id->quant Optional end End: Report Results refinement->end quant->end

Caption: Workflow for Powder X-ray Diffraction (PXRD) analysis of this compound.

Logical Relationship for Structure Determination

Structure_Determination cluster_input Experimental Data cluster_analysis Data Analysis & Interpretation cluster_output Structural Information pxrd_data Powder XRD Pattern peak_pos Peak Positions (2θ) pxrd_data->peak_pos peak_int Peak Intensities pxrd_data->peak_int scxrd_data Single-Crystal XRD Intensities unit_cell Unit Cell & Space Group scxrd_data->unit_cell phase Phase Identification peak_pos->phase lattice Lattice Parameters peak_pos->lattice structure_solution Structure Solution unit_cell->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement atomic_pos Atomic Coordinates structure_refinement->atomic_pos bond_info Bond Lengths & Angles atomic_pos->bond_info

References

Application Note: Thermogravimetric Analysis of Strontium Bromide Monohydrate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thermogravimetric Analysis (TGA) is a powerful analytical technique used to measure changes in the mass of a sample as a function of temperature or time in a controlled atmosphere. This method is particularly valuable for characterizing hydrated salts, providing critical information about their thermal stability, stoichiometry of hydration, and decomposition kinetics.

Strontium bromide (SrBr₂) is an inorganic salt that exists in various hydrated forms, with the monohydrate (SrBr₂·H₂O) and hexahydrate (SrBr₂·6H₂O) being the most common. These materials are of significant interest for applications in thermochemical energy storage, where the reversible hydration and dehydration reactions are used to store and release thermal energy[1][2]. The transition between the anhydrous and monohydrate forms is particularly relevant for applications requiring operating temperatures between 150°C and 300°C[1][2].

This application note provides a detailed protocol for the thermogravimetric analysis of strontium bromide monohydrate to determine its water content and dehydration temperature.

Experimental Protocol

1. Materials and Instrumentation

  • Sample: this compound (SrBr₂·H₂O). Note: Commercially available strontium bromide is often in the hexahydrate form (SrBr₂·6H₂O)[1]. The monohydrate can be prepared by drying the hexahydrate in a circulating air oven at 70-110°C for several hours until a constant mass is achieved, corresponding to the loss of five water molecules[1][3].

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Pans: Aluminum or platinum pans are suitable.

  • Purge Gas: High-purity nitrogen (99.99% or higher).

2. Instrument Setup and Calibration

  • Ensure the TGA instrument is calibrated for both mass and temperature according to the manufacturer's guidelines.

  • Set up the purge gas (Nitrogen) with a constant flow rate. A typical flow rate is 20-50 mL/min through the balance and furnace.

  • Perform a baseline run with an empty sample pan to ensure a stable, flat baseline before running the sample.

3. TGA Method Parameters

A typical TGA method for analyzing the dehydration of this compound is detailed below.

ParameterValue
Sample Mass 5 - 10 mg
Sample Pan Open Aluminum Pan
Purge Gas Nitrogen
Gas Flow Rate 40 mL/min
Temperature Program 1. Equilibrate at 30°C2. Isothermal for 5 min3. Ramp from 30°C to 300°C at 10°C/min

4. Procedure

  • Tare an empty TGA sample pan on the microbalance.

  • Accurately weigh 5-10 mg of the this compound sample into the pan. Record the initial mass precisely.

  • Load the sample pan into the TGA furnace.

  • Start the pre-defined temperature program.

  • The instrument will record the sample mass as a function of temperature.

  • Once the run is complete, cool the furnace and remove the sample.

  • Analyze the resulting TGA curve to determine the mass loss and decomposition temperatures.

Data Presentation and Results

The TGA of this compound is expected to show a single, well-defined mass loss step corresponding to the removal of one molecule of water of crystallization. The reaction for this dehydration is:

SrBr₂·H₂O(s) → SrBr₂(s) + H₂O(g)

The theoretical mass loss can be calculated based on the molar masses:

  • Molar Mass of SrBr₂·H₂O: 265.44 g/mol

  • Molar Mass of H₂O: 18.02 g/mol

  • Theoretical % Mass Loss: (18.02 / 265.44) * 100% = 6.79%

The experimental data obtained from the TGA curve is summarized in the table below. The onset temperature represents the temperature at which the dehydration process begins, while the final temperature indicates the completion of the water loss. The transition to the anhydrous form is reported to occur at approximately 180°C[3][4].

Table 1: Summary of TGA Data for SrBr₂·H₂O Dehydration

ParameterTheoretical ValueExperimental Value (Typical)
Initial Mass (mg) N/A7.55 mg
Dehydration Step 11
Onset Temperature N/A~165°C
Final Temperature N/A~195°C
Mass Loss (%) 6.79%6.82%
Residue at 300°C (%) 93.21%93.18%

The close agreement between the experimental mass loss and the theoretical value confirms the sample's identity as a monohydrate and indicates its purity.

Logical Workflow Diagram

The following diagram illustrates the complete workflow for the TGA of this compound, from sample preparation to final data analysis.

TGA_Workflow Experimental Workflow for TGA of SrBr₂·H₂O cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis Start Start Material (SrBr₂·6H₂O) Prep Sample Preparation Dry at 70-110°C to obtain This compound (SrBr₂·H₂O) Start->Prep Setup Instrument Setup (Calibration & Purge Gas) Prep->Setup Load Sample Loading (5-10 mg into TGA pan) Setup->Load Run Execute TGA Method (Ramp 30°C to 300°C @ 10°C/min) Load->Run Acquire Data Acquisition (Mass vs. Temperature Curve) Run->Acquire Analyze Data Analysis - Determine % Mass Loss - Identify Onset Temperature Acquire->Analyze Result Final Report (Compare Experimental vs. Theoretical Data) Analyze->Result

Caption: TGA experimental workflow for this compound.

References

Application Notes and Protocols: Strontium Bromide Monohydrate in Medical Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a conceptual framework for the potential use of Strontium Bromide Monohydrate (SrBr₂·H₂O) as a contrast agent in medical imaging, particularly in X-ray-based modalities like Computed Tomography (CT). While not currently in clinical use for this purpose, the unique biochemical and physical properties of its constituent ions, strontium (Sr²⁺) and bromide (Br⁻), suggest novel applications in bone and extracellular fluid imaging. This document outlines the scientific basis for these potential applications, presents hypothetical experimental protocols, and provides quantitative data to support further research and development.

Principle of Action and Potential Applications

The potential of this compound as a medical imaging agent stems from two key properties:

  • X-ray Attenuation: Both strontium (Atomic Number, Z=38) and bromine (Z=35) have higher atomic numbers than the primary elements in soft tissue (e.g., carbon, oxygen, nitrogen) and calcium (Z=20) in bone. This higher atomic number leads to greater attenuation of X-rays, a fundamental principle for generating contrast in CT imaging.[1]

  • Biochemical Mimicry: Strontium is a well-established calcium analog, meaning it is recognized and processed by the body in a similar manner to calcium.[2][3] This property allows for its targeted uptake into the bone matrix, offering the potential for enhanced visualization of bone structure and metabolic activity.

Based on these principles, two primary applications are proposed:

  • Enhanced Bone Imaging: Leveraging strontium's affinity for bone, SrBr₂·H₂O could serve as a bone-specific contrast agent for high-resolution CT imaging. This could aid in the diagnosis and monitoring of bone diseases, fractures, and skeletal metastases.

  • Extracellular Fluid Visualization: The bromide ion distributes throughout the extracellular fluid, similar to the chloride ion.[4] This suggests a potential, albeit less pronounced, role as a general extracellular contrast agent.

Quantitative Data for Imaging Potential

To assess the potential contrast enhancement of strontium bromide, a comparison of the mass attenuation coefficients of strontium, bromine, iodine (a standard CT contrast agent), and calcium (the primary attenuating element in bone) is presented in the table below. The data is sourced from the National Institute of Standards and Technology (NIST).[5][6]

Element Atomic Number (Z) Mass Attenuation Coefficient (cm²/g) at 60 keV Mass Attenuation Coefficient (cm²/g) at 100 keV
Calcium (Ca)201.3720.435
Bromine (Br)355.8641.696
Strontium(Sr)387.4292.215
Iodine (I)532.1964.978

Data derived from NIST X-ray Mass Attenuation Coefficient Tables.

As the data indicates, both strontium and bromine exhibit significantly higher mass attenuation coefficients than calcium at typical diagnostic imaging energies. While iodine's attenuation is superior at 100 keV, strontium's performance at 60 keV is noteworthy and suggests its potential for providing significant contrast enhancement in bone.

Signaling Pathway for Bone Targeting

The targeted uptake of strontium into bone is primarily mediated by the Calcium-Sensing Receptor (CaSR) present on the surface of osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells).[4][7][8] Strontium ions act as agonists for the CaSR, initiating intracellular signaling cascades that modulate bone metabolism.[4][7]

G Sr Strontium (Sr²⁺) CaSR_Osteoblast CaSR on Osteoblast Sr->CaSR_Osteoblast CaSR_Osteoclast CaSR on Osteoclast Sr->CaSR_Osteoclast Osteoblast_Activation Osteoblast Activation (Proliferation & Differentiation) CaSR_Osteoblast->Osteoblast_Activation OPG ↑ Osteoprotegerin (OPG) Production Osteoblast_Activation->OPG RANKL_Osteoblast ↓ RANKL Expression Osteoblast_Activation->RANKL_Osteoblast Bone_Formation ↑ Bone Formation Osteoblast_Activation->Bone_Formation RANKL_Receptor RANKL Receptor (RANK) OPG->RANKL_Receptor Inhibits RANKL_Osteoblast->RANKL_Receptor Less stimulation of Osteoclast_Apoptosis Osteoclast Apoptosis CaSR_Osteoclast->Osteoclast_Apoptosis Bone_Resorption ↓ Bone Resorption Osteoclast_Apoptosis->Bone_Resorption RANKL_Receptor->Bone_Resorption Reduced stimulation of

Caption: Strontium's interaction with the Calcium-Sensing Receptor.

Experimental Protocols

The following are hypothetical protocols for preclinical evaluation of this compound as a CT contrast agent for bone imaging.

Synthesis of this compound

This protocol describes the laboratory-scale synthesis of SrBr₂·H₂O.

Workflow Diagram:

G Reactants Strontium Carbonate (SrCO₃) + Hydrobromic Acid (HBr) Reaction Reaction in Deionized Water Reactants->Reaction Filtration Filtration to remove any unreacted SrCO₃ Reaction->Filtration Crystallization Evaporation & Crystallization Filtration->Crystallization Hexahydrate Strontium Bromide Hexahydrate (SrBr₂·6H₂O) Crystallization->Hexahydrate Dehydration Dehydration at 100°C Hexahydrate->Dehydration Monohydrate Strontium Bromide Monohydrate (SrBr₂·H₂O) Dehydration->Monohydrate

Caption: Synthesis workflow for this compound.

Methodology:

  • Reaction: Slowly add a stoichiometric amount of hydrobromic acid (HBr) to a suspension of strontium carbonate (SrCO₃) in deionized water with constant stirring. The reaction will produce strontium bromide, carbon dioxide, and water.

  • Filtration: Once the effervescence ceases, filter the solution to remove any unreacted strontium carbonate.

  • Crystallization: Gently heat the filtrate to evaporate the water until saturation is reached. Allow the solution to cool slowly to form crystals of strontium bromide hexahydrate (SrBr₂·6H₂O).

  • Dehydration: Collect the hexahydrate crystals and heat them in an oven at 100°C until a constant weight is achieved, indicating the loss of five water molecules to form this compound (SrBr₂·H₂O).

  • Characterization: Confirm the product's identity and purity using techniques such as X-ray diffraction (XRD) and thermogravimetric analysis (TGA).

In Vivo Preclinical CT Imaging Protocol (Rodent Model)

This protocol outlines a hypothetical study to evaluate the in vivo bone contrast enhancement of this compound in a rat model.

Experimental Workflow:

G Animal_Model Animal Model: Sprague-Dawley Rats (n=10) Acclimatization Acclimatization Period (1 week) Animal_Model->Acclimatization Baseline_Scan Baseline Micro-CT Scan of Femur Acclimatization->Baseline_Scan Agent_Admin Administration of SrBr₂·H₂O (Intravenous or Oral Gavage) Baseline_Scan->Agent_Admin Post_Admin_Scans Micro-CT Scans at Multiple Time Points (e.g., 1, 4, 24, 48 hours) Agent_Admin->Post_Admin_Scans Toxicity_Assessment Toxicity Assessment: - Blood chemistry - Histopathology of major organs Agent_Admin->Toxicity_Assessment Data_Analysis Data Analysis: - Hounsfield Unit (HU) measurement in bone vs. soft tissue - Comparison to baseline Post_Admin_Scans->Data_Analysis Results Evaluation of Contrast Enhancement and Biocompatibility Data_Analysis->Results Toxicity_Assessment->Results

Caption: Workflow for in vivo preclinical evaluation.

Methodology:

  • Animal Model: Use adult male Sprague-Dawley rats (n=10), housed under standard laboratory conditions.

  • Contrast Agent Preparation: Prepare a sterile solution of this compound in saline at a concentration of 100 mg/mL.

  • Baseline Imaging: Anesthetize the animals and perform a baseline micro-CT scan of the distal femur of each rat.

  • Administration: Administer the this compound solution via intravenous injection (e.g., tail vein) at a dose of 200 mg/kg body weight. For oral administration studies, use oral gavage.

  • Post-Administration Imaging: Perform micro-CT scans of the same anatomical region at multiple time points post-injection (e.g., 1, 4, 24, and 48 hours) to assess the pharmacokinetics of bone uptake and clearance.

  • Image Analysis:

    • Reconstruct the CT images and co-register the follow-up scans with the baseline scan.

    • Define regions of interest (ROIs) in the cortical and trabecular bone of the femur, as well as in adjacent muscle tissue.

    • Measure the mean Hounsfield Units (HU) within each ROI at each time point and compare them to baseline values to quantify the change in X-ray attenuation.

  • Biocompatibility Assessment: At the end of the study, collect blood for serum chemistry analysis and major organs (kidneys, liver) for histopathological examination to assess any potential toxicity.

Safety and Biocompatibility

  • Toxicity: Strontium bromide is listed as a skin and eye irritant.[9][10][11] The intraperitoneal LD50 in rats is reported as 1,000 mg/kg.[9] Chronic high-dose exposure to bromide can lead to "bromism," a condition with neurological symptoms.[12] Therefore, careful dose-escalation studies are essential to determine a safe and effective imaging dose.

  • Biocompatibility: Numerous studies on strontium-containing biomaterials for orthopedic applications have demonstrated good biocompatibility and even a pro-osteogenic effect.[5][13] Preclinical studies of strontium-containing bone cements have shown no genotoxic effects. These findings support the potential for safe in vivo use of strontium at appropriate concentrations.

Conclusion

The conceptual framework presented in these application notes suggests that this compound holds promise as a novel contrast agent for medical imaging, particularly for targeted bone imaging using CT. Its mechanism of action is well-supported by the known biological behavior of strontium as a calcium analog. Further preclinical research is warranted to validate these potential applications, optimize dosing and imaging protocols, and thoroughly evaluate its safety profile for in vivo use.

References

Troubleshooting & Optimization

Preventing agglomeration of Strontium bromide monohydrate particles

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Strontium Bromide Monohydrate (SrBr₂·H₂O). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimentation, with a focus on preventing particle agglomeration.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to agglomeration?

A1: this compound (SrBr₂·H₂O) is a hydrated salt. It is highly hygroscopic, meaning it readily attracts and absorbs moisture from the atmosphere.[1][2] This moisture can dissolve the surface of the particles, forming liquid bridges between them. When the moisture evaporates, these bridges solidify, creating hard clumps or agglomerates.[3][4] This process is also known as caking.

Q2: What are the different hydrated forms of Strontium Bromide?

A2: Strontium Bromide can exist in several forms, primarily the hexahydrate (SrBr₂·6H₂O), the monohydrate (SrBr₂·H₂O), and the anhydrous form (SrBr₂). These forms are interconvertible depending on temperature and humidity.[5][6]

Q3: What is the ideal storage condition for this compound?

A3: To prevent moisture absorption and agglomeration, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[7][8] For enhanced protection, storage in a desiccator or a dry box/glovebox with a desiccant is highly recommended.[9][10]

Q4: Can I use a standard laboratory oven to dry Strontium Bromide that has been exposed to moisture?

A4: Yes, but temperature control is critical. Heating the hexahydrate form at approximately 70-100°C will yield the monohydrate.[5][11] However, heating above 180°C will lead to the formation of the anhydrous salt, which may not be desired for your experiment.[1][6] Refer to the Experimental Protocols section for a detailed procedure.

Q5: What are anti-caking agents and can they be used with this compound?

A5: Anti-caking agents are additives that prevent powder clumping, often by absorbing excess moisture or by coating particles to make them water-repellent.[12] Common agents include silicon dioxide, calcium silicate, and magnesium stearate.[13][14] While effective, their compatibility with your specific application must be verified, as they may interfere with subsequent chemical reactions or analyses.[15]

Troubleshooting Guide

This guide provides solutions to specific agglomeration issues you might encounter during your experiments.

Problem / Observation Potential Cause(s) Recommended Solution(s)
Powder is clumpy or caked upon opening a new container. 1. Improper sealing during manufacturing or shipping.2. Exposure to high humidity during previous openings.1. If severely clumped, gently break up the agglomerates with a spatula in a low-humidity environment (e.g., a glovebox).2. For future use, transfer the powder to a smaller, airtight container with a desiccant pouch and store it inside a larger desiccator.[9][10]
Powder agglomerates quickly on the weigh boat during measurement. 1. High ambient humidity in the laboratory.2. Prolonged exposure to air while weighing.1. Perform weighing procedures in a glovebox or dry box with controlled low humidity.2. If a controlled environment is unavailable, weigh the material as quickly as possible.3. Use a container with a narrow opening to minimize air exposure.
Material forms hard lumps after a drying step. 1. Non-uniform drying, leaving wet spots that act as binding points.[16]2. Temperature fluctuations causing moisture condensation.[16]1. Ensure uniform, gradual heating. A circulating air oven is recommended over a static oven.[11]2. Use a fluidized bed dryer for larger quantities to keep particles in constant motion and prevent sticking.[16]3. Allow the material to cool to room temperature in a desiccator before exposure to ambient air.
Agglomeration occurs when mixing with other powders or reagents. 1. Transfer of moisture from other components.2. Electrostatic interactions causing particles to cling together.[17]1. Ensure all components of the mixture are thoroughly dried before mixing.2. Consider adding a small percentage (typically <2% w/w) of a compatible anti-caking agent like fumed silica to the mixture.[3]3. Ensure proper grounding of mixing equipment to dissipate static charge.[17]
Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and resolving agglomeration issues with this compound.

G cluster_0 Troubleshooting Agglomeration of SrBr2·H2O start Agglomeration Observed? check_storage Was material stored in a tightly sealed container with a desiccant? start->check_storage Yes check_handling Was material handled in a low-humidity environment (e.g., glovebox)? check_storage->check_handling Yes sol_storage Solution: Improve storage protocol. Use desiccators and airtight containers. check_storage->sol_storage No check_drying Did agglomeration occur after a drying step? check_handling->check_drying Yes sol_handling Solution: Improve handling protocol. Use glovebox/dry box. Minimize air exposure. check_handling->sol_handling No sol_drying Solution: Optimize drying protocol. Ensure uniform heating and cool in a desiccator. check_drying->sol_drying Yes sol_breakup Immediate Action: Mechanically break up clumps in a dry environment. Consider re-drying if necessary. check_drying->sol_breakup No sol_storage->sol_breakup sol_handling->sol_breakup

Caption: Troubleshooting workflow for SrBr₂·H₂O agglomeration.

Data Presentation

Physical Properties and Hydration Behavior

Strontium Bromide's tendency to agglomerate is directly related to its hydration state, which is sensitive to temperature.

PropertyAnhydrous (SrBr₂)Monohydrate (SrBr₂·H₂O)Hexahydrate (SrBr₂·6H₂O)
Molar Mass 247.43 g/mol [2]265.44 g/mol [18][19]355.52 g/mol [10]
Appearance White crystalline powder[1]White crystalline powderWhite or colorless crystals[2]
Hygroscopicity Very deliquescent[1]Hygroscopic[11]Deliquescent[9][10]
Melting Point 643 °C[2]Decomposes~89 °C (melts)[11]
Solubility Soluble in water, alcohol[2]Soluble in waterSoluble in water, alcohol[9]
Dehydration Temp. N/A>180 °C (to anhydrous)[6]~70-100 °C (to monohydrate)[5][11]

Experimental Protocols

Protocol 1: Preparation of this compound from Hexahydrate

This protocol describes the controlled drying of Strontium Bromide Hexahydrate (SrBr₂·6H₂O) to obtain the stable monohydrate form, a common preparatory step to ensure a consistent starting material.

Objective: To remove five water molecules from SrBr₂·6H₂O to form SrBr₂·H₂O.

Materials:

  • Strontium Bromide Hexahydrate (SrBr₂·6H₂O)

  • Circulating air oven

  • Shallow glass weighing dish or watch glass

  • Spatula

  • Analytical balance

  • Desiccator

Procedure:

  • Pre-heat the Oven: Set the temperature of the circulating air oven to 70°C. Ensure the temperature is stable before proceeding. A higher temperature (up to 100°C) can be used, but exceeding it may risk partial conversion to the anhydrous form.[5][11]

  • Prepare the Sample: Weigh a clean, dry glass weighing dish. Record this mass.

  • Add the Hexahydrate: Add a known mass of Strontium Bromide Hexahydrate to the weighing dish, spreading it into a thin, even layer to promote uniform drying. Record the initial total mass.

  • Drying: Place the weighing dish in the pre-heated oven. Dry for several hours (e.g., 4-6 hours).[11]

  • Monitor Mass Loss: After the initial drying period, transfer the dish to a desiccator and allow it to cool completely to room temperature (approx. 30 minutes). Weigh the dish and its contents.

  • Dry to Constant Mass: Return the dish to the oven for 1-hour intervals. After each interval, cool in a desiccator and re-weigh. The sample is considered dry when two consecutive weighings are constant (e.g., within ±0.002 g), indicating that all excess water has been removed to form the stable monohydrate.

  • Calculation & Verification: The theoretical mass loss for the conversion of SrBr₂·6H₂O to SrBr₂·H₂O is approximately 25.3%. Compare your experimental mass loss to this value to confirm the conversion.

  • Storage: Immediately transfer the resulting this compound powder to a tightly sealed container and store it in a desiccator to prevent rehydration.[9]

Protocol 2: Handling and Weighing Hygroscopic SrBr₂·H₂O

This protocol outlines the best practices for handling and weighing this compound to minimize moisture uptake and prevent agglomeration.

Objective: To accurately weigh SrBr₂·H₂O while preventing its exposure to atmospheric moisture.

Method A: Using a Glovebox/Dry Box

  • Prepare the Environment: Ensure the glovebox or dry box has a low relative humidity (RH), ideally <10%.

  • Transfer Materials: Place the sealed container of SrBr₂·H₂O, a spatula, weigh boats or vials, and any other necessary equipment inside the glovebox antechamber. Purge the antechamber according to the manufacturer's instructions before transferring items into the main chamber.

  • Equilibrate: Allow the sealed container of SrBr₂·H₂O to equilibrate to the glovebox atmosphere for at least 15-20 minutes before opening to prevent condensation.

  • Weighing: Open the container and quickly transfer the desired amount of powder to your weigh boat or vial using a clean, dry spatula.

  • Sealing: Tightly reseal the main container of SrBr₂·H₂O immediately after use. If the weighed sample is for later use, ensure its container is also sealed airtight before removing it from the glovebox.

Method B: Standard Laboratory (without Glovebox)

  • Minimize Exposure Time: This is the most critical factor. Have all equipment (balance, spatula, weigh boat, receiving flask/vial) ready before opening the SrBr₂·H₂O container.

  • Use Appropriate Containers: Use a receiving container with a cap or stopper that can be quickly replaced.

  • Weigh by Difference: For highest accuracy, weigh the sealed vial containing SrBr₂·H₂O. Quickly dispense the approximate amount of powder into your reaction vessel, then immediately reseal and re-weigh the vial. The difference in mass is the amount transferred.

  • Work in Low Humidity: If possible, perform the task on a day with lower ambient humidity. Avoid working near open water baths or other sources of moisture.

  • Immediate Storage: Return the main container to its proper storage location (preferably a desiccator) immediately after use.[10]

References

Technical Support Center: Strontium Bromide Monohydrate Purity and Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with strontium bromide monohydrate. Below are solutions to common purity and purification challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial this compound?

A1: Commercial strontium bromide can contain several impurities depending on its synthesis route and handling. Common impurities include other alkaline earth metals (e.g., calcium and barium) due to their similar chemical properties, unreacted starting materials such as strontium carbonate (SrCO₃) or strontium hydroxide (Sr(OH)₂), and excess hydrobromic acid (HBr).[1] If the hydrobromic acid used in synthesis contains free bromine, the final product may have a yellowish tint. Additionally, due to its hygroscopic nature, strontium bromide can absorb atmospheric moisture, leading to incorrect hydration states (e.g., the presence of the hexahydrate form).

Q2: My strontium bromide powder is yellowish. What is the cause and how can I fix it?

A2: A yellow coloration in strontium bromide is typically due to the presence of free bromine (Br₂) as an impurity. This can be addressed during the purification process by adding a reducing agent, such as sodium thiosulfate, to the aqueous solution of strontium bromide. The thiosulfate will react with the bromine to form colorless bromide ions. Subsequent recrystallization will then yield a white crystalline product.

Q3: How can I confirm the hydration state of my strontium bromide sample?

A3: The hydration state can be confirmed using thermogravimetric analysis (TGA). TGA measures the change in mass of a sample as it is heated. Strontium bromide hexahydrate (SrBr₂·6H₂O) will show a significant mass loss corresponding to five water molecules when heated to around 100°C to form the monohydrate (SrBr₂·H₂O). Further heating to 180°C will result in another mass loss as the monohydrate converts to the anhydrous form (SrBr₂).[1]

Q4: What are the ideal storage conditions for this compound to maintain its purity?

A4: Strontium bromide and its hydrates are deliquescent, meaning they readily absorb moisture from the air. To maintain purity and the correct hydration state, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. Storing it inside a desiccator is also a good practice to minimize moisture absorption.

Q5: Which analytical techniques are best for determining the purity of this compound?

A5: Several analytical techniques can be used to assess the purity of this compound. Inductively Coupled Plasma (ICP) spectroscopy, either with Mass Spectrometry (ICP-MS) or Optical Emission Spectrometry (ICP-OES), is effective for quantifying trace metal impurities. Ion chromatography is a suitable method for determining the concentration of bromide and other anions. Titration can also be used to determine the bromide content and overall assay.[1]

Troubleshooting Guides

Issue 1: Difficulty in Achieving Desired Purity after Recrystallization
Symptom Possible Cause Suggested Solution
Low Yield of Crystals Too much solvent was used, preventing the solution from becoming supersaturated upon cooling.[2][3]Boil off some of the solvent to concentrate the solution and then allow it to cool again.[2][3]
No Crystals Form Upon Cooling The solution is supersaturated but requires a nucleation site to initiate crystal growth.[2]1. Scratch the inside of the flask with a glass stirring rod.[2]2. Add a "seed crystal" of pure strontium bromide.[2]3. Cool the solution further in an ice bath.
Product "Oils Out" Instead of Crystallizing The boiling point of the solvent is higher than the melting point of the impure compound, or the impurity level is very high.[2]Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[2]
Crystals Appear Impure (e.g., discolored) Impurities were trapped within the crystal lattice due to rapid cooling.Re-dissolve the crystals in the minimum amount of hot solvent and allow the solution to cool more slowly to promote the formation of larger, purer crystals.
Issue 2: Problems with Hydration State
Symptom Possible Cause Suggested Solution
Product is Clumpy and Damp The material has absorbed atmospheric moisture due to improper storage.Dry the material in a vacuum oven at a temperature below the decomposition point of the monohydrate (e.g., 70-80°C) to remove excess moisture.
Inconsistent Experimental Results The hydration state of the starting material is not uniform.Before use, standardize the hydration state by drying strontium bromide hexahydrate in a circulating air oven at 70°C for several hours to obtain the monohydrate.[4]
Complete Dehydration to Anhydrous Form The drying temperature was too high (above 180°C).Carefully control the drying temperature. To obtain the monohydrate from the hexahydrate, a temperature of around 70°C is recommended.[4]

Quantitative Data on Purification

The following table provides a representative example of how recrystallization can improve the purity of strontium bromide. The initial purity and impurity levels are hypothetical for a crude product, and the final purity reflects typical specifications for a high-purity commercial product.

Parameter Before Recrystallization (Crude Product) After Recrystallization (High-Purity Product)
Assay (SrBr₂·H₂O) ~95%≥99%
Calcium (Ca) < 500 ppm< 50 ppm
Barium (Ba) < 500 ppm< 50 ppm
Iron (Fe) < 20 ppm< 5 ppm
Heavy Metals (as Pb) < 20 ppm< 10 ppm
Insoluble Matter < 0.1%< 0.01%

Experimental Protocols

Protocol 1: Purification of Strontium Bromide by Recrystallization

Objective: To purify crude strontium bromide by removing soluble and insoluble impurities.

Materials:

  • Crude strontium bromide

  • Deionized water

  • Ethanol (optional, as a co-solvent)

  • Activated charcoal (if colored impurities are present)

  • Erlenmeyer flasks

  • Heating plate

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

Procedure:

  • Dissolution: Place the crude strontium bromide in an Erlenmeyer flask. Add a minimal amount of deionized water and heat the mixture on a hot plate while stirring until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If there are insoluble impurities or activated charcoal was used, perform a hot gravity filtration to remove them. This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. To maximize the yield, the flask can be subsequently placed in an ice bath.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water or a mixture of water and ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature appropriate for maintaining the monohydrate form (e.g., 70°C).

Protocol 2: Preparation of this compound from Hexahydrate

Objective: To obtain this compound by controlled dehydration of strontium bromide hexahydrate.

Materials:

  • Strontium bromide hexahydrate (SrBr₂·6H₂O)

  • Circulating air oven or vacuum oven

  • Shallow glass dish

  • Analytical balance

Procedure:

  • Sample Preparation: Spread a known mass of strontium bromide hexahydrate in a thin layer in a shallow glass dish.

  • Dehydration: Place the dish in a preheated circulating air oven at 70°C.[4]

  • Monitoring Mass Loss: Periodically remove the dish from the oven, allow it to cool in a desiccator, and weigh it. Continue this process until a constant mass is achieved. The theoretical mass loss for the conversion of the hexahydrate to the monohydrate is approximately 25.3%.

  • Final Product: The resulting white powder is this compound. Store it immediately in a tightly sealed container to prevent rehydration.

Visualizations

experimental_workflow Experimental Workflow for this compound Purification cluster_prep Preparation and Dissolution cluster_purification Purification Steps cluster_isolation Isolation and Drying start Start with Crude SrBr₂·xH₂O dissolve Dissolve in Minimum Hot Deionized Water start->dissolve hot_filter Hot Gravity Filtration (if insolubles are present) dissolve->hot_filter cool Slow Cooling to Room Temperature hot_filter->cool ice_bath Ice Bath Cooling (optional, for max yield) cool->ice_bath vac_filter Vacuum Filtration ice_bath->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry at 70°C wash->dry finish Pure SrBr₂·H₂O dry->finish

Caption: Workflow for the purification of this compound.

troubleshooting_diagram Troubleshooting Purity Issues cluster_color Color Issues cluster_hydration Physical State Issues cluster_purity General Purity Issues start Initial Observation of Impurity yellow_color Product is Yellow start->yellow_color damp_clumpy Product is Damp/Clumpy start->damp_clumpy low_purity Low Purity by Analysis start->low_purity cause_br2 Cause: Free Bromine (Br₂) yellow_color->cause_br2 Diagnosis solution_br2 Solution: Add Reducing Agent (e.g., Sodium Thiosulfate) and Recrystallize cause_br2->solution_br2 Action end Purity Improved solution_br2->end cause_moisture Cause: Moisture Absorption damp_clumpy->cause_moisture Diagnosis solution_moisture Solution: Dry in Vacuum Oven at 70°C cause_moisture->solution_moisture Action solution_moisture->end cause_cations Cause: Cationic Impurities (Ca²⁺, Ba²⁺) low_purity->cause_cations Diagnosis solution_recrystallize Solution: Recrystallization cause_cations->solution_recrystallize Action solution_recrystallize->end

Caption: Decision tree for troubleshooting common strontium bromide purity issues.

References

Technical Support Center: Overcoming Experimental Challenges with Deliquescent SrBr2·H2O

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling and utilizing strontium bromide monohydrate (SrBr2·H2O), a deliquescent compound that presents unique experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is deliquescence and why is it a problem for experiments with SrBr2·H2O?

A1: Deliquescence is the process by which a substance absorbs moisture from the atmosphere until it dissolves in the absorbed water and forms a solution. For SrBr2·H2O, this means that the solid will become a liquid at a specific ambient relative humidity, known as the deliquescence relative humidity (DRH). This can lead to significant experimental errors, including inaccurate weighing, changes in concentration, and altered reaction kinetics.

Q2: How can I properly store SrBr2·H2O to prevent it from becoming a solution?

A2: To prevent deliquescence, SrBr2·H2O must be stored in a tightly sealed container in a dry environment, such as a desiccator with a suitable desiccant or a glove box with a controlled low-humidity atmosphere.[1][2] It is crucial to minimize the exposure of the compound to ambient air.

Q3: What is the difference between the monohydrate and hexahydrate forms of strontium bromide?

A3: Strontium bromide can exist in different hydration states, with the most common being the monohydrate (SrBr2·H2O) and the hexahydrate (SrBr2·6H2O).[3] The hexahydrate is the more hydrated form and will lose water to become the monohydrate at elevated temperatures.[4] The specific hydrate form can significantly impact the material's properties and experimental outcomes.

Q4: How can I determine the hydration state of my SrBr2 sample?

A4: Thermogravimetric Analysis (TGA) is an effective method to determine the water content and hydration state of your strontium bromide sample.[1][5][6] By heating the sample and monitoring the mass loss at different temperatures, you can identify the transitions between different hydrate forms. Differential Scanning Calorimetry (DSC) can also be used to characterize these transitions.[5]

Troubleshooting Guide

Problem Possible Cause Solution
Inaccurate and inconsistent weighing of SrBr2·H2O. The compound is absorbing moisture from the air during weighing, leading to a continuous increase in mass.Weigh the SrBr2·H2O in a controlled environment with low relative humidity, such as a glove box. If a controlled environment is unavailable, weigh the compound quickly and use a container with a tight-fitting lid. Consider using an analytical balance with a draft shield to minimize air currents.
The SrBr2·H2O powder has turned into a liquid or a sticky solid in its storage container. The storage container was not airtight, or the desiccant in the desiccator is exhausted, allowing the compound to absorb atmospheric moisture.Discard the deliquesced material as its water content is unknown and will lead to inaccurate results. Obtain a fresh, dry sample and ensure it is stored in a properly sealed container within a functioning desiccator or glove box. Regularly check and regenerate or replace the desiccant.
Experimental results are not reproducible when using SrBr2·H2O from different batches. The hydration state of the SrBr2·H2O may vary between batches, leading to differences in the actual amount of SrBr2 used.Before use, characterize the hydration state of each new batch of SrBr2·H2O using Thermogravimetric Analysis (TGA) to ensure consistency in your experiments.
During a reaction, the SrBr2·H2O appears to be dissolving or changing its physical state unexpectedly. The local humidity generated by the reaction or the experimental setup is exceeding the deliquescence relative humidity of SrBr2·H2O at the reaction temperature.If possible, conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon). Alternatively, consider if the reaction can be performed at a temperature where the deliquescence relative humidity is higher than the ambient humidity.

Data Presentation

Table 1: Hydration and Dehydration Behavior of Strontium Bromide at Various Water Vapor Pressures

Water Vapor Partial Pressure (kPa)Dehydration Onset Temperature (°C)Hydration Onset Temperature (°C)
5~160~138
10~175~155
20~190~170
40~210~190
60~220~205
80~230~215

Note: This data is derived from thermogravimetric analysis of the SrBr2/H2O system and indicates the temperatures at which the transition between the anhydrous and monohydrate forms begins under dynamic conditions. The deliquescence point of SrBr2·H2O will be influenced by these conditions.

Experimental Protocols

Protocol 1: Handling and Dispensing Deliquescent SrBr2·H2O

Objective: To accurately weigh and dispense SrBr2·H2O while minimizing moisture absorption.

Materials:

  • SrBr2·H2O

  • Spatula

  • Weighing boat or vial

  • Analytical balance

  • Glove box or desiccator with a humidity indicator

Procedure:

  • Ensure the glove box or desiccator is at the lowest possible relative humidity.

  • Transfer the sealed container of SrBr2·H2O into the controlled environment.

  • Allow the container to equilibrate to the temperature of the controlled environment to prevent condensation upon opening.

  • Perform all manipulations, including opening the container and weighing, within the controlled environment.

  • Use a clean, dry spatula to transfer the desired amount of SrBr2·H2O to a pre-weighed boat or vial.

  • Work quickly to minimize the exposure time of the powder to any residual moisture.

  • Immediately seal the weighing container and the stock container of SrBr2·H2O after dispensing.

  • If a glove box is not available, have all materials ready and perform the weighing as rapidly as possible in a draft-free area. Immediately transfer the weighed sample to the reaction vessel.

Protocol 2: Characterization of SrBr2·H2O Hydration State by Thermogravimetric Analysis (TGA)

Objective: To determine the water content and identify the hydration state of a strontium bromide sample.

Materials:

  • SrBr2·H2O sample

  • Thermogravimetric Analyzer (TGA)

  • TGA sample pans (e.g., alumina or platinum)

  • Inert purge gas (e.g., nitrogen or argon)

Procedure:

  • Calibrate the TGA instrument for temperature and mass according to the manufacturer's instructions.

  • In a low-humidity environment (e.g., a glove box), load a small, representative sample of SrBr2·H2O (typically 5-10 mg) into a TGA pan.

  • Place the sample pan in the TGA furnace.

  • Purge the furnace with the inert gas at a constant flow rate (e.g., 50-100 mL/min) to remove air and any adsorbed moisture.

  • Set the TGA temperature program. A typical program would be:

    • Equilibrate at a low temperature (e.g., 30°C).

    • Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature high enough to ensure all water of hydration is removed (e.g., 250°C).

  • Record the mass of the sample as a function of temperature.

  • Analyze the resulting TGA curve. The distinct steps in mass loss correspond to the loss of water molecules. From the percentage of mass loss, the initial hydration state of the sample can be calculated. The transition from hexahydrate to dihydrate occurs around 89°C, and the anhydrous form is obtained at 180°C.

Mandatory Visualization

Experimental_Workflow_for_Handling_SrBr2_H2O cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling start Start env_prep Prepare Low-Humidity Environment (Glove Box / Desiccator) start->env_prep Initiate mat_prep Equilibrate SrBr2·H2O Container to Environment Temperature env_prep->mat_prep Place inside weigh Weigh SrBr2·H2O Accurately and Quickly mat_prep->weigh Open and seal_stock Immediately Reseal Stock Container weigh->seal_stock After dispensing transfer Transfer Weighed Sample to Reaction Vessel weigh->transfer Simultaneously cleanup Clean Equipment and Workspace seal_stock->cleanup seal_vessel Seal Reaction Vessel transfer->seal_vessel seal_vessel->cleanup end End cleanup->end

Caption: Workflow for handling deliquescent SrBr2·H2O.

Troubleshooting_Weighing_Errors problem Problem: Inaccurate/Inconsistent Weighing of SrBr2·H2O cause Likely Cause: Moisture Absorption from Ambient Air problem->cause check_env Is a glove box or dry box available? cause->check_env solution Primary Solution: Weigh in Controlled Low-Humidity Environment outcome_success Result: Accurate and Reproducible Weighing Achieved solution->outcome_success alt_solution Alternative: Weigh Rapidly in Draft-Free Area alt_solution->outcome_success use_glovebox Use Glove Box/ Desiccator for Weighing check_env->use_glovebox Yes quick_weigh Minimize Exposure Time: - Have all materials ready - Use a lidded container - Work quickly check_env->quick_weigh No use_glovebox->solution quick_weigh->alt_solution

Caption: Troubleshooting logic for weighing errors.

References

Technical Support Center: Optimizing the Hydration-Dehydration Cycle of Strontium Bromide Monohydrate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with the hydration-dehydration cycle of Strontium bromide monohydrate (SrBr₂·H₂O).

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of the this compound hydration-dehydration cycle?

The hydration-dehydration cycle of this compound is a reversible chemical reaction that can be used for thermochemical energy storage.[1] The reaction is as follows:

SrBr₂(s) + H₂O(g) ⇌ SrBr₂·H₂O(s) + ΔRH[1]

During dehydration, the endothermic reaction, this compound (SrBr₂·H₂O) releases a water molecule and absorbs heat, converting to anhydrous Strontium bromide (SrBr₂). In the reverse exothermic reaction, hydration, anhydrous SrBr₂ reacts with water vapor to reform the monohydrate, releasing the stored heat.[1] This cycle is of interest for applications in thermal energy storage and heat transformation, particularly in the temperature range of 150 °C to 300 °C.[1]

Q2: How is this compound (SrBr₂·H₂O) typically prepared in a laboratory setting?

In a laboratory, this compound is most often prepared from its hexahydrate form (SrBr₂·6H₂O).[2] The hexahydrate crystals are dried in a circulating air oven at a controlled temperature.[2] Heating the hexahydrate at 70°C for several hours is an effective method to remove five water molecules and obtain the stable monohydrate form.[2] It is crucial to monitor this process to prevent complete dehydration to the anhydrous salt, which occurs at higher temperatures (around 180°C).[2][3]

Q3: What are the key operational parameters that influence the hydration and dehydration reactions?

The efficiency and rates of the hydration and dehydration reactions are primarily influenced by temperature and water vapor partial pressure. For the dehydration process, the reaction rate can be increased by raising the heating temperature or by decreasing the water vapor pressure.[4] Conversely, for the hydration process, lower temperatures and higher water vapor pressures are generally beneficial for improving the reaction kinetics.[4]

Q4: What is thermal hysteresis in the context of this cycle, and how does it affect performance?

Thermal hysteresis refers to the difference between the temperature required for dehydration and the temperature at which hydration occurs at the same water vapor pressure.[1] For example, in one study using thermogravimetric analysis (TGA), a significant thermal hysteresis of 53 K was observed.[1] A large hysteresis can reduce the efficiency and operational flexibility of a thermochemical energy storage system. Research has shown that the experimental setup can influence the observed hysteresis; for instance, a lab-scale setup showed a much smaller hysteresis of 14 K under similar steam pressures compared to TGA experiments.[1]

Troubleshooting Guide

Q1: My hydration/dehydration reaction rates are slower than expected. What are the potential causes and solutions?

Possible Causes:

  • Poor Heat and Mass Transfer: In a packed bed of the salt, inefficient transfer of heat and water vapor can significantly limit the reaction rate.

  • Material Agglomeration: Over multiple cycles, the salt particles can agglomerate, reducing the available surface area for reaction.[5]

  • Kinetic Limitations: At a material level, there can be inherent kinetic barriers to the reaction, especially at lower temperatures.[1]

Troubleshooting Steps:

  • Enhance Thermal Conductivity: Consider incorporating additives like natural graphite to create a composite material, which can improve thermal conductivity.[1]

  • Prevent Agglomeration: Using an inert matrix, such as silica gel, can help prevent the salt particles from sticking together.[2]

  • Optimize Operating Conditions: For dehydration, try increasing the temperature or reducing the water vapor pressure. For hydration, increasing the water vapor partial pressure may improve the rate.[4]

  • Reactor Design: For larger scale experiments, the design of the reactor is crucial. A novel multilayered sieve reactor has been shown to promote both dehydration and hydration reactions.[6]

Q2: I am observing a significant decrease in performance and stability over multiple cycles. How can I improve the cycle stability?

Possible Causes:

  • Incomplete Conversion: If the dehydration or hydration reaction is not fully completed in each cycle, the effective amount of reactive material decreases over time.

  • Side Reactions: The presence of impurities or operation at very high temperatures could potentially lead to irreversible side reactions.

  • Macroscopic Changes: The physical properties of the salt granules, such as particle size and pourability, might change, affecting the bed's heat and mass transfer characteristics.

Troubleshooting Steps:

  • Ensure Complete Conversion: Allow sufficient time for each half-cycle to reach full conversion. Monitor the mass change in TGA or the temperature profile in a reactor to confirm completion.

  • Optimize Operating Temperatures: While higher temperatures can increase the dehydration rate, they might also negatively impact long-term stability. It's important to find an optimal temperature that balances rate and stability. Studies have shown that at higher dehydration temperatures (e.g., 210°C), the reaction conversion of cycled material is very similar to that of uncycled material, suggesting good stability under application-relevant conditions.[1]

  • Material Characterization: After a number of cycles, it is good practice to visually inspect the material for any macroscopic changes like agglomeration.[1]

  • Pre-Drying: Pre-drying the initial hexahydrate at 70°C can help minimize issues related to incomplete dehydration in the first cycle.[2]

Q3: The onset temperature for hydration in my experiments is much lower than the theoretical equilibrium temperature. Why is this happening?

Possible Cause:

  • Kinetic Limitation and Metastability: A kinetic limitation can lead to a metastable zone where the reaction does not initiate at the thermodynamic equilibrium temperature.[1] This is often observed in TGA experiments where the system is dynamically heated or cooled.[1] The formation of stable nuclei for the new phase may require a larger driving force (i.e., a lower temperature for the exothermic hydration).[1]

Troubleshooting Steps:

  • Isothermal Experiments: Conducting experiments at constant temperature and pressure can provide a clearer picture of the reaction kinetics and help differentiate thermodynamic from kinetic effects.

  • Seeding: In some solid-state reactions, introducing a small amount of the product phase (seeding) can help overcome the nucleation barrier, though this is more complex in a gas-solid reactor.

  • Consider the Experimental Scale: As noted, lab-scale setups with larger sample masses may show behavior closer to the thermodynamic equilibrium compared to small-scale TGA experiments.[1]

Data Presentation

Table 1: Thermodynamic and Kinetic Parameters for the SrBr₂/H₂O System

ParameterValueConditions/Notes
Specific Energy Density 291 kJ/kg SrBr₂ (or 81 kWh/t)For the reaction SrBr₂(s) + H₂O(g) ⇌ SrBr₂·H₂O(s).[1]
Reaction Enthalpy (ΔRH⁰) 71.98 kJ/molStandard conditions (p⁰ = 0.1 MPa, T⁰ = 298 K).[1]
Reaction Entropy (ΔRS⁰) 143.93 J/(mol·K)Standard conditions (p⁰ = 0.1 MPa, T⁰ = 298 K).[1]
Specific Thermal Power (Hydration) Up to 4 kW/kg SrBr₂At 180 °C and 69 kPa steam pressure.[1]
Specific Thermal Power (Dehydration) 2.5 kW/kg of SrBr₂·H₂OAt 210 °C and 5 kPa steam pressure.[1]

Table 2: Dehydration Stages of Strontium Bromide Hydrates

Initial Hydrate FormTransition Temperature (°C)Resulting Product
SrBr₂·6H₂O70SrBr₂·H₂O[2]
SrBr₂·6H₂O89SrBr₂·2H₂O[2]
SrBr₂·H₂O180SrBr₂ (Anhydrous)[2][3]

Experimental Protocols

Protocol 1: Preparation of this compound (SrBr₂·H₂O) from Hexahydrate (SrBr₂·6H₂O)

  • Starting Material: Obtain Strontium bromide hexahydrate (SrBr₂·6H₂O) crystals (e.g., 99% purity, particle size 0.2 - 1.25 mm).[1]

  • Drying Equipment: Use a circulating air oven with precise temperature control.

  • Procedure: a. Place the SrBr₂·6H₂O crystals in a shallow, heat-resistant dish to ensure uniform heating. b. Set the oven temperature to 70°C.[2] c. Heat the material for several hours.[2] d. To ensure full conversion to the monohydrate, monitor the mass loss of the sample. The theoretical mass loss for the conversion of hexahydrate to monohydrate is approximately 25.3%.

  • Storage: Once the desired mass loss is achieved, store the resulting SrBr₂·H₂O in a desiccator or at a temperature between 70 - 110 °C to prevent re-hydration from atmospheric moisture until it is used for experiments.[1]

Protocol 2: Thermogravimetric Analysis (TGA) for Cycle Stability

  • Instrument: Use a thermogravimetric analyzer capable of controlling both temperature and the composition of the purge gas (e.g., by mixing dry nitrogen with water vapor).

  • Sample Preparation: Place a small amount of the prepared SrBr₂·H₂O (e.g., 15 mg) in the TGA crucible.[1]

  • Cycling Protocol (Example): a. Isothermal Dehydration: Heat the sample to a constant temperature (e.g., 170°C) under a dry nitrogen atmosphere and hold until the mass stabilizes, indicating complete dehydration.[1] b. Isothermal Hydration: Lower the sample temperature to the desired hydration temperature (e.g., 170°C) and introduce a controlled water vapor partial pressure (e.g., 30 kPa) until the mass stabilizes, indicating complete hydration to the monohydrate.[1]

  • Data Analysis: Repeat the dehydration and hydration steps for a large number of cycles (e.g., 100 cycles).[1] Plot the reaction conversion over time for each cycle to evaluate the stability of the reaction rate. Also, monitor the total mass change per cycle to check for any loss in capacity.

Visualizations

Experimental_Workflow cluster_prep Phase 1: Material Preparation & Characterization cluster_exp Phase 2: Cycling Experiments cluster_analysis Phase 3: Data Analysis & Optimization Prep Preparation of SrBr2·H2O from SrBr2·6H2O Char Initial Material Characterization (TGA, DSC, XRD) Prep->Char TGA TGA Cycling (Small Scale, High Control) Char->TGA Input Material Reactor Lab-Scale Reactor Cycling (Larger Scale, Application-Oriented) Char->Reactor Input Material Kinetics Kinetic Analysis (Reaction Rates, Power) TGA->Kinetics Stability Cycle Stability Analysis (Capacity, Rate Degradation) TGA->Stability Reactor->Kinetics Thermo Thermodynamic Analysis (Hysteresis, Equilibrium) Reactor->Thermo Opt Optimization of Parameters (T, P, Additives) Kinetics->Opt Stability->Opt Thermo->Opt

Caption: Experimental workflow for optimizing the SrBr₂·H₂O cycle.

Troubleshooting_Flow cluster_rates Issue: Slow Reaction Rates cluster_stability Issue: Poor Cycle Stability Start Problem Encountered (e.g., Slow Rates, Degradation) Check_Params 1. Verify T and P Are they optimal? Start->Check_Params If slow rates Check_Conversion 1. Check for Complete Conversion per Cycle Start->Check_Conversion If poor stability Check_Material 2. Analyze Material Agglomeration? Poor conductivity? Check_Params->Check_Material Solution_Rates Solutions: - Adjust T/P - Add graphite/matrix - Improve reactor design Check_Material->Solution_Rates Check_Temp 2. Evaluate Operating Temperature for Degradation Check_Conversion->Check_Temp Solution_Stability Solutions: - Increase cycle time - Test lower T_dehydration - Characterize cycled material Check_Temp->Solution_Stability

Caption: Troubleshooting logic for common experimental issues.

Reaction_Pathway cluster_dehydration Dehydration (Heat Storage) cluster_hydration Hydration (Heat Release) SrBr2_H2O SrBr2·H2O (s) SrBr2_anhydrous SrBr2 (s) SrBr2_H2O->SrBr2_anhydrous Endothermic H2O_gas_out H2O (g) SrBr2_H2O->H2O_gas_out Heat_In Heat Input (e.g., >180°C) Heat_In->SrBr2_H2O SrBr2_anhydrous_2 SrBr2 (s) SrBr2_H2O_2 SrBr2·H2O (s) SrBr2_anhydrous_2->SrBr2_H2O_2 Exothermic H2O_gas_in H2O (g) H2O_gas_in->SrBr2_anhydrous_2 SrBr2_H2O_2->SrBr2_H2O Reversible Cycle Heat_Out Heat Release SrBr2_H2O_2->Heat_Out

References

Degradation mechanisms of Strontium bromide monohydrate in air

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning the degradation mechanisms of Strontium Bromide Monohydrate (SrBr₂·H₂O) in air. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation mechanisms for this compound when exposed to ambient air?

A1: The primary degradation mechanisms for this compound in air are:

  • Hydration: The monohydrate is hygroscopic and will absorb atmospheric moisture to form the more stable strontium bromide hexahydrate (SrBr₂·6H₂O). This is a reversible physical degradation process.

  • Deliquescence: In environments with sufficiently high relative humidity, the monohydrate will absorb enough water to dissolve and form an aqueous solution.

  • Reaction with Carbon Dioxide: There is evidence to suggest that in the presence of atmospheric carbon dioxide (CO₂) and moisture, strontium bromide can react to form strontium carbonate (SrCO₃), a more stable and less soluble salt. This represents an irreversible chemical degradation pathway.

Q2: My this compound sample has become clumpy and wet. What is happening?

A2: This is a classic sign of hydration and potentially deliquescence. Strontium bromide is hygroscopic and readily absorbs moisture from the air.[1] The clumping is due to the formation of higher hydrates, and if the relative humidity is above the deliquescence relative humidity (DRH) of the sample, it will begin to dissolve in the absorbed water.

Q3: I have observed a white, insoluble precipitate forming in my strontium bromide solution that was left open to the air. What could this be?

A3: This precipitate is likely strontium carbonate (SrCO₃). Strontium bromide in solution, or as a solid in the presence of moisture, can react with atmospheric carbon dioxide. The resulting strontium carbonate is significantly less soluble in water than strontium bromide and will precipitate out.

Q4: How can I prevent the degradation of my this compound sample?

A4: To prevent degradation, this compound should be:

  • Stored in a tightly sealed container to minimize exposure to atmospheric moisture and carbon dioxide.

  • Kept in a desiccator containing a suitable drying agent (e.g., silica gel, phosphorus pentoxide).

  • Handled in a controlled atmosphere, such as a glove box with a dry, inert gas (e.g., nitrogen or argon), for sensitive experiments.

Q5: Can I regenerate the monohydrate from the hexahydrate?

A5: Yes, the hydration process is reversible. You can convert strontium bromide hexahydrate back to the monohydrate by heating it in a controlled environment. Heating the hexahydrate to approximately 89-100°C will cause it to lose five water molecules to form the monohydrate.[2] Further heating to 180°C will yield the anhydrous form.[2]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Unexpected weight gain of the sample during an experiment. Absorption of atmospheric moisture due to the hygroscopic nature of strontium bromide.1. Ensure the experiment is conducted in a controlled, low-humidity environment (e.g., a dry box or under a flow of dry inert gas). 2. Use pre-dried solvents and reagents. 3. Monitor the relative humidity of the experimental environment.
Formation of an unknown white precipitate in a reaction mixture. Reaction with atmospheric CO₂ to form insoluble strontium carbonate.1. Perform the reaction under an inert atmosphere (N₂ or Ar) to exclude CO₂. 2. Use degassed solvents. 3. Filter the precipitate and analyze it (e.g., by FTIR or XRD) to confirm its identity as SrCO₃.
Inconsistent results in repeated experiments. Variable hydration state of the starting material. The amount of water in the strontium bromide can affect its reactivity and physical properties.1. Standardize the pre-treatment of the this compound before each experiment (e.g., by drying at a specific temperature for a set time). 2. Characterize the hydration state of the starting material using techniques like Thermogravimetric Analysis (TGA).
Difficulty in achieving complete dissolution of the sample. The sample may have partially converted to the less soluble strontium carbonate.1. Visually inspect the sample for any signs of a heterogeneous white powder. 2. If carbonate formation is suspected, attempt dissolution in a dilute acid, which will dissolve the carbonate with the evolution of CO₂ gas.

Data Presentation

Table 1: Hydration and Dehydration Temperatures of Strontium Bromide

Transition Temperature (°C) Notes
SrBr₂·6H₂O → SrBr₂·H₂O + 5H₂O~89 - 100Dehydration to the monohydrate.
SrBr₂·H₂O → SrBr₂ + H₂O~180Dehydration to the anhydrous form.

Table 2: Deliquescence Relative Humidity (DRH) of this compound

Salt Deliquescence Relative Humidity (%) at 30°C
Calcium Nitrate46.7
Ammonium Nitrate59.4
Sodium Nitrate72.4
Ammonium Sulfate79.2
Potassium Chloride84.0
Potassium Nitrate90.5

Experimental Protocols

1. Protocol for Determining the Hydration State and Thermal Stability using Thermogravimetric Analysis (TGA)

  • Objective: To quantify the water content of a strontium bromide sample and determine its dehydration temperatures.

  • Methodology:

    • Calibrate the TGA instrument for temperature and mass.

    • Place a small, accurately weighed sample (5-10 mg) of this compound into a TGA pan (platinum or alumina crucibles are recommended).

    • Place the pan in the TGA furnace.

    • Purge the furnace with a dry, inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min).

    • Heat the sample from ambient temperature to at least 250°C at a controlled heating rate (e.g., 10°C/min).

    • Record the mass loss as a function of temperature.

    • Analyze the resulting TGA curve. The step-wise mass losses correspond to the loss of water molecules. The temperature at the onset or peak of the derivative of the mass loss curve indicates the dehydration temperature.

2. Protocol for Assessing Hygroscopicity and Deliquescence using Dynamic Vapor Sorption (DVS)

  • Objective: To determine the critical relative humidity (CRH) or deliquescence relative humidity (DRH) of this compound at a specific temperature.

  • Methodology:

    • Place a small, accurately weighed sample of this compound onto the DVS sample pan.

    • Set the instrument to the desired constant temperature (e.g., 25°C).

    • Begin the experiment at a low relative humidity (e.g., 0-5% RH) and allow the sample mass to equilibrate.

    • Program the instrument to increase the relative humidity in a stepwise manner (e.g., in increments of 10% RH), allowing the sample mass to equilibrate at each step.

    • Continue increasing the RH until a significant and sharp increase in mass is observed. This point indicates the DRH, where the sample begins to deliquesce.[4]

    • The data can be plotted as the change in mass versus relative humidity to generate a moisture sorption isotherm.

Mandatory Visualization

DegradationPathways Degradation Pathways of this compound in Air SrBr2_H2O SrBr₂·H₂O (this compound) SrBr2_6H2O SrBr₂·6H₂O (Strontium Bromide Hexahydrate) SrBr2_H2O->SrBr2_6H2O Hydration Aqueous_SrBr2 Aqueous SrBr₂ Solution SrBr2_H2O->Aqueous_SrBr2 Deliquescence (High RH) SrCO3 SrCO₃ (Strontium Carbonate) SrBr2_H2O->SrCO3 Carbonation SrBr2_6H2O->SrBr2_H2O Dehydration Aqueous_SrBr2->SrCO3 Carbonation Atmospheric_H2O Atmospheric H₂O Atmospheric_H2O->SrBr2_H2O Atmospheric_H2O->Aqueous_SrBr2 Atmospheric_CO2 Atmospheric CO₂ Atmospheric_CO2->SrBr2_H2O Atmospheric_CO2->Aqueous_SrBr2 Heat Heat (>89°C) Heat->SrBr2_6H2O

Caption: Degradation pathways of this compound.

TGA_Workflow TGA Experimental Workflow for Hydration Analysis start Start calibrate Calibrate TGA start->calibrate weigh_sample Weigh Sample (5-10 mg) calibrate->weigh_sample load_sample Load Sample into TGA weigh_sample->load_sample purge Purge with Inert Gas load_sample->purge heat Heat at Controlled Rate (e.g., 10°C/min) purge->heat record Record Mass Loss vs. Temperature heat->record analyze Analyze TGA Curve record->analyze end End analyze->end

Caption: TGA experimental workflow for hydration analysis.

DVS_Workflow DVS Experimental Workflow for Deliquescence Analysis start Start load_sample Load Weighed Sample into DVS start->load_sample set_temp Set Constant Temperature load_sample->set_temp equilibrate_low_rh Equilibrate at Low RH (e.g., 5%) set_temp->equilibrate_low_rh stepwise_rh_increase Increase RH Stepwise (e.g., 10% increments) equilibrate_low_rh->stepwise_rh_increase equilibrate_each_step Equilibrate at Each RH Step stepwise_rh_increase->equilibrate_each_step equilibrate_each_step->stepwise_rh_increase Loop until DRH detect_deliquescence Detect Sharp Mass Increase (DRH) equilibrate_each_step->detect_deliquescence plot_isotherm Plot Sorption Isotherm detect_deliquescence->plot_isotherm end End plot_isotherm->end

Caption: DVS experimental workflow for deliquescence analysis.

References

Technical Support Center: Thermal Analysis of Strontium Bromide Monohydrate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistent results during the thermal analysis of Strontium Bromide Monohydrate (SrBr₂·H₂O).

Troubleshooting Guide

Question: Why am I observing inconsistent dehydration temperatures for this compound in my TGA/DSC results?

Answer: Inconsistent dehydration temperatures can arise from several experimental factors. Here are the most common causes and their solutions:

  • Heating Rate: A fast heating rate can lead to a delayed observation of the dehydration event, resulting in an artificially high-end temperature.

    • Solution: Employ a slower heating rate, typically in the range of 5-10 °C/min, to ensure thermal equilibrium within the sample.

  • Sample Mass and Packing: A larger or more densely packed sample can impede the escape of water vapor, leading to a broader and shifted dehydration peak.

    • Solution: Use a small and consistent sample mass (typically 5-10 mg) and ensure it is loosely packed in the crucible to facilitate uniform heating and gas exchange.

  • Atmosphere Control: The partial pressure of water vapor in the analysis atmosphere significantly influences the dehydration temperature. Inconsistent atmospheric conditions will lead to variable results.[1]

    • Solution: Utilize a consistent and controlled purge gas (e.g., dry nitrogen or argon) with a constant flow rate. For hydration/dehydration cycle studies, precise control of water vapor partial pressure is crucial.[1]

  • Crucible Type: The material and type of crucible (e.g., open, pierced lid, hermetically sealed) will affect the removal of evolved water vapor.

    • Solution: For dehydration studies, use an open or pierced lid crucible to allow for the efficient escape of water. Ensure the same type of crucible is used for all related experiments.

Question: My TGA results show a mass loss that does not correspond to the theoretical mass loss for the monohydrate-to-anhydrous transition. What could be the issue?

Answer: This discrepancy can be attributed to issues with the starting material or the experimental setup.

  • Hygroscopic Nature of the Sample: Anhydrous Strontium Bromide is hygroscopic and can absorb atmospheric moisture, leading to a higher initial mass and a greater than expected mass loss.[2] The monohydrate itself can also absorb additional water.

    • Solution: Handle the sample in a dry environment (e.g., a glove box) and ensure proper storage in a desiccator. Prepare the sample for analysis immediately after removal from storage.

  • Incomplete Conversion to Monohydrate: The starting material may not be pure this compound and could be a mixture of the monohydrate and hexahydrate, or contain residual anhydrous salt. Strontium bromide hexahydrate loses five water molecules to form the monohydrate.[3]

    • Solution: Verify the purity of your starting material using other analytical techniques like X-ray diffraction (XRD). If starting from the hexahydrate, ensure the pre-drying step to form the monohydrate is complete.[1]

  • Instrument Calibration: Inaccurate mass readings can result from an uncalibrated thermogravimetric analyzer.

    • Solution: Regularly calibrate your TGA instrument using certified reference materials.

Question: I am observing a thermal hysteresis between the dehydration and rehydration cycles. Is this normal?

Answer: Yes, a thermal hysteresis between hydration and dehydration cycles is a known phenomenon for Strontium Bromide.[1] This means the hydration and dehydration processes do not occur at the same temperature under identical conditions.[1]

  • Understanding Hysteresis: This difference in temperature is related to the kinetics of nucleation and growth of the different phases.[1]

  • Minimizing Hysteresis: While it cannot be eliminated, the extent of hysteresis can be influenced by experimental conditions. Slower heating/cooling rates and controlled water vapor partial pressures can help in achieving more reproducible results.[1]

Frequently Asked Questions (FAQs)

Q1: What are the expected thermal events for this compound?

A1: The primary thermal event for this compound is its dehydration to the anhydrous form. The transition from the hexahydrate to the dihydrate occurs at approximately 89°C, with the anhydrous form obtained at 180°C.[3][4] The hexahydrate can lose five water molecules at 100°C to form the monohydrate.[3]

Q2: What is the theoretical mass loss for the dehydration of this compound?

A2: The dehydration reaction is: SrBr₂·H₂O(s) → SrBr₂(s) + H₂O(g). The theoretical mass loss can be calculated based on the molar masses of H₂O (approx. 18.015 g/mol ) and SrBr₂·H₂O (approx. 265.44 g/mol ), which is approximately 6.79%.

Q3: How should I prepare this compound from the hexahydrate form?

A3: this compound can be prepared by drying Strontium Bromide Hexahydrate in a circulating air oven at a controlled temperature. Heating the hexahydrate at 70°C for several hours has been shown to successfully yield the stable monohydrate form.[1][3] It is important to monitor the mass loss to ensure complete conversion.

Q4: Can the anhydrous Strontium Bromide undergo further thermal events?

A4: Yes, anhydrous Strontium Bromide (α-SrBr₂) undergoes a solid-solid phase transition to a high-temperature β-SrBr₂ phase at around 650 °C (920 K).[4] It melts at approximately 657 °C (930 K).[4]

Data Presentation

Table 1: Thermal Properties of Strontium Bromide Hydrates

CompoundFormulaMolar Mass ( g/mol )Thermal EventTemperature Range (°C)
Strontium Bromide HexahydrateSrBr₂·6H₂O355.52Dehydration to Monohydrate70 - 100[1][3]
This compoundSrBr₂·H₂O265.44Dehydration to Anhydrous~180[2][3][4]
Anhydrous Strontium BromideSrBr₂247.43Phase Transition (α → β)~650[4]
Anhydrous Strontium BromideSrBr₂247.43Melting~657[4]

Table 2: Theoretical Mass Loss for Dehydration Steps

Dehydration StepInitial CompoundFinal CompoundTheoretical Mass Loss (%)
Hexahydrate to MonohydrateSrBr₂·6H₂OSrBr₂·H₂O25.33
Monohydrate to AnhydrousSrBr₂·H₂OSrBr₂6.79
Hexahydrate to AnhydrousSrBr₂·6H₂OSrBr₂30.40

Experimental Protocols

Protocol 1: Thermogravimetric Analysis (TGA) of this compound Dehydration

  • Instrument Calibration: Ensure the TGA is calibrated for mass and temperature according to the manufacturer's guidelines.

  • Sample Preparation:

    • If starting with Strontium Bromide Hexahydrate, pre-dry the sample in an oven at 70°C until a constant mass, corresponding to the formation of the monohydrate, is achieved.[1]

    • Weigh 5-10 mg of the this compound into a clean, tared alumina or platinum crucible.

  • Experimental Setup:

    • Place the crucible in the TGA furnace.

    • Use an open or pierced lid crucible to allow for the escape of water vapor.

    • Purge the furnace with dry nitrogen or argon at a constant flow rate (e.g., 50 mL/min) for at least 30 minutes to establish an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 30°C.

    • Heat the sample from 30°C to 250°C at a constant heating rate of 10 °C/min.

  • Data Analysis:

    • Record the mass loss as a function of temperature.

    • Determine the onset and end-set temperatures of the dehydration step.

    • Calculate the percentage mass loss and compare it with the theoretical value.

Mandatory Visualization

Caption: Troubleshooting workflow for inconsistent thermal analysis results.

DehydrationPathway Hexahydrate SrBr₂·6H₂O (Hexahydrate) Monohydrate SrBr₂·H₂O (Monohydrate) Hexahydrate->Monohydrate -5H₂O (70-100 °C) Anhydrous SrBr₂ (Anhydrous) Monohydrate->Anhydrous -H₂O (~180 °C)

Caption: Dehydration pathway of Strontium Bromide Hydrates.

References

Technical Support Center: Corrosion Issues with Steel in the presence of Strontium Bromide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering corrosion issues with steel in the presence of strontium bromide (SrBr₂).

Troubleshooting Guide

This guide addresses specific problems that may arise during experiments involving steel and strontium bromide solutions.

Problem Potential Cause Recommended Action
Rapid, uniform corrosion of carbon steel. Formation of hydrobromic acid (HBr) due to the reaction of SrBr₂ with atmospheric carbon dioxide (CO₂) in the presence of moisture.[1][2]- Minimize exposure of the SrBr₂ solution to air. - Work in a controlled atmosphere (e.g., nitrogen or argon) to exclude CO₂. - Control humidity levels to prevent deliquescence of the salt.[1][2] - Consider using a corrosion inhibitor if compatible with the experiment.
Localized pitting on stainless steel surfaces. Breakdown of the passive film on stainless steel by bromide ions (Br⁻).[3][4][5] This susceptibility can be influenced by temperature and the specific grade of stainless steel.[3][6]- Select a stainless steel grade with higher molybdenum (Mo) content for improved resistance to pitting in bromide solutions.[3][4] - Control the temperature of the experiment, as higher temperatures can increase the risk of pitting.[3][6] - Ensure the stainless steel surface is properly passivated before exposure to the SrBr₂ solution.
Cracking of steel components under tensile stress. Stress Corrosion Cracking (SCC) induced by bromide ions in a corrosive environment.[4][7] This is more likely to occur at elevated temperatures and in the presence of dissolved oxygen.[7]- Reduce tensile stress on steel components through proper design and annealing. - Lower the operating temperature of the system.[8] - De-aerate the strontium bromide solution to reduce the dissolved oxygen concentration to below 0.1 ppm.[7] - Select a more SCC-resistant alloy for critical components.
Accelerated corrosion at the junction of two different metals. Galvanic corrosion occurring when two dissimilar metals are in electrical contact in the presence of the strontium bromide electrolyte.[9][10][11]- Electrically insulate the dissimilar metals from each other using non-conductive materials like plastics or coatings.[9] - If possible, select metals that are close to each other in the galvanic series.[12] - Avoid large cathode-to-anode surface area ratios.
Inconsistent or non-reproducible corrosion results. Variations in experimental parameters such as temperature, SrBr₂ concentration, pH, or exposure to air.- Precisely control and monitor all experimental parameters. - Document the experimental setup and conditions in detail for each test. - Use standardized testing protocols where applicable.

Frequently Asked Questions (FAQs)

Q1: Is strontium bromide corrosive to all types of steel?

A1: Strontium bromide can be corrosive to both carbon steel and stainless steel. Low carbon steel is susceptible to severe general corrosion, especially in the presence of moisture and carbon dioxide, which can lead to the formation of corrosive hydrobromic acid (HBr).[1][2] Stainless steels, while generally more resistant, can suffer from localized corrosion such as pitting and stress corrosion cracking in bromide solutions.[3][4]

Q2: What is the primary mechanism of carbon steel corrosion in the presence of strontium bromide?

A2: The primary corrosion mechanism for carbon steel in the presence of strontium bromide and atmospheric conditions involves the reaction of SrBr₂ with CO₂ and water to produce strontium carbonate (SrCO₃) and highly corrosive hydrobromic acid (HBr).[1][2] The HBr then aggressively attacks the steel.

Q3: How does temperature affect the corrosion rate of steel in strontium bromide solutions?

A3: Temperature is a critical factor that significantly influences the corrosion rate. Higher temperatures generally accelerate the corrosion process.[1][2][6][13] For instance, the corrosion rate of steel in the presence of SrBr₂ has been observed to be particularly high at 80°C.[2][14]

Q4: Can I use stainless steel to handle strontium bromide solutions?

A4: While stainless steel offers better corrosion resistance than carbon steel, it is not immune to attack by bromide ions. Bromide ions can cause localized breakdown of the passive layer on stainless steel, leading to pitting corrosion.[3][5] The susceptibility to pitting depends on the grade of stainless steel, with higher molybdenum content generally offering better resistance.[3][4] Stress corrosion cracking is also a concern for stainless steels in bromide environments, especially under tensile stress and at elevated temperatures.[4][7]

Q5: Are there any recommended materials for handling strontium bromide solutions?

A5: Material selection depends on the specific experimental conditions (temperature, concentration, presence of oxygen, etc.). For applications requiring high corrosion resistance, especially at elevated temperatures, it is advisable to consider more resistant alloys or non-metallic materials. For stainless steels, those with higher molybdenum content are preferable.[3][4] Always conduct material compatibility tests under your specific operating conditions.

Q6: How can I minimize corrosion during my experiments?

A6: To minimize corrosion, it is recommended to:

  • Control the experimental atmosphere to exclude moisture and carbon dioxide.[1][2]

  • Maintain the lowest possible operating temperature.[6][13]

  • Select the most appropriate grade of steel or other resistant materials for your application.

  • Properly clean and passivate stainless steel surfaces before use.

  • Avoid creating galvanic couples by insulating dissimilar metals.[9]

  • Consider the use of corrosion inhibitors if they do not interfere with your experimental objectives.

Quantitative Data Summary

The following table summarizes the reported corrosion rate data for steel in the presence of strontium bromide.

Steel TypeTemperature (°C)ConditionsCorrosion Rate (mm/year)Reference
Low Carbon Steel80Close to salt dissolution, presence of moisture and CO₂> 1[2][14]
Carbon SteelNot specifiedIn contact with SrBr₂·6H₂O0.038[14]
Stainless SteelNot specifiedIn contact with SrBr₂·6H₂O< 0.008[14]

Experimental Protocols

Gravimetric Corrosion Testing (based on[1][14])

  • Sample Preparation:

    • Cut steel coupons to a specific size (e.g., 20x20x2 mm).

    • Drill a small hole for suspension.

    • Polish the coupons with successively finer grades of abrasive paper (e.g., up to 1200 grit).

    • Degrease the coupons in a suitable solvent (e.g., acetone) in an ultrasonic bath.

    • Rinse with deionized water and dry with a stream of hot air.

    • Weigh the cleaned and dried coupons accurately using an analytical balance (to ±0.1 mg).

  • Exposure:

    • Place a known amount of strontium bromide in a corrosion test cell.

    • Suspend the prepared steel coupons in the cell, ensuring they are in contact with the strontium bromide or its solution.

    • Control the temperature and relative humidity within the test chamber to simulate the desired experimental conditions.

    • Expose the coupons for a predetermined duration (e.g., 30 days).[1]

  • Post-Exposure Cleaning and Evaluation:

    • At the end of the exposure period, carefully remove the coupons from the test cell.

    • Remove corrosion products according to standard procedures (e.g., ASTM G1), which may involve chemical cleaning with inhibited acids.

    • Rinse the cleaned coupons with deionized water and dry them thoroughly.

    • Weigh the cleaned and dried coupons to determine the mass loss.

    • Calculate the corrosion rate in millimeters per year (mm/y) using the following formula: Corrosion Rate (mm/y) = (8.76 × 10⁴ × W) / (A × T × D) Where:

      • W = Mass loss in grams

      • A = Surface area of the coupon in cm²

      • T = Exposure time in hours

      • D = Density of the steel in g/cm³

Electrochemical Testing (Potentiodynamic Polarization - based on[1][3])

  • Electrochemical Cell Setup:

    • Use a standard three-electrode electrochemical cell.

    • The working electrode is the steel sample to be tested.

    • A platinum or graphite rod can be used as the counter electrode.

    • A saturated calomel electrode (SCE) or Ag/AgCl electrode serves as the reference electrode.

  • Electrolyte Preparation:

    • Prepare the strontium bromide solution of the desired concentration in deionized water.

  • Procedure:

    • Immerse the three electrodes in the electrolyte.

    • Allow the system to stabilize by monitoring the open-circuit potential (OCP) for a period (e.g., 1 hour) until a steady state is reached.

    • Perform a potentiodynamic polarization scan by sweeping the potential from a cathodic value (e.g., -250 mV vs. OCP) to an anodic value (e.g., +1000 mV vs. OCP) at a controlled scan rate (e.g., 1 mV/s).

    • Record the resulting current density as a function of the applied potential.

  • Data Analysis:

    • Plot the data as a Tafel plot (log of current density vs. potential).

    • Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by extrapolating the linear portions of the anodic and cathodic branches of the polarization curve to their intersection.

    • Calculate the corrosion rate from the icorr value using Faraday's law.

Visualizations

CorrosionMechanism cluster_environment Environment cluster_salt Salt cluster_reaction Chemical Reaction cluster_corrosion Corrosion Process H2O Moisture (H₂O) Reaction 2SrBr₂ + 2CO₂ + 2H₂O → 2SrCO₃ + 4HBr H2O->Reaction CO2 Carbon Dioxide (CO₂) CO2->Reaction SrBr2 Strontium Bromide (SrBr₂) SrBr2->Reaction HBr Hydrobromic Acid (HBr) Reaction->HBr Steel Carbon Steel (Fe) HBr->Steel attacks CorrosionProduct Iron Bromide (FeBr₂) + H₂ Steel->CorrosionProduct corrodes to

Caption: Corrosion mechanism of carbon steel in the presence of strontium bromide, moisture, and CO₂.

ExperimentalWorkflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis A Steel Sample Preparation (Cutting, Polishing, Cleaning, Weighing) D Sample Exposure (Gravimetric or Electrochemical) A->D B Strontium Bromide Solution Preparation B->D C Controlled Environment (Temperature, Humidity, Atmosphere) C->D E Post-Exposure Cleaning & Final Weighing D->E Gravimetric G Electrochemical Data Analysis D->G Electrochemical F Corrosion Rate Calculation E->F H Surface Characterization (e.g., SEM, XRD) F->H G->F

References

Technical Support Center: Minimizing Impurities in Strontium Bromide Monohydrate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides detailed troubleshooting, experimental protocols, and frequently asked questions to assist in the synthesis of high-purity Strontium Bromide Monohydrate (SrBr₂·H₂O), a critical requirement for pharmaceutical and advanced research applications.[1]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

Question: My final product has a persistent yellow tint. What is the likely cause and how can it be removed?

Answer: A yellow discoloration in the product solution is typically caused by the presence of free bromine as an impurity in the hydrobromic acid (HBr) reagent. This can be resolved by adding a small amount of a reducing agent, such as sodium thiosulfate (Na₂S₂O₃), to the solution. The thiosulfate reacts with the bromine to form colorless bromide ions. This should be done before the crystallization step.

Question: Analytical testing reveals the presence of other alkaline earth metals, specifically calcium (Ca²⁺) and barium (Ba²⁺). How can these be removed?

Answer: Calcium and barium are common impurities originating from the raw strontium mineral, celestite (strontium sulfate).[2] Due to their chemical similarity to strontium, they can be challenging to remove. Several strategies can be employed:

  • Starting Material Purification: The most effective method is to purify the strontium carbonate (SrCO₃) before the main synthesis. This can be achieved by a calcination and re-precipitation process.[2][3][4] (See Protocol 1).

  • Fractional Crystallization: While less efficient, careful, repeated recrystallization of the strontium bromide product can help reduce the concentration of these impurities.

  • Ion-Exchange Chromatography: For applications requiring ultra-high purity, passing a solution of strontium bromide through a selective ion-exchange resin can effectively capture divalent cationic impurities like Ca²⁺ and Ba²⁺.[5][6]

Question: The final product is not the correct hydrate, or is a mixture of hydrates. How do I ensure the formation of the stable monohydrate?

Answer: The formation of the correct hydrate is entirely dependent on precise temperature control during the dehydration of the strontium bromide hexahydrate (SrBr₂·6H₂O), which is the initial product of the aqueous synthesis.[7][8]

  • Incorrect Temperature: The hexahydrate begins to lose water around 89°C, transitioning to the dihydrate.[8] To obtain the monohydrate, a controlled heating step is necessary.

  • Solution: Dry the strontium bromide hexahydrate crystals in a circulating air oven at a temperature between 70°C and 100°C.[7][9] Heating at 70°C for several hours has been shown to be effective.[9] It is crucial to monitor the mass loss to confirm that five water molecules have been removed. Overheating (above 180°C) will lead to the formation of the anhydrous salt.[7][10]

Question: My starting strontium carbonate is of technical grade and contains unknown impurities. How can I purify it before use?

Answer: Using high-purity starting materials is the most critical step for a clean synthesis.[7] If you are starting with lower-grade strontium carbonate, a purification process is highly recommended. A robust method involves converting the carbonate to the hydroxide, filtering out insolubles, and then re-precipitating high-purity carbonate.[2][4]

  • Calcination: Heat the impure strontium carbonate to form strontium oxide (SrO).

  • Hydration & Dissolution: Dissolve the strontium oxide in hot water to form a strontium hydroxide (Sr(OH)₂) solution. Many impurities, such as iron and silica, will remain as insoluble solids.[4] The solubility of calcium hydroxide decreases at higher temperatures, which helps to minimize its presence in the solution.[2]

  • Filtration: Filter the hot solution to remove all insoluble materials.

  • Carbonation: Bubble carbon dioxide (CO₂) gas through the purified strontium hydroxide solution to precipitate high-purity strontium carbonate.[2]

  • Isolation: Filter, wash, and dry the purified strontium carbonate.

Question: The reaction between strontium carbonate and hydrobromic acid is too vigorous and difficult to control. How can I manage it?

Answer: The reaction of a carbonate with a strong acid produces a large volume of carbon dioxide gas, leading to excessive foaming and potential loss of material. To control this exothermic reaction:

  • Slow Addition: Add the hydrobromic acid to the strontium carbonate slurry very slowly and incrementally.

  • Efficient Stirring: Maintain vigorous and constant stirring to ensure even dispersion and prevent localized "hot spots" of reaction.

  • Temperature Control: Perform the reaction in an ice bath to manage the heat generated and slow the reaction rate.[7]

Experimental Protocols

Protocol 1: Synthesis of Strontium Bromide Hexahydrate from Strontium Carbonate

  • Preparation: In a fume hood, place a calculated amount of high-purity strontium carbonate (SrCO₃) into a reaction vessel equipped with a magnetic stirrer. Add a small amount of deionized water to create a slurry.

  • Reaction: Slowly add a stoichiometric amount of hydrobromic acid (HBr, 48% aqueous solution) to the stirred slurry. Control the addition rate to manage the effervescence of CO₂. The reaction is complete when all the carbonate has dissolved and the solution is clear.

    • SrCO₃ + 2HBr → SrBr₂ + H₂O + CO₂

  • Neutralization & Filtration: Check the pH of the solution. If it is acidic, add a dilute solution of strontium hydroxide dropwise until a neutral pH is achieved. Filter the solution to remove any particulate impurities.

  • Crystallization: Gently heat the solution to reduce its volume and then allow it to cool slowly to room temperature. Further cooling in an ice bath will promote the crystallization of strontium bromide hexahydrate (SrBr₂·6H₂O).

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and air dry.

Protocol 2: Conversion of Hexahydrate to Monohydrate

  • Drying: Place the obtained strontium bromide hexahydrate crystals in a shallow dish.

  • Heating: Heat the crystals in a circulating air oven at a constant temperature of 70-100°C.[7][9]

  • Monitoring: Periodically remove the sample (after allowing it to cool in a desiccator) and weigh it. The process is complete when the mass loss corresponds to the removal of five molecules of water per formula unit of SrBr₂·6H₂O. The target product is this compound (SrBr₂·H₂O).[9]

Data Presentation

Table 1: Common Impurities and Mitigation Strategies

ImpurityCommon SourceMitigation Strategy
Calcium (Ca²⁺), Barium (Ba²⁺) Starting strontium ore (celestite)Purify starting SrCO₃ via calcination/re-precipitation; Ion-exchange chromatography.[2][5]
Free Bromine (Br₂) Impure hydrobromic acid reagentAdd a reducing agent (e.g., sodium thiosulfate) to the solution before crystallization.
Strontium Sulfide (SrS) Low-grade ("pottery grade") strontium carbonateUse high-purity SrCO₃; Purify starting material.[11]
Unreacted SrCO₃ Incomplete reaction; incorrect stoichiometrySlow, controlled addition of HBr with efficient stirring; Ensure stoichiometric or slight excess of acid, followed by neutralization.[7]
Insoluble Particulates (Silica, etc.) Impure starting materialsFilter the SrBr₂ solution before the crystallization step.[2]

Table 2: Solubility of Strontium Bromide

SolventSolubility (g / 100 g of solvent)Temperature (°C)
Water10720
EthanolSoluble20
Amyl AlcoholSoluble20
EtherInsoluble20
Data compiled from various sources.[10][12][13]

Table 3: Key Temperatures for Strontium Bromide Hydrate Transitions

TransitionApproximate TemperatureNotes
SrBr₂·6H₂O → SrBr₂·2H₂O89 °CDecomposition of the hexahydrate begins.[8]
SrBr₂·6H₂O → SrBr₂·H₂O70 - 100 °COptimal range for controlled dehydration to the monohydrate.[7][9]
SrBr₂·H₂O → SrBr₂ (Anhydrous)> 180 °CComplete removal of water of crystallization.[7][10]
Melting Point (Anhydrous)643 - 657 °CMelting point of the pure anhydrous salt.[10][14]

Visualization

G cluster_0 Starting Material Purification cluster_1 Synthesis & Initial Isolation cluster_2 Final Product Formation start Impure SrCO₃ purify_srco3 Purify SrCO₃ (Calcination/Re-precipitation) start->purify_srco3 pure_srco3 High-Purity SrCO₃ purify_srco3->pure_srco3 Proceed to Synthesis reaction React with HBr pure_srco3->reaction check_color Yellow Color? reaction->check_color add_thiosulfate Add Na₂S₂O₃ check_color->add_thiosulfate Yes crystallize Crystallize & Isolate SrBr₂·6H₂O check_color->crystallize No add_thiosulfate->crystallize dehydrate Dehydrate at 70-100°C crystallize->dehydrate check_purity Purity Analysis (ICP, IC, XRD) dehydrate->check_purity final_product Pure SrBr₂·H₂O check_purity->final_product Meets Specification

Caption: Workflow for synthesizing high-purity this compound.

Frequently Asked Questions (FAQs)

Q1: What is the ideal pH for the synthesis reaction? A1: The reaction of strontium carbonate or hydroxide with hydrobromic acid should be carried out to completion, ideally resulting in a neutral solution (pH ~7). An acidic final pH indicates excess HBr, while a basic pH may suggest unreacted strontium hydroxide. It is common practice to target a neutral endpoint and then filter the solution before crystallization. For purification methods involving adsorption, the pH can be a critical parameter, with studies showing that strontium adsorption often increases with pH.[15][16]

Q2: How should I store the final this compound product? A2: Strontium bromide and its hydrates are deliquescent, meaning they readily absorb moisture from the atmosphere. The product should be stored in a tightly sealed container in a cool, dry place, preferably within a desiccator to prevent the uptake of additional water, which could alter the hydration state and purity.

Q3: What are the recommended analytical techniques for final product purity assessment? A3: A comprehensive purity analysis should include multiple techniques:

  • Elemental Analysis: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) to quantify trace metallic impurities (e.g., Ca, Ba, Fe).

  • Anion Analysis: Ion Chromatography (IC) is excellent for determining the concentration of bromide and detecting other anionic impurities like chlorides or sulfates.[17]

  • Water Content: Karl Fischer titration is the standard method for accurately determining the water content to confirm the monohydrate state.[17]

  • Structural Confirmation: X-Ray Diffraction (XRD) can be used to confirm the crystal structure of the monohydrate and ensure phase purity.

Q4: Why is precise control of reactant stoichiometry important? A4: Strict stoichiometric control is crucial for maximizing product yield and minimizing impurities.[7] Using excess strontium carbonate can result in an incomplete reaction, leaving unreacted solid in the final product. Conversely, using excess hydrobromic acid will make the solution acidic and may require a subsequent neutralization step, which could introduce other ions if a non-strontium base is used.

References

Controlling the water content in Strontium bromide hydrates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with strontium bromide hydrates.

Frequently Asked Questions (FAQs)

Q1: What are the common hydrates of strontium bromide?

Strontium bromide can exist in several hydration states, with the most common being the hexahydrate (SrBr₂·6H₂O), dihydrate (SrBr₂·2H₂O), and monohydrate (SrBr₂·H₂O).[1][2][3][4] The anhydrous form (SrBr₂) can be obtained by heating the hydrates.[1][2]

Q2: How can I prepare a specific hydrate of strontium bromide?

  • Strontium Bromide Hexahydrate (SrBr₂·6H₂O): This is often the commercially available form. It can be prepared by reacting strontium hydroxide or strontium carbonate with hydrobromic acid.[1][2]

  • Strontium Bromide Monohydrate (SrBr₂·H₂O): This form can be obtained by drying the hexahydrate in a circulating air oven at 70°C for several hours.[2][5]

  • Anhydrous Strontium Bromide (SrBr₂): Heating the hexahydrate to 180°C will yield the anhydrous form.[1][2][6]

Q3: What are the key transition temperatures for strontium bromide hydrates?

The water content of strontium bromide hydrates is sensitive to temperature. Key transition points include:

  • 89°C: Strontium bromide hexahydrate (SrBr₂·6H₂O) begins to decompose to the dihydrate (SrBr₂·2H₂O).[1]

  • 180°C: The dihydrate (SrBr₂·2H₂O) or monohydrate (SrBr₂·H₂O) transitions to the anhydrous form (SrBr₂).[1][2]

Troubleshooting Guide

Issue 1: Inconsistent Water Content in My Strontium Bromide Sample

  • Possible Cause: Strontium bromide is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[3][4][7] This can lead to unintended changes in the hydration state.

  • Solution: Store strontium bromide in a desiccator or a controlled low-humidity environment. When handling, minimize exposure to ambient air. For quantitative experiments, it is crucial to verify the hydration state of your starting material.

Issue 2: Agglomeration or Caking of the Salt During Hydration/Dehydration Cycles

  • Possible Cause: During repeated hydration and dehydration cycles, the salt particles can agglomerate or stick together, forming larger porous structures.[5] This can affect the reaction kinetics and heat transfer properties.

  • Solution:

    • Composite Materials: Incorporating strontium bromide into a supporting matrix, such as natural graphite, can improve stability and reduce agglomeration.[8]

    • Mixing with other salts: Creating mixtures with other salt hydrates can sometimes improve performance and stability.[9]

Issue 3: Unexpected Melting of the Sample During Heating

  • Possible Cause: Strontium bromide hexahydrate melts at approximately 89°C.[5] If your experiment involves heating the hexahydrate, you may observe melting before complete dehydration.

  • Solution: To avoid melting while aiming for a lower hydrate, a two-step heating process can be employed. A gentle initial heating can drive off some water before increasing the temperature for further dehydration.[10] For example, to obtain the monohydrate, drying at 70°C is recommended.[2][5]

Quantitative Data Summary

The following tables summarize key quantitative data for strontium bromide and its hydrates.

Table 1: Physical Properties of Strontium Bromide and its Hydrates

PropertyAnhydrous (SrBr₂)Hexahydrate (SrBr₂·6H₂O)
Molar Mass ( g/mol ) 247.43355.52[6]
Density (g/cm³) 4.216[1]2.386[1]
Melting Point (°C) 643[1][3][4]89 (decomposes)[5][11]
Solubility in water 107 g/100 mL[1]Very soluble[12]

Table 2: Dehydration Temperatures and Conditions

Starting HydrateEnd ProductTemperature (°C)Conditions
SrBr₂·6H₂OSrBr₂·2H₂O89[1]Heating in air
SrBr₂·6H₂OSrBr₂·H₂O70[2][5]Circulating air oven
SrBr₂·xH₂OSrBr₂180[1][2][6]Heating

Experimental Protocols

Protocol 1: Determination of Water of Hydration by Thermogravimetric Analysis (TGA)

This protocol outlines the general steps for determining the water content of a strontium bromide hydrate sample using TGA.

  • Sample Preparation: Accurately weigh a small amount of the strontium bromide hydrate sample (typically 5-10 mg) into a TGA crucible.

  • Instrument Setup:

    • Place the crucible in the TGA instrument.

    • Set the desired temperature program. A typical program involves heating the sample at a constant rate (e.g., 10°C/min) to a temperature above the final dehydration step (e.g., 250°C).

    • Set the atmosphere to a continuous flow of an inert gas, such as nitrogen, to carry away the evolved water vapor.

  • Data Acquisition: Start the TGA run. The instrument will record the mass of the sample as a function of temperature.

  • Data Analysis:

    • The resulting TGA curve will show step-wise mass losses corresponding to the dehydration events.

    • From the mass loss at each step, the number of water molecules lost can be calculated.[13][14]

Workflow for TGA Experiment

TGA_Workflow A Sample Preparation: Weigh Hydrate B Instrument Setup: Load Sample & Set Parameters A->B Place in TGA C Data Acquisition: Run TGA B->C Start Heating Program D Data Analysis: Analyze Mass Loss Curve C->D Generate TGA Curve E Determine Water Content D->E Calculate Moles of Water Hydrate_Transitions Hexahydrate SrBr₂·6H₂O (Hexahydrate) Dihydrate SrBr₂·2H₂O (Dihydrate) Hexahydrate->Dihydrate ~89°C Monohydrate SrBr₂·H₂O (Monohydrate) Hexahydrate->Monohydrate 70°C (controlled drying) Anhydrous SrBr₂ (Anhydrous) Dihydrate->Anhydrous >180°C Monohydrate->Hexahydrate Further Hydration Monohydrate->Anhydrous >180°C Anhydrous->Monohydrate Hydration

References

Technical Support Center: Safe Disposal of Strontium Bromide Monohydrate Waste

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe disposal of Strontium Bromide Monohydrate (SrBr₂·H₂O) waste. The following information is intended to supplement, not replace, institutional and regulatory guidelines. Always consult your institution's Environmental Health and Safety (EHS) department for specific procedures and requirements.

Troubleshooting Guide

Issue Possible Cause Solution
Uncertainty about waste classification Lack of clarity on whether this compound is hazardous.Treat all waste chemical solids, liquids, or containerized gases as hazardous unless confirmed otherwise by your institution's EHS department.[1] Strontium Bromide is known to cause skin and serious eye irritation.[2][3][4][5][6]
Spill of this compound powder Accidental mishandling during experimentation or transfer.1. Evacuate personnel from the immediate area.[4] 2. Wear appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat.[2][7] 3. For minor spills, carefully sweep up the solid material to avoid generating dust.[2][4][5][6][7] 4. Place the collected material in a clearly labeled, sealed container for hazardous waste disposal.[2][4][5][6][7] 5. Wash the spill site with water after material pickup is complete.[2][5]
Full waste container Accumulation of waste from multiple experiments.Once a hazardous waste container is full, it must be removed from the Satellite Accumulation Area within three days.[8] Contact your institution's EHS or hazardous waste management office to schedule a pickup.
Improperly labeled waste container Forgetting to label the container or using an incorrect format.All hazardous waste containers must be properly labeled with the words "Hazardous Waste," the full chemical name (this compound), and any associated hazards.[9] This is crucial for safe handling and disposal.
Mixing of incompatible wastes Lack of awareness of chemical compatibility.Do not mix this compound waste with incompatible materials. For instance, avoid contact with soluble sulfates.[2][5] Store it separately from acids, bases, and oxidizing agents.[8]

Frequently Asked Questions (FAQs)

1. What are the primary hazards associated with this compound?

This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3][4][5][6] It is also considered toxic by ingestion and inhalation.[10]

2. Can I dispose of this compound waste down the drain?

No, hazardous chemicals should never be poured down the drain.[9] This practice is environmentally harmful and violates most laboratory safety protocols.

3. How should I store this compound waste before disposal?

This compound waste should be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[8][9] The waste must be kept in a compatible, leak-proof container with a secure lid.[8] Ensure the container is clearly labeled as "Hazardous Waste" and includes the chemical name.

4. What type of container is suitable for storing this compound waste?

A clean, dry, and sealable container that is compatible with the chemical is required. Plastic containers are often preferred for storing waste materials.[9] The original container can be used if it is in good condition.[8]

5. Is it necessary to neutralize this compound waste before disposal?

The provided search results do not offer a specific protocol for the neutralization of this compound waste for general laboratory settings. The standard and recommended procedure is to dispose of it as hazardous waste through your institution's certified waste management program.

6. What personal protective equipment (PPE) should I wear when handling this compound waste?

When handling this compound waste, you should wear protective gloves, safety goggles or a face shield, and a lab coat.[2][7] If there is a risk of generating dust, a dust mask may also be necessary.

Quantitative Data: Properties of Strontium Bromide

PropertyValue
Chemical Formula SrBr₂ (anhydrous)
Molecular Weight 247.43 g/mol (anhydrous)[4], 265.44 g/mol (monohydrate)[11]
Appearance White, odorless, crystalline powder[10][12]
Solubility in Water Soluble
Solubility in other solvents Soluble in alcohol[10]
Melting Point 643 °C (anhydrous)[13]
pH 7 (Neutral)[13]
Density 4.216 g/cm³ (anhydrous)[13]

Experimental Protocol: Preparing this compound Waste for Disposal

This protocol outlines the standard procedure for the collection and preparation of this compound waste for disposal by a certified hazardous waste management service.

Materials:

  • Designated hazardous waste container (clean, dry, leak-proof, with a secure lid)

  • Hazardous waste labels

  • Personal Protective Equipment (PPE): safety goggles, lab coat, compatible gloves

  • Spatula or scoop

  • Chemical fume hood

Procedure:

  • Designate a Satellite Accumulation Area (SAA): Identify a designated SAA in your laboratory at or near the point of waste generation.[8][9]

  • Select a Compatible Waste Container: Obtain a suitable container for solid chemical waste. Ensure it is clean, dry, and has a secure, tight-fitting lid.[8]

  • Label the Container: Before adding any waste, affix a hazardous waste label to the container. Fill in the following information:

    • The words "Hazardous Waste"

    • Full Chemical Name: "this compound"

    • Accumulation Start Date

    • Associated Hazards (e.g., "Irritant," "Toxic")

  • Waste Collection:

    • Perform all waste transfers in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[7]

    • Carefully transfer the solid this compound waste into the prepared container using a clean spatula or scoop. Avoid generating dust.

    • For solutions containing this compound, use a compatible liquid waste container. Do not mix with other solvent wastes unless explicitly permitted by your EHS department.

  • Secure the Container: After each addition of waste, securely close the container lid.[9] Waste containers should remain closed except when adding waste.[8]

  • Storage in SAA: Store the sealed and labeled waste container in the designated SAA. Ensure it is stored separately from incompatible materials like acids, bases, and oxidizing agents.[8]

  • Arrange for Disposal: Once the experiment is complete or the waste container is full, contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management office to schedule a pickup. Do not transport hazardous waste yourself.[1]

Visualizations

experimental_workflow start Start: Generate Strontium Bromide Monohydrate Waste prep_container Prepare and Label Hazardous Waste Container start->prep_container transfer_waste Transfer Waste to Container in a Fume Hood prep_container->transfer_waste secure_container Securely Close the Container transfer_waste->secure_container store_in_saa Store in Designated Satellite Accumulation Area secure_container->store_in_saa schedule_pickup Schedule Waste Pickup with EHS store_in_saa->schedule_pickup end End: Waste Collected by Hazardous Waste Management schedule_pickup->end

Caption: Experimental workflow for preparing this compound waste for disposal.

logical_relationship is_waste Is the Strontium Bromide Monohydrate waste? is_hazardous Is it considered hazardous waste? is_waste->is_hazardous Yes not_waste Continue Use or Store as Product is_waste->not_waste No dispose_as_hazardous Dispose of as Hazardous Waste is_hazardous->dispose_as_hazardous Yes consult_ehs Consult EHS for Waste Determination is_hazardous->consult_ehs Unsure follow_protocol Follow Institutional Waste Disposal Protocol dispose_as_hazardous->follow_protocol

References

Validation & Comparative

A Comparative Guide to Strontium Bromide Monohydrate and Anhydrous SrBr₂ for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the physicochemical properties and performance characteristics of strontium bromide monohydrate (SrBr₂·H₂O) and anhydrous strontium bromide (SrBr₂). The information is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate form of this compound for their specific applications.

Data Presentation: Physicochemical Properties

A summary of the key physical and chemical properties of this compound and anhydrous strontium bromide is presented below for easy comparison.

PropertyThis compound (SrBr₂·H₂O)Anhydrous Strontium Bromide (SrBr₂)
Chemical Formula SrBr₂·H₂OSrBr₂
Molecular Weight 265.44 g/mol [1]247.43 g/mol [2]
Physical State White, crystalline powderWhite, odorless, crystalline powder[2][3]
Melting Point Decomposes upon heating643 °C[2]
Boiling Point Not applicable2146 °C
Solubility in Water Highly soluble107 g/100 mL[3]
Solubility in Other Solvents Soluble in alcoholSoluble in ethanol and amyl alcohol; insoluble in ether[2]
Thermal Stability Loses water of hydration upon heating. The transition from hexahydrate to dihydrate occurs at approximately 89°C, and the anhydrous form is obtained at 180°C.[3]Stable at room temperature.
Hygroscopicity Stable under ambient conditionsHygroscopic and deliquescent[2]

Performance Comparison in Key Applications

The choice between this compound and its anhydrous form is critically dependent on the specific application, particularly concerning moisture sensitivity and dissolution requirements.

Pharmaceutical Applications

In drug development, the hydration state of an active pharmaceutical ingredient (API) or excipient can significantly impact its performance. Generally, anhydrous forms of a compound exhibit higher solubility and faster dissolution rates compared to their hydrated counterparts.[4] This can be advantageous for formulations where rapid drug release is desired. Conversely, a hydrated form may be preferred for its greater thermodynamic stability under humid conditions, which can prevent unwanted phase transformations during storage and processing.[5][6]

While specific comparative studies on the dissolution rates of this compound versus anhydrous SrBr₂ in pharmaceutical formulations were not found in the reviewed literature, the general principles of solid-state chemistry suggest that anhydrous SrBr₂ would have a faster initial dissolution rate. However, its hygroscopic nature presents a significant handling and stability challenge, potentially leading to clumping and conversion to a hydrated form upon exposure to moisture. The monohydrate, being less hygroscopic, offers better handling properties and more consistent physical form.

Catalysis

In the field of catalysis, particularly in moisture-sensitive reactions, the choice between an anhydrous and a hydrated catalyst is critical. Water can act as a poison to certain catalysts or participate in unwanted side reactions. Anhydrous strontium bromide, with its Lewis acidic properties, has potential as a catalyst in organic synthesis. The absence of water in the anhydrous form is a distinct advantage in reactions where water interferes with the catalytic cycle or the stability of reactants and intermediates.

Conversely, in some catalytic systems, a controlled amount of water can enhance catalytic activity.[7] No direct comparative studies on the catalytic performance of this compound versus anhydrous SrBr₂ were identified in the literature. However, for reactions requiring strictly anhydrous conditions, SrBr₂ would be the required choice. The monohydrate might be considered for reactions where the presence of a small, defined amount of water is tolerable or even beneficial.

Experimental Protocols

Detailed methodologies for key experiments relevant to the characterization and use of strontium bromide are provided below.

Thermogravimetric Analysis (TGA) for Determination of Water of Hydration

Objective: To determine the water content in strontium bromide hydrates and assess their thermal stability.

Methodology:

  • A thermogravimetric analyzer is calibrated for temperature and mass.

  • A small, accurately weighed sample (approximately 5-10 mg) of the strontium bromide hydrate is placed in an aluminum pan.

  • The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen purge gas).

  • The mass of the sample is continuously monitored as a function of temperature.

  • The resulting TGA curve, plotting mass loss versus temperature, is analyzed to identify the temperature ranges of dehydration and the corresponding mass loss, which is used to calculate the number of water molecules.[1][8][9]

Preparation of this compound from Strontium Bromide Hexahydrate

Objective: To prepare this compound from the commercially available hexahydrate form.

Methodology:

  • Strontium bromide hexahydrate (SrBr₂·6H₂O) crystals are placed in a circulating air oven.

  • The temperature of the oven is set and maintained at 70 °C for several hours.

  • The mass of the sample is monitored periodically until a constant weight is achieved, corresponding to the loss of five water molecules.

  • The resulting this compound (SrBr₂·H₂O) is then stored in a desiccator to prevent rehydration.[10]

Determination of Hygroscopicity

Objective: To assess the tendency of anhydrous strontium bromide and this compound to absorb moisture from the atmosphere.

Methodology:

  • Accurately weigh a sample of the compound into a container.

  • Place the container in a controlled humidity environment (e.g., a desiccator with a saturated salt solution to maintain a specific relative humidity) at a constant temperature.

  • Monitor the weight of the sample over a period of time (e.g., up to 2 weeks).

  • A significant weight gain indicates that the substance is hygroscopic or deliquescent. A weight loss suggests the material is efflorescent.[11]

  • More advanced techniques like Dynamic Vapor Sorption (DVS) can be used for a more detailed analysis of moisture sorption and desorption kinetics.[][13]

Visualizations

Dehydration Pathway of Strontium Bromide Hydrates

The following diagram illustrates the sequential loss of water molecules from strontium bromide hexahydrate upon heating, ultimately leading to the anhydrous form.

G Dehydration Pathway of Strontium Bromide Hydrates SrBr2_6H2O SrBr₂·6H₂O (Hexahydrate) SrBr2_H2O SrBr₂·H₂O (Monohydrate) SrBr2_6H2O->SrBr2_H2O Heat to ~100°C (-5 H₂O) SrBr2 SrBr₂ (Anhydrous) SrBr2_H2O->SrBr2 Heat to 180°C (-1 H₂O)

Caption: Dehydration process of strontium bromide hydrates.

Experimental Workflow for Hygroscopicity Testing

This diagram outlines the steps involved in a typical gravimetric method for determining the hygroscopicity of a powdered sample.

G Hygroscopicity Testing Workflow start Start weigh_sample Accurately weigh sample start->weigh_sample place_in_chamber Place sample in controlled humidity chamber weigh_sample->place_in_chamber monitor_weight Monitor weight periodically place_in_chamber->monitor_weight analyze_data Analyze weight change data monitor_weight->analyze_data classify Classify hygroscopicity (e.g., non-hygroscopic, hygroscopic, deliquescent) analyze_data->classify end End classify->end

References

A Comparative Guide to Strontium Bromide Hydrates for Thermal Energy Storage

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of Strontium Bromoxide Monohydrate vs. Hexahydrate for researchers and scientists in thermal energy storage.

The pursuit of efficient and reliable thermal energy storage (TES) systems is paramount for the advancement of renewable energy technologies and industrial waste heat recovery. Among the promising candidates for thermochemical energy storage, strontium bromide (SrBr₂) and its hydrates have garnered significant attention. This guide provides a detailed comparison of the performance of strontium bromide monohydrate (SrBr₂·H₂O) and strontium bromide hexahydrate (SrBr₂·6H₂O) as TES materials, supported by experimental data to aid researchers, scientists, and drug development professionals in their material selection and system design.

The primary distinction between the two hydrates lies in their operating temperature ranges and associated applications. The transition between anhydrous SrBr₂ and SrBr₂·H₂O is suited for higher temperature applications, typically between 150°C and 300°C.[1][2] In contrast, the reversible reaction between SrBr₂·H₂O and SrBr₂·6H₂O is ideal for low-temperature applications, generally below 100°C.[1][3][4]

Performance Metrics: A Quantitative Comparison

The selection of a thermal energy storage material is dictated by several key performance indicators. The following table summarizes the experimentally determined properties of this compound and hexahydrate.

Performance MetricThis compound (SrBr₂ ⇌ SrBr₂·H₂O)Strontium Bromide Hexahydrate (SrBr₂·H₂O ⇌ SrBr₂·6H₂O)
Energy Storage Density (Gravimetric) 291 kJ/kg (81 kWh/t)[1][2]945 kJ/kg (theoretical), 798 kJ/kg (effective)[4][5]
Energy Storage Density (Volumetric) -1.99 GJ/m³ (theoretical), 1.95 GJ/m³ (effective)[4][5]
Charging (Dehydration) Temperature ~210°C at 5 kPa steam pressure[1][2]Below 100°C[3][4]
Discharging (Hydration) Temperature ~180°C at 69 kPa steam pressure[1][2]-
Specific Thermal Power (Charging) 2.5 kW/kg of SrBr₂·H₂O[1][2]-
Specific Thermal Power (Discharging) Up to 4 kW/kg of SrBr₂[1][2]0.75 - 2 W/kg (in a packed bed reactor)[1]
Cycling Stability Stable over 100 cycles[1]High cyclic stability[4]
Melting Point -89°C[1]

Experimental Protocols

The data presented in this guide are derived from various experimental techniques designed to characterize the thermochemical properties of materials. The primary methods employed in the cited literature include:

Thermogravimetric Analysis (TGA): This is a fundamental technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

  • Sample Preparation: Strontium bromide hexahydrate is often dried in a circulating air oven at approximately 70°C to obtain the monohydrate form.[1]

  • Experimental Conditions:

    • Monohydrate/Anhydrous System: Experiments are conducted at varying water vapor partial pressures to determine the onset temperatures for dehydration and hydration. For instance, at a heating/cooling rate of ±0.5 K/min and a water vapor partial pressure of 19 kPa, the dehydration onset was 211°C and hydration onset was 158°C.[1]

    • Hexahydrate/Monohydrate System: Cyclic stability is assessed by subjecting the material to consecutive dehydration and hydration cycles. For example, dehydration at 80°C in a dry nitrogen flow followed by hydration at a specific temperature and humidity.[5]

Lab-Scale Reactor Testing: To evaluate the performance under more realistic conditions, kilogram-scale packed bed reactors are utilized.

  • Setup: A fixed bed of the strontium bromide hydrate is subjected to controlled flows of humid or dry air to simulate charging and discharging cycles.

  • Measurements: Temperature, pressure, and mass flow rates are continuously monitored to determine thermal power output and energy storage capacity. For the monohydrate/anhydrous system, a 1 kW scale lab unit has been successfully demonstrated.[1] For the hexahydrate/monohydrate system, a reactor with 400 kg of hydrated salt has been tested.[1]

Dehydration-Hydration Cycle

The following diagram illustrates the reversible dehydration and hydration processes for both this compound and hexahydrate, which form the basis of their application in thermal energy storage.

Dehydration_Hydration_Cycle cluster_mono Monohydrate ⇌ Anhydrous System (High Temperature) cluster_hexa Hexahydrate ⇌ Monohydrate System (Low Temperature) SrBr2_H2O SrBr₂·H₂O (s) SrBr2 SrBr₂ (s) SrBr2_H2O->SrBr2 Dehydration (+ Heat) SrBr2->SrBr2_H2O Hydration (- Heat) SrBr2_6H2O SrBr₂·6H₂O (s) SrBr2_H2O_2 SrBr₂·H₂O (s) SrBr2_6H2O->SrBr2_H2O_2 Dehydration (+ Heat) SrBr2_H2O_2->SrBr2_6H2O Hydration (- Heat)

Caption: Reversible dehydration and hydration cycles for strontium bromide hydrates.

Conclusion

The choice between this compound and hexahydrate for thermal energy storage is fundamentally dependent on the target application's operating temperature.

  • This compound (reacting to anhydrous SrBr₂) is a compelling candidate for high-power, high-temperature applications such as industrial waste heat recovery and integration with concentrating solar power plants. Its high specific thermal power and good cycling stability are significant advantages in this domain.[1][2]

  • Strontium Bromide Hexahydrate (reacting to monohydrate) is well-suited for low-temperature applications, including residential heating and solar thermal energy storage.[3][4] Its high theoretical energy density is a key feature for compact storage solutions. However, its melting point of 89°C needs to be carefully considered in system design to avoid phase change issues.[1]

Further research into composite materials, such as incorporating graphite to enhance thermal conductivity, may help to overcome some of the current limitations and improve the overall performance of both strontium bromide hydrate systems.[6] Ultimately, a thorough understanding of the material properties and reaction kinetics presented in this guide is crucial for the successful development and implementation of strontium bromide-based thermochemical energy storage technologies.

References

Strontium Bromide Monohydrate: A Comparative Performance Analysis Against Other Metal Halides in Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of appropriate inorganic compounds is a critical determinant of experimental success. This guide provides an objective comparison of the performance of strontium bromide monohydrate against other common metal halides, supported by experimental data, detailed protocols, and an examination of its influence on key cellular signaling pathways.

Strontium bromide, particularly in its monohydrated form (SrBr₂·H₂O), has garnered interest in various research fields for its biological activity and physicochemical properties. This document aims to contextualize its performance by comparing it with other metal halides such as potassium nitrate, sodium chloride, and zinc chloride, focusing on aspects relevant to dermatological and dental research, as well as its impact on bone cell biology.

Quantitative Performance Metrics: A Comparative Overview

To facilitate a clear comparison, the following table summarizes key quantitative data for strontium bromide and other relevant metal halides. It is important to note that the data is compiled from various studies and direct comparisons should be made with consideration of the different experimental contexts.

PropertyStrontium Bromide (SrBr₂)Potassium Nitrate (KNO₃)Sodium Chloride (NaCl)Zinc Chloride (ZnCl₂)
Solubility ( g/100g )
In Water (20°C)100[1]31.636.0432.0
In Ethanol (20°C)63.9[1]0.50.065Soluble
In Acetone (20°C)0.6[1]InsolubleInsolubleSoluble
Anti-irritant Effect
Reduction in ErythemaSignificant reduction[2][3][4][5]Significant reduction[2][3][4][5]Inactive[2]No significant effect[2][3][4][5]
Improvement in Skin HydrationSignificant improvement[2][3][4][5]Improvement noted[2][3][4][5]Not reportedNo significant effect[2][3][4][5]
Effect on Dentin Hypersensitivity Effective in reducing sensitivity[6]Effective in reducing sensitivity[7]Not a primary agentNot a primary agent

Experimental Protocols

Assessment of Anti-Irritant Effects on Skin

A common methodology to assess the anti-irritant properties of topical agents involves a human biometric assay.

1. Induction of Irritation:

  • A 1.0% solution of sodium lauryl sulfate (SLS) is applied to a defined area on the forearms of healthy volunteers with self-reported sensitive skin for 24 hours to induce acute skin irritation.[2][3][4]

2. Treatment Application:

  • Ointments containing various concentrations (e.g., 1%, 3%, and 5% w/v) of the test compounds (e.g., strontium chloride hexahydrate, potassium nitrate, zinc chloride) are prepared.[2][3][4]

  • The ointments are applied to the irritated areas twice daily for a period of six days.[2][3][4]

3. Performance Evaluation:

  • Transepidermal Water Loss (TEWL): Measured using a Tewameter® or similar device to assess the integrity of the skin barrier function. Measurements are taken before inducing irritation and at specified intervals during the treatment period.[8][9][10][11]

  • Skin Erythema: Quantified using a chromameter or similar colorimetric instrument to measure the reduction in skin redness.[2][3][4]

  • Skin Hydration: Assessed using a Corneometer® or other capacitance-based method to determine the moisture content of the stratum corneum.[2][3][4]

Evaluation of Dentin Hypersensitivity Relief

The efficacy of agents in reducing dentin hypersensitivity is typically evaluated in a clinical setting.

1. Patient Selection:

  • Participants with a history of dentin hypersensitivity, often with a minimum score on a sensitivity scale (e.g., Visual Analog Scale - VAS), are recruited.[7]

2. Stimuli Application:

  • A controlled stimulus, such as a blast of air from a dental syringe for a specific duration (e.g., 1 second) and distance, is applied to the sensitive tooth surface to elicit a pain response.[12]

  • A tactile stimulus using a dental probe may also be employed.[12]

3. Pain Assessment:

  • The patient's pain perception is recorded using a Visual Analog Scale (VAS), where 0 represents no pain and 10 (or 100) represents the worst imaginable pain.[7]

  • Alternatively, the Schiff Air Index (SAI) can be used, which is a categorical scale from 0 to 3 based on the patient's response to the air stimulus.[13]

4. Treatment and Follow-up:

  • The desensitizing agent (e.g., a dentifrice containing strontium chloride or potassium nitrate) is applied as per the study protocol.

  • Pain assessments are repeated immediately after treatment and at various follow-up intervals (e.g., 1 week, 1 month, etc.) to determine the longevity of the desensitizing effect.[7]

Visualization of Strontium's Molecular Mechanisms

Strontium ions have been shown to influence several key signaling pathways, particularly in bone cells, which are crucial for understanding its therapeutic potential in conditions like osteoporosis.

Strontium_CaSR_Signaling Sr Strontium (Sr²⁺) CaSR Calcium-Sensing Receptor (CaSR) Sr->CaSR activates PLC Phospholipase C (PLC) CaSR->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Downstream Downstream Effects Ca_release->Downstream PKC->Downstream

Strontium-mediated activation of the Calcium-Sensing Receptor (CaSR) pathway.

Strontium activates the Calcium-Sensing Receptor (CaSR) in both osteoblasts and osteoclasts.[14][15] This activation leads to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC), leading to various downstream cellular responses.[16]

Strontium_Wnt_Signaling Sr Strontium Wnt_pathway Wnt/β-catenin Pathway Sr->Wnt_pathway activates beta_catenin_act β-catenin Activation and Nuclear Translocation Wnt_pathway->beta_catenin_act Gene_expression Upregulation of Osteogenic Genes beta_catenin_act->Gene_expression Osteoblast_diff Enhanced Osteoblast Differentiation Gene_expression->Osteoblast_diff

Influence of strontium on the Wnt/β-catenin signaling pathway in osteoblasts.

In osteoblasts, strontium has been shown to activate the Wnt/β-catenin signaling pathway.[17] This leads to the accumulation and nuclear translocation of β-catenin, which then acts as a transcriptional co-activator to upregulate the expression of genes involved in osteoblast differentiation and bone formation.[17]

Strontium_MAPK_Signaling Sr Strontium Ras Ras Sr->Ras activates MAPK_pathway MAPK/ERK Pathway Ras->MAPK_pathway ERK_phos Phosphorylation of ERK1/2 MAPK_pathway->ERK_phos Runx2_act Activation of Runx2 ERK_phos->Runx2_act Osteoblast_prolif Increased Osteoblast Proliferation & Differentiation Runx2_act->Osteoblast_prolif

References

Unveiling the Crystal Structure of Strontium Bromide Monohydrate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A detailed validation of the crystal structure of strontium bromide monohydrate (SrBr₂·H₂O) is presented, offering a comparative guide for researchers, scientists, and drug development professionals. This guide provides an objective analysis of its crystallographic parameters alongside its anhydrous and hexahydrated forms, supported by experimental data and detailed methodologies.

The precise arrangement of atoms within a crystal lattice is fundamental to understanding a compound's physical and chemical properties. For strontium bromide, a compound with applications in medicine and as a source of strontium ions, understanding its various hydrated forms is crucial. This report focuses on the validation of the crystal structure of this compound, primarily determined by single-crystal X-ray diffraction.

Comparative Crystallographic Data

To provide a clear comparison, the crystallographic data for this compound is presented alongside its anhydrous (SrBr₂) and hexahydrate (SrBr₂·6H₂O) counterparts. The monohydrate and anhydrous forms have been well-characterized, while detailed atomic coordinates for the hexahydrate remain less accessible in public databases.

ParameterThis compound (SrBr₂·H₂O)Anhydrous Strontium Bromide (SrBr₂)Strontium Bromide Hexahydrate (SrBr₂·6H₂O)
Crystal System OrthorhombicTetragonalTrigonal
Space Group PnmaP4/n[1]P321
Unit Cell Parameters a = 11.42 Åb = 4.30 Åc = 9.20 Åα = β = γ = 90°a = 11.66 Åb = 11.66 Åc = 7.20 Åα = β = γ = 90°[1]a = 8.13 Åc = 4.14 Åα = β = 90°, γ = 120°
Formula Units (Z) 4101
Calculated Density 3.96 g/cm³4.41 g/cm³2.38 g/cm³

Atomic Coordinates of this compound

The determination of the crystal structure of this compound by Dyke and Sass in 1964 provides the precise positions of each atom within the unit cell.

AtomWyckoff Positionxyz
Sr4c0.2500.2500.125
Br14c0.0450.2500.812
Br24c0.3300.2500.465
O4c0.4550.2500.125

Experimental Protocols

The validation of the crystal structure of this compound relies on established experimental techniques, primarily single-crystal X-ray diffraction.

Single-Crystal X-ray Diffraction

The definitive method for determining the atomic arrangement in a crystalline solid is single-crystal X-ray diffraction.[2] This technique involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.

Methodology:

  • Crystal Growth: Single crystals of this compound are grown from an aqueous solution of strontium bromide.

  • Data Collection: A suitable single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is rotated in the X-ray beam, and the intensities and positions of the diffracted X-rays are recorded by a detector. For the structure determination by Dyke and Sass, copper Kα radiation (λ = 1.5418 Å) was likely used.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms are then determined using methods such as the Patterson or direct methods. The initial structural model is then refined to achieve the best possible fit between the observed and calculated diffraction patterns. The quality of the final structure is assessed by the R-factor, which should be as low as possible.

Visualization of the Validation Workflow

The logical flow of validating a crystal structure can be visualized as follows:

G Crystal Structure Validation Workflow cluster_exp Experimental cluster_analysis Data Analysis cluster_validation Validation crystal_growth Crystal Growth data_collection X-ray Diffraction Data Collection crystal_growth->data_collection unit_cell Unit Cell & Space Group Determination data_collection->unit_cell structure_solution Structure Solution (Patterson/Direct Methods) unit_cell->structure_solution refinement Structure Refinement structure_solution->refinement r_factor R-factor Analysis refinement->r_factor comparison Comparison with Related Structures refinement->comparison validation_complete Validated Crystal Structure r_factor->validation_complete comparison->validation_complete

References

Comparative study of the thermal stability of different bromide salts

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the thermal stability of chemical compounds is paramount for ensuring safety, efficacy, and shelf-life. This guide provides a comparative study of the thermal stability of a range of bromide salts, supported by quantitative data and detailed experimental protocols.

The thermal stability of a salt is a critical physical property that dictates its behavior under elevated temperatures. For bromide salts, this is particularly relevant in applications ranging from catalysis and chemical synthesis to pharmaceutical formulations where thermal processing steps are common. The decomposition temperature is a key indicator of thermal stability, representing the point at which the salt breaks down into its constituent elements or other simpler compounds. Generally, for highly stable ionic salts, the boiling point is considered the upper limit of their thermal stability in a condensed phase.

Data Presentation: Thermal Properties of Bromide Salts

The thermal stability of bromide salts varies significantly depending on the cation. The following table summarizes the melting and decomposition (or boiling) points for a selection of alkali metal, alkaline earth metal, and transition metal bromides. These values are indicative of the energy required to overcome the lattice energy of the crystal and, subsequently, to induce decomposition or vaporization.

Salt NameChemical FormulaMelting Point (°C)Decomposition/Boiling Point (°C)Notes
Alkali Metal Bromides
Lithium BromideLiBr5501265 (Boiling Point)Highly hygroscopic.[1][2]
Sodium BromideNaBr7471390 (Boiling Point)Stable and hygroscopic.[3][4][5]
Potassium BromideKBr7341435 (Boiling Point)Widely used in spectroscopy.[6]
Rubidium BromideRbBr6931340 (Boiling Point)Stable salt with a NaCl crystal structure.[7][8][9]
Cesium BromideCsBr6361300 (Boiling Point)Used in spectrophotometer components.[10][11][12][13]
Alkaline Earth Metal Bromides
Magnesium BromideMgBr₂7111250 (Boiling Point)Very hygroscopic.[14][15]
Calcium BromideCaBr₂7301900 (Boiling Point)
Strontium BromideSrBr₂6432146 (Boiling Point)Loses water of hydration at 180°C.[16][17][18]
Barium BromideBaBr₂8571835 (Boiling Point)
Transition Metal Bromides
Silver BromideAgBr424700 (Decomposition)Light-sensitive, decomposes to Ag and Br₂.[19][20][21]
Copper(II) BromideCuBr₂498~900 (Decomposition)Decomposes to Copper(I) bromide and bromine.[22][23][24][25]
Iron(III) BromideFeBr₃>200 (Decomposition)Decomposes above 200°CDecomposes to Iron(II) bromide and bromine.[26][27][28][29]
Zinc BromideZnBr₂394650 (Boiling Point)

Experimental Protocols

The determination of thermal stability is primarily conducted using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These techniques provide quantitative data on mass loss and heat flow as a function of temperature.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated at a controlled rate. It is used to determine decomposition temperatures, absorbed moisture content, and the composition of materials.

Protocol:

  • Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of the bromide salt into a tared TGA crucible (typically alumina or platinum).

  • Experimental Setup: Place the crucible in the TGA furnace.

  • Atmosphere Control: Purge the furnace with an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative side reactions.

  • Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 1000°C) at a constant heating rate, typically 10°C/min.

  • Data Acquisition: Continuously record the sample mass as a function of temperature.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to identify the onset temperature of mass loss, which corresponds to the decomposition temperature. The derivative of this curve (DTG) can be used to pinpoint the temperature of the maximum rate of decomposition.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, phase transitions, and the enthalpy of reactions.

Protocol:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using standard reference materials (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of the bromide salt into a DSC pan (typically aluminum or gold-plated steel for corrosive samples). Seal the pan hermetically.

  • Reference Preparation: Prepare an empty, sealed DSC pan as the reference.

  • Experimental Setup: Place the sample and reference pans into the DSC cell.

  • Atmosphere Control: Purge the DSC cell with an inert gas (e.g., nitrogen) at a consistent flow rate.

  • Temperature Program: Heat the sample at a controlled rate (e.g., 10°C/min) over the desired temperature range.

  • Data Acquisition: Record the differential heat flow between the sample and the reference.

  • Data Analysis: The resulting DSC thermogram shows endothermic peaks corresponding to melting and other phase transitions, and exothermic peaks for crystallization or decomposition. The onset of an endothermic or exothermic event related to decomposition indicates the thermal stability limit.

Mandatory Visualization

The following diagram illustrates the general workflow for the comparative thermal stability analysis of bromide salts.

Thermal_Stability_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Analysis cluster_comparison Comparative Study Salt_Selection Select Bromide Salts (e.g., LiBr, MgBr2, AgBr) Sample_Weighing Accurately Weigh Samples (5-10 mg for TGA, 2-5 mg for DSC) Salt_Selection->Sample_Weighing Crucible_Loading Load into Crucibles/Pans Sample_Weighing->Crucible_Loading TGA Thermogravimetric Analysis (TGA) Crucible_Loading->TGA DSC Differential Scanning Calorimetry (DSC) Crucible_Loading->DSC TGA_Curve Generate TGA Curve (Mass vs. Temperature) TGA->TGA_Curve DSC_Thermogram Generate DSC Thermogram (Heat Flow vs. Temperature) DSC->DSC_Thermogram Decomposition_Temp Determine Decomposition Temperature (Td) TGA_Curve->Decomposition_Temp DSC_Thermogram->Decomposition_Temp Melting_Point Determine Melting Point (Tm) DSC_Thermogram->Melting_Point Comparison Compare Thermal Stabilities of Different Bromide Salts Decomposition_Temp->Comparison Melting_Point->Comparison

Workflow for Comparative Thermal Stability Analysis.

References

A Comparative Guide to Cross-Validation of Analytical Methods for Strontium Bromide Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the characterization of Strontium Bromide (SrBr₂), a compound of interest in pharmaceutical development and other scientific applications. In the pharmaceutical industry, robust and reliable analytical methods are crucial for ensuring product quality, safety, and efficacy. Cross-validation of these methods is a critical step to demonstrate the consistency and reliability of results across different analytical techniques. This document outlines key performance indicators of various methods, provides detailed experimental protocols, and illustrates the logical workflows for method validation and sample analysis.

Data Presentation: Comparison of Analytical Methods

The selection of an appropriate analytical method for the characterization of Strontium Bromide depends on the specific requirements of the analysis, such as the desired level of sensitivity, the nature of the sample matrix, and the available instrumentation. The following tables summarize the performance of common analytical techniques for the determination of both the strontium cation and the bromide anion.

Table 1: Comparison of Analytical Methods for Strontium (Sr²⁺) Determination
Analytical MethodPrincipleLimit of Detection (LOD) / Limit of Quantification (LOQ)Precision (RSD)Key InterferencesThroughput
Atomic Absorption Spectrometry (AAS) Measures the absorption of light by free strontium atoms in a flame or graphite furnace.[1][2][3]µg/L to mg/L range.[4]Typically <5%Ionization interference from alkali metals (e.g., Na, K), chemical interference from phosphate and silicate.[4]Moderate
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) Measures the mass-to-charge ratio of strontium ions generated in a high-temperature plasma.[5][6]ng/L to µg/L range.[7][8]Typically <3%Isobaric interferences (e.g., from Krypton), polyatomic interferences.High
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) Measures the light emitted by excited strontium atoms in a high-temperature plasma.µg/L to mg/L range.Typically <5%Spectral interferences from other elements.High
Ion Chromatography (IC) Separates strontium ions from other cations on an ion-exchange column followed by conductivity detection.[9]mg/L range.[9]Typically <5%High concentrations of other divalent cations.Moderate
X-Ray Fluorescence (XRF) Measures the fluorescent X-rays emitted from the sample when excited by a primary X-ray source.[10][11]ppm to % rangeVaries with matrixMatrix effects, spectral overlap with other elements.High
Table 2: Comparison of Analytical Methods for Bromide (Br⁻) Determination
Analytical MethodPrincipleLimit of Detection (LOD) / Limit of Quantification (LOQ)Precision (RSD)Key InterferencesThroughput
Titrimetry (Argentometric) Titration with a standardized silver nitrate solution, with the endpoint determined potentiometrically or with an indicator.[12][13]mg/L rangeTypically <1%Other halides (Cl⁻, I⁻), sulfide, cyanide.[12]Low
Ion Chromatography (IC) Separates bromide ions from other anions on an ion-exchange column followed by conductivity or UV detection.[14][15]µg/L to mg/L range.[16][17]Typically <5%High concentrations of other anions, especially chloride.[18]Moderate
Gas Chromatography - Mass Spectrometry (GC-MS) Derivatization of bromide to a volatile compound, followed by separation and detection by GC-MS.[19]mg/L range.[19]<5%.[19]Volatile impurities that may co-elute.Low to Moderate
Ion-Selective Electrode (ISE) Potentiometric measurement of bromide ion activity using an electrode selective for bromide.0.2 mg/L.[20]VariesSulfide, cyanide, ammonia, and high levels of chloride.[20]High

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reproducibility and cross-validation of analytical methods. Below are representative methodologies for key techniques used in Strontium Bromide characterization.

Strontium Determination by ICP-MS

Objective: To accurately quantify the strontium content in a Strontium Bromide sample.

Methodology:

  • Sample Preparation:

    • Accurately weigh a suitable amount of the Strontium Bromide sample.

    • Dissolve the sample in high-purity deionized water to a known volume in a volumetric flask.

    • Prepare a series of dilutions of the sample solution to fall within the linear range of the instrument.

    • For each dilution, add an internal standard (e.g., Yttrium) to correct for instrumental drift.[8]

  • Instrumental Analysis:

    • Instrument: Inductively Coupled Plasma Mass Spectrometer.

    • Plasma Conditions: Optimize plasma gas flows (nebulizer, auxiliary, and plasma), RF power, and sample uptake rate.

    • Mass Spectrometer Settings: Select the appropriate strontium isotopes for measurement (e.g., ⁸⁸Sr) and monitor for potential interferences.

    • Data Acquisition: Acquire data in peak jumping or scanning mode, ensuring a sufficient number of replicates for each measurement.

  • Calibration:

    • Prepare a series of strontium calibration standards of known concentrations from a certified reference material.

    • Matrix-match the calibration standards to the sample matrix as closely as possible.

    • Generate a calibration curve by plotting the intensity of the strontium signal against the concentration of the standards.

  • Quantification:

    • Measure the intensity of the strontium signal in the prepared sample solutions.

    • Calculate the concentration of strontium in the samples using the calibration curve.

    • Apply the appropriate dilution factors to determine the strontium concentration in the original sample.

Bromide Determination by Ion Chromatography

Objective: To quantify the bromide content in a Strontium Bromide sample.

Methodology:

  • Sample Preparation:

    • Accurately weigh a suitable amount of the Strontium Bromide sample.

    • Dissolve the sample in deionized water to a known volume in a volumetric flask.

    • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

    • Prepare dilutions of the sample as necessary to be within the instrument's linear range.

  • Instrumental Analysis:

    • Instrument: Ion Chromatograph with a suppressed conductivity detector.

    • Separation Column: Anion-exchange column suitable for halide separation.

    • Eluent: A suitable eluent, such as a carbonate/bicarbonate buffer, at a constant flow rate.

    • Detector: Suppressed conductivity detector to enhance the signal-to-noise ratio.

  • Calibration:

    • Prepare a series of bromide calibration standards from a certified reference material.

    • Generate a calibration curve by plotting the peak area of the bromide signal against the concentration of the standards.

  • Quantification:

    • Inject the prepared sample solutions into the ion chromatograph.

    • Identify the bromide peak based on its retention time compared to the standards.

    • Calculate the concentration of bromide in the samples using the calibration curve based on the peak area.

    • Apply the appropriate dilution factors to determine the bromide concentration in the original sample.

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate key workflows in the cross-validation and characterization of Strontium Bromide.

cluster_0 Strontium Bromide Characterization Workflow Sample Strontium Bromide Sample SamplePrep Sample Preparation (Dissolution, Dilution) Sample->SamplePrep Sr_Analysis Strontium Analysis (e.g., ICP-MS) SamplePrep->Sr_Analysis Br_Analysis Bromide Analysis (e.g., Ion Chromatography) SamplePrep->Br_Analysis Data_Analysis Data Analysis & Quantification Sr_Analysis->Data_Analysis Br_Analysis->Data_Analysis Report Certificate of Analysis Data_Analysis->Report

Caption: Workflow for the characterization of a Strontium Bromide sample.

cluster_1 Cross-Validation of Analytical Methods StrontiumBromideSample Single Batch of Strontium Bromide MethodA Primary Method (e.g., ICP-MS for Sr) StrontiumBromideSample->MethodA MethodB Secondary Method (e.g., AAS for Sr) StrontiumBromideSample->MethodB ResultsA Results from Method A MethodA->ResultsA ResultsB Results from Method B MethodB->ResultsB Comparison Statistical Comparison (e.g., t-test, F-test) ResultsA->Comparison ResultsB->Comparison Conclusion Methods are Equivalent Comparison->Conclusion

Caption: Logical flow for the cross-validation of two analytical methods.

References

A Comparative Analysis of Strontium Bromide and Strontium Chloride Hydrates for Research and Development Applications

Author: BenchChem Technical Support Team. Date: November 2025

Faced with the selection of an appropriate hydrated strontium salt for applications ranging from drug development to materials science, researchers often encounter a choice between strontium bromide hexahydrate (SrBr₂·6H₂O) and strontium chloride hexahydrate (SrCl₂·6H₂O). While chemically similar, their reactivity profiles, particularly concerning hydration and dehydration, exhibit key differences that can significantly impact experimental outcomes and product performance. This guide provides an objective comparison of their reactivity, supported by experimental data, to aid researchers in making an informed selection.

Thermal Reactivity: A Tale of Two Dehydration Pathways

The most significant difference in reactivity between strontium bromide and strontium chloride hydrates lies in their thermal decomposition behavior. Both compounds are promising for thermochemical energy storage, a testament to their reversible hydration and dehydration capabilities. However, the pathways and temperatures of water loss are distinct.

Strontium chloride hexahydrate undergoes a multi-step dehydration process, forming stable lower hydrates (dihydrate and monohydrate) before becoming fully anhydrous. In contrast, strontium bromide hexahydrate primarily transitions to a monohydrate before complete dehydration. This difference in intermediate hydrates can influence the kinetics and energy requirements of dehydration and rehydration processes.

Table 1: Comparative Thermal Decomposition Data

PropertyStrontium Bromide HydrateStrontium Chloride Hydrate
Initial Hydrate SrBr₂·6H₂OSrCl₂·6H₂O
Dehydration Steps SrBr₂·6H₂O → SrBr₂·H₂O → SrBr₂SrCl₂·6H₂O → SrCl₂·2H₂O → SrCl₂·H₂O → SrCl₂
Dehydration Onset Dehydration to monohydrate begins at lower temperatures.Dehydration commences above 61°C.[1]
Complete Dehydration Anhydrous form obtained at approximately 180°C.Full dehydration occurs at 320°C.[1]

Hygroscopicity and Deliquescence

Both strontium bromide and strontium chloride are hygroscopic, readily absorbing moisture from the atmosphere. This property is crucial in applications where water content must be controlled. While direct comparative studies on the rate of moisture absorption are not extensively available, the lower dehydration temperature of strontium bromide suggests it may be more sensitive to ambient humidity. The deliquescence, or the point at which the solid absorbs enough moisture to dissolve into a liquid solution, is a critical parameter for storage and handling.

Reactivity in Solution

In aqueous solutions, both strontium bromide and strontium chloride act as typical salts, dissociating into strontium ions (Sr²⁺) and their respective halide ions (Br⁻ or Cl⁻). The primary reactivity in solution for both compounds is their use as a source of strontium ions. They can be used in precipitation reactions to form other strontium compounds. For example, reacting an aqueous solution of either strontium chloride or strontium bromide with a solution of a sodium salt will lead to the precipitation of the corresponding strontium salt.[1]

Example Precipitation Reaction:

SrX₂ (aq) + Na₂CO₃ (aq) → SrCO₃ (s) + 2NaX (aq) (where X = Cl or Br)

The choice between the bromide and chloride salt in such reactions often comes down to considerations of solubility of the resulting sodium halide and potential side reactions of the halide ion in the specific application.

Experimental Protocols

Thermogravimetric Analysis (TGA) for Dehydration Profiling

Objective: To determine the dehydration pathway and temperature ranges for strontium bromide and strontium chloride hydrates.

Methodology:

  • A small, accurately weighed sample (typically 5-10 mg) of the hydrated salt is placed in a TGA crucible.

  • The furnace is purged with an inert gas (e.g., nitrogen) at a constant flow rate.

  • The sample is heated at a controlled rate (e.g., 10°C/min) over a defined temperature range (e.g., 25°C to 400°C).

  • The mass of the sample is continuously monitored as a function of temperature.

  • The resulting TGA curve (mass vs. temperature) reveals the temperatures at which water is lost and the stoichiometry of the intermediate hydrates.

  • Differential Scanning Calorimetry (DSC) can be run concurrently to measure the heat flow associated with the dehydration events.

Hygroscopicity Assessment

Objective: To compare the moisture absorption characteristics of strontium bromide and strontium chloride hydrates.

Methodology:

  • Anhydrous samples of strontium bromide and strontium chloride are prepared by heating the hydrates under vacuum at a temperature above their final dehydration point.

  • The anhydrous samples are placed in a controlled humidity chamber with a specific relative humidity (RH), for example, 75% RH, which can be maintained using a saturated sodium chloride solution.

  • The mass of each sample is measured at regular intervals over a period of time.

  • The rate and extent of mass gain due to water absorption provide a quantitative measure of their hygroscopicity.

Logical Workflow for Salt Selection

The decision to use strontium bromide or strontium chloride hydrate depends on the specific requirements of the application. The following diagram illustrates a logical workflow for this selection process.

logical_workflow Workflow for Strontium Salt Hydrate Selection start Define Application Requirements thermal_stability Is precise control over dehydration at lower temperatures critical? start->thermal_stability use_srbr2 Consider Strontium Bromide Hydrate (Lower dehydration temperature, potentially more hygroscopic) thermal_stability->use_srbr2 Yes use_srcl2 Consider Strontium Chloride Hydrate (Higher thermal stability, multi-step dehydration) thermal_stability->use_srcl2 No hygroscopicity_concern Is high sensitivity to ambient moisture a concern? hygroscopicity_concern->start Re-evaluate based on handling constraints solution_reactivity Is the primary use in aqueous solution for precipitation? hygroscopicity_concern->solution_reactivity If manageable solution_reactivity->start No (Re-evaluate core need) halide_interference Could the halide ion interfere with downstream processes? solution_reactivity->halide_interference Yes halide_interference->start No (Select based on other factors) evaluate_both Evaluate both salts based on anion compatibility and cost halide_interference->evaluate_both Yes use_srbr2->hygroscopicity_concern Proceed use_srcl2->hygroscopicity_concern Proceed

Caption: Logical workflow for selecting between strontium bromide and strontium chloride hydrates.

Dehydration Pathway Comparison

The following diagram visualizes the distinct dehydration pathways of the two hydrated salts.

dehydration_pathways Dehydration Pathways of Strontium Salt Hydrates cluster_srbr2 Strontium Bromide cluster_srcl2 Strontium Chloride srbr2_6h2o SrBr₂·6H₂O srbr2_1h2o SrBr₂·H₂O srbr2_6h2o->srbr2_1h2o -5H₂O srbr2_anh SrBr₂ (Anhydrous) srbr2_1h2o->srbr2_anh -H₂O srcl2_6h2o SrCl₂·6H₂O srcl2_2h2o SrCl₂·2H₂O srcl2_6h2o->srcl2_2h2o -4H₂O srcl2_1h2o SrCl₂·H₂O srcl2_2h2o->srcl2_1h2o -H₂O srcl2_anh SrCl₂ (Anhydrous) srcl2_1h2o->srcl2_anh -H₂O

Caption: Comparative dehydration pathways of strontium bromide and strontium chloride hydrates.

References

A comparative analysis of the cost-effectiveness of Strontium bromide synthesis methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient and cost-effective synthesis of strontium bromide is a critical consideration. This guide provides a comparative analysis of the most common methods for synthesizing strontium bromide, offering insights into their respective cost-effectiveness, procedural details, and potential applications.

Strontium bromide (SrBr₂) is a compound with diverse applications, ranging from its use in pharmaceuticals to its role as a tracer in geochemical research. The choice of synthesis method can significantly impact the purity, yield, and overall cost of the final product. This analysis focuses on three primary methods: the reaction of strontium carbonate with hydrobromic acid, the reaction of strontium hydroxide with hydrobromic acid, and an alternative industrial approach designed to circumvent the high cost of hydrobromic acid.

Comparative Overview of Synthesis Methods

The selection of an appropriate synthesis method for strontium bromide hinges on a balance of factors including raw material cost, desired purity, reaction yield, and scalability. Below is a summary of the key quantitative aspects of the three primary methods.

ParameterMethod 1: Strontium Carbonate + Hydrobromic AcidMethod 2: Strontium Hydroxide + Hydrobromic AcidMethod 3: Industrial (SrCO₃ + HCl + NaBr)
Primary Reagents Strontium Carbonate (SrCO₃), Hydrobromic Acid (HBr)Strontium Hydroxide (Sr(OH)₂), Hydrobromic Acid (HBr)Strontium Carbonate (SrCO₃), Hydrochloric Acid (HCl), Sodium Bromide (NaBr)
Purity High purity achievable with appropriate purification.High purity achievable with appropriate purification.Potentially lower purity without extensive purification, but suitable for many industrial applications. A purity of up to 97.6% has been reported using hydrobromic acid in a modified process.[1]
Key Cost Driver High cost of hydrobromic acid.High cost of hydrobromic acid.Avoids the direct use of expensive hydrobromic acid.[1]
Byproducts Carbon Dioxide (CO₂), Water (H₂O)Water (H₂O)Sodium Chloride (NaCl), Water (H₂O), Carbon Dioxide (CO₂)
Energy Consumption Moderate; requires heating for reaction and crystallization.Moderate; neutralization reaction is exothermic, but may require heating for crystallization.Potentially higher due to multiple reaction and separation steps.

Experimental Protocols

Detailed experimental procedures are essential for replicating and optimizing the synthesis of strontium bromide. The following are representative protocols for each of the discussed methods.

Method 1: Synthesis from Strontium Carbonate and Hydrobromic Acid

This method involves the reaction of a strontium salt with hydrobromic acid to produce strontium bromide.

Reaction: SrCO₃ + 2HBr → SrBr₂ + H₂O + CO₂[2]

Procedure:

  • In a well-ventilated fume hood, slowly add a stoichiometric amount of hydrobromic acid (e.g., 48% aqueous solution) to a suspension of strontium carbonate in distilled water with constant stirring.

  • The reaction will produce carbon dioxide gas, so the addition of acid should be gradual to control effervescence.

  • Once the reaction is complete (i.e., no more gas evolution), gently heat the solution to ensure all the strontium carbonate has reacted.

  • Filter the hot solution to remove any unreacted starting material or insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of strontium bromide hexahydrate (SrBr₂·6H₂O).

  • Collect the crystals by filtration and wash them with a small amount of cold distilled water.

  • To obtain anhydrous strontium bromide, the hexahydrate can be heated to 180°C.[2]

Method 2: Synthesis from Strontium Hydroxide and Hydrobromic Acid

This method utilizes the neutralization reaction between a base (strontium hydroxide) and an acid (hydrobromic acid).[2]

Reaction: Sr(OH)₂ + 2HBr → SrBr₂ + 2H₂O[3][4]

Procedure:

  • Dissolve strontium hydroxide in distilled water. Gentle heating may be required to aid dissolution.

  • In a separate beaker, dilute the required amount of hydrobromic acid (e.g., 48% aqueous solution) with distilled water.

  • Slowly add the hydrobromic acid solution to the strontium hydroxide solution with continuous stirring. The reaction is exothermic.

  • Monitor the pH of the solution. The addition of acid should continue until the solution is neutral (pH ≈ 7).

  • Filter the resulting solution to remove any impurities.

  • Concentrate the filtrate by gentle heating to initiate crystallization.

  • Cool the solution to induce the formation of strontium bromide hexahydrate crystals.

  • Isolate the crystals by filtration, wash with cold distilled water, and dry.

  • Anhydrous strontium bromide can be obtained by heating the hexahydrate at 180°C.[2]

Method 3: Industrial Synthesis without Hydrobromic Acid

This more cost-effective industrial process avoids the direct use of expensive hydrobromic acid by employing a double displacement reaction.[1]

Conceptual Steps:

  • Strontium Chloride Formation: React strontium carbonate with hydrochloric acid to produce strontium chloride, water, and carbon dioxide.

    • SrCO₃ + 2HCl → SrCl₂ + H₂O + CO₂

  • Double Displacement: React the strontium chloride solution with a solution of sodium bromide. Due to the lower solubility of sodium chloride in certain solvents (like ethanol), strontium bromide can be selectively isolated.

    • SrCl₂ + 2NaBr → SrBr₂ + 2NaCl

  • Purification: The strontium bromide is then purified from the reaction mixture. The high solubility of strontium bromide in ethanol can be exploited to separate it from the less soluble sodium chloride.[1]

Cost-Effectiveness Analysis

A precise cost-effectiveness analysis depends on the current market prices of the reagents. However, a qualitative and estimated quantitative comparison can be made based on available data.

ReagentPurityPrice (USD/kg) - Approximate
Strontium Carbonate≥99.9%$63.80 (100g) - $236.00 (500g)
Strontium CarbonateFine$8.53/kg[5]
Strontium CarbonateElectronic Grade$26.00 - $141.00[6]
Hydrobromic Acid48%$148.00 - $117.20 (bulk)[7]
Hydrobromic Acid48%~$31.73/L (200L)[8]
Hydrobromic Acid48%~$32.50 (1kg)[9]
Hydrochloric Acid31.5% Industrial GradeVaries significantly with quantity, from ~$19/quart to bulk pricing[10]
Hydrochloric AcidIndustrial Grade$185 - $265/Ton[11]
Sodium BromideTechnical Grade~$16.10/kg (50 lb bag)[12]
Sodium BromideExtrapure~$30.50/kg (500g)[13]

Analysis:

  • Methods 1 and 2 are heavily impacted by the high cost of hydrobromic acid . While these methods are straightforward and can produce high-purity strontium bromide, they are less economically viable for large-scale production.

  • Method 3 presents a more cost-effective alternative for industrial applications by utilizing cheaper and more readily available reagents like hydrochloric acid and sodium bromide . The trade-off may be in the initial purity of the product, potentially requiring additional purification steps which would add to the overall cost and complexity. The projected prices for strontium bromide produced via a modified industrial process are in the range of 0.09-0.28 €/kWh of heat stored, indicating its economic advantage for large-scale applications.[1]

Visualization of Synthesis Pathways

The logical flow of the synthesis methods can be visualized to better understand the process choices.

Strontium_Bromide_Synthesis cluster_starting_materials Starting Materials cluster_reagents Primary Reagents cluster_products Product SrCO3 Strontium Carbonate (SrCO3) SrBr2 Strontium Bromide (SrBr2) SrCO3->SrBr2  + 2HBr (Method 1) intermediate SrCl2 SrCO3->intermediate + 2HCl SrOH2 Strontium Hydroxide (Sr(OH)2) SrOH2->SrBr2  + 2HBr (Method 2) HBr Hydrobromic Acid (HBr) HCl Hydrochloric Acid (HCl) NaBr Sodium Bromide (NaBr) intermediate->SrBr2 + 2NaBr (Method 3)

Caption: Comparative pathways for Strontium Bromide synthesis.

Conclusion

The choice of a synthesis method for strontium bromide requires careful consideration of the desired scale of production, purity requirements, and economic constraints. For laboratory-scale synthesis where high purity is paramount and cost is a secondary concern, the direct reaction of strontium carbonate or strontium hydroxide with hydrobromic acid offers a straightforward route. However, for industrial-scale production, the alternative pathway utilizing hydrochloric acid and sodium bromide presents a significantly more cost-effective approach, albeit with potential challenges in purification. Researchers and production managers should weigh these factors to select the most appropriate method for their specific needs.

References

Evaluating the Long-Term Cycling Stability of Strontium Bromide Monohydrate for Thermochemical Energy Storage

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The pursuit of efficient and durable thermal energy storage solutions is a critical endeavor in the scientific community. Among the promising candidates, Strontium bromide monohydrate (SrBr₂·H₂O) has garnered significant attention for its application in thermochemical energy storage, primarily due to its high energy storage density and suitable operating temperatures for various applications.[1][2][3] This guide provides an objective evaluation of the long-term cycling stability of this compound, comparing its performance with alternative materials based on available experimental data.

Performance Under Repetitive Cycling

The long-term stability of a thermochemical storage material is paramount for its practical application. For this compound, studies have demonstrated its generally reversible hydration/dehydration cycling behavior. However, performance degradation, particularly a decrease in the reaction rate, has been observed over extended cycling.

One study that subjected this compound to 100 hydration/dehydration cycles at a constant temperature of 170°C noted that while the reaction remained fully reversible, the dehydration reaction rate decreased for conversions larger than 50%.[1] Another comprehensive investigation over 900 cycles revealed a more pronounced decrease in the hydration reaction rate.[4][5] This was attributed to the formation of secondary particles, leading to a reduction in the H₂O diffusion coefficient within the particles.[4][5] After 900 cycles, the diffusion coefficient was found to be five times lower than in the initial cycle.[4]

Table 1: Quantitative Data on the Cycling Stability of this compound

ParameterInitial CyclesAfter 100 CyclesAfter 900 CyclesReference
Reaction Reversibility Fully reversibleFully reversible-[1]
Dehydration Rate Full conversion in ~20 min (at 170°C)Completed after 3 hours (at 170°C)-[1]
Hydration Rate Slight deceleration observed-Reaction rate decreased[1][4][5]
H₂O Diffusion Coefficient --5 times lower than initial[4]

Comparison with Alternative Thermochemical Storage Materials

While this compound shows promise, it is essential to consider its performance relative to other salt hydrates investigated for thermochemical energy storage.

Strontium Chloride (SrCl₂): Similar to Strontium bromide, Strontium chloride is another promising candidate with multiple stable hydrates.[6] However, like other salt hydrates, it can suffer from mechanical degradation during cycling.[6]

Magnesium Chloride (MgCl₂): Magnesium chloride has been studied for low-temperature applications. However, it is prone to deliquescence (dissolving in the absorbed water) and decomposition over storage cycles at high temperatures, which can significantly reduce its storage capacity.[7]

Calcium Chloride (CaCl₂): This material is another potential candidate, but like Strontium bromide, it can be less prone to dissolution compared to other salts.[8]

Composite Materials: To address the challenges of pure salt hydrates, such as agglomeration and poor thermal conductivity, composite materials are being developed. These often involve incorporating the salt into an inert matrix like vermiculite, silica gel, or graphite.[9][10] For instance, a composite of Strontium bromide with natural graphite has been shown to improve hydration-dehydration kinetics and achieve a four-fold increase in thermal conductivity.[10]

Calcium-based materials (Ca(OH)₂/CaO and CaCO₃/CaO): These materials are investigated for higher temperature applications. While they offer advantages like low cost and broad availability, they face challenges such as sintering, agglomeration, and poor thermal conductivity over multiple cycles.[11][12][13]

Experimental Protocols for Evaluating Cycling Stability

The long-term cycling stability of thermochemical materials is typically evaluated through a series of hydration and dehydration cycles under controlled conditions. The following outlines a general experimental workflow.

Experimental Workflow for Cycling Stability Analysis

experimental_workflow cluster_prep Sample Preparation cluster_cycling Cycling Experiment cluster_analysis Post-Cycling Analysis prep Material Synthesis/ Procurement char Initial Material Characterization (TGA, DSC, XRD) prep->char reactor Load Sample into Controlled Environment Reactor char->reactor dehydration Dehydration Step (Controlled Temperature & Pressure) reactor->dehydration hydration Hydration Step (Controlled Temperature & Humidity) dehydration->hydration cycle Repeat for N Cycles hydration->cycle cycle->dehydration Next Cycle post_char Post-Cycling Material Characterization (TGA, DSC, XRD, SEM) cycle->post_char End of Cycles data_analysis Data Analysis (Reaction Rate, Capacity Fade) post_char->data_analysis

Caption: Experimental workflow for evaluating the long-term cycling stability of thermochemical materials.

Detailed Methodologies:

  • Thermogravimetric Analysis (TGA): This is a key technique used to monitor the mass change of the material as it undergoes hydration and dehydration. The rate of mass change provides information about the reaction kinetics. For instance, in one study, 100 hydration/dehydration cycles were performed at a constant temperature of 170°C in a TGA instrument with a humidity sensor.[1] The hydration phase involved exposing the sample to a specific water vapor partial pressure, while the dehydration phase was conducted in a dry nitrogen atmosphere.[1]

  • Volumetric Methods: In this approach, the change in pressure in a sealed reactor is measured to determine the extent of the hydration or dehydration reaction.[4][5] This method was used to evaluate the reaction rate of Strontium bromide over 900 cycles.[4][5]

  • Reactor Prototypes: For larger-scale testing, lab-scale reactor prototypes are fabricated and subjected to multiple cycles.[11] These experiments allow for the evaluation of not only the material's stability but also the performance of the reactor design.

  • Material Characterization: Before and after cycling, various characterization techniques are employed to understand the physical and chemical changes in the material. These include:

    • X-ray Diffraction (XRD): To identify the crystalline phases present and monitor any changes in the crystal structure.

    • Scanning Electron Microscopy (SEM): To observe the morphology of the particles and identify changes such as agglomeration or the formation of secondary particles.

    • Differential Scanning Calorimetry (DSC): To measure the heat flow associated with the hydration and dehydration reactions and determine the energy storage capacity.

References

Safety Operating Guide

Proper Disposal of Strontium Bromide Monohydrate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides essential, step-by-step guidance for the proper disposal of strontium bromide monohydrate, ensuring the safety of laboratory personnel and adherence to regulatory standards. By providing clear and actionable procedures, we aim to be your preferred source for information on laboratory safety and chemical handling, building a foundation of trust that extends beyond the products we supply.

Key Safety and Physical Data

A thorough understanding of a chemical's properties is the first step in safe handling and disposal. The following table summarizes key quantitative data for this compound.

PropertyValue
Chemical Formula SrBr₂·H₂O
Molecular Weight 265.44 g/mol [1]
Appearance White crystalline powder[2][3]
Hazards Skin and eye irritation, potential respiratory irritation[4][5]

Personal Protective Equipment (PPE) and Handling

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).

  • Eye Protection: Wear chemical safety goggles or glasses.

  • Hand Protection: Wear protective gloves (e.g., nitrile).

  • Body Protection: A lab coat or other protective clothing is required.

  • Respiratory Protection: Use in a well-ventilated area. Avoid breathing dust.[4][5]

Step-by-Step Disposal Procedure

The primary method for disposing of this compound is through a licensed hazardous or special waste collection point.[6] For small quantities that are determined to be non-hazardous according to local regulations, landfill disposal may be an option.

Experimental Protocol: Waste Collection and Preparation
  • Collection: Carefully sweep up solid this compound, avoiding the creation of dust.[4]

  • Containerization: Place the collected waste into a clean, dry, and properly labeled container. The container must be sealable.

  • Labeling: Clearly label the container as "this compound Waste" and include any other information required by your institution's waste management program.

  • Storage: Store the sealed container in a designated waste accumulation area, away from incompatible materials.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Strontium Bromide Monohydrate Waste assess Assess Hazards & Consult Local Regulations start->assess is_hazardous Is it classified as hazardous waste? assess->is_hazardous licensed_disposal Dispose through a Licensed Hazardous Waste Collection Service is_hazardous->licensed_disposal Yes non_hazardous_disposal Follow Institutional Guidelines for Non-Hazardous Solid Chemical Waste is_hazardous->non_hazardous_disposal No package Package in a sealed, labeled container licensed_disposal->package non_hazardous_disposal->package end End: Proper Disposal package->end

Caption: Disposal decision workflow for this compound.

Flinn Scientific Disposal Method #26a

Some sources refer to "Flinn Suggested Disposal Method #26a" as an option for strontium bromide.[4] This method generally pertains to the disposal of chemical wastes that are not classified as hazardous by regulatory agencies. It typically involves packaging the waste in a sealed container for landfill disposal.[7] However, it is crucial to always consult your local and institutional regulations before utilizing this or any other disposal method to ensure full compliance.[8] The disposal of chemical wastes is regulated by federal, state, and local ordinances.[8]

By following these procedures, you can ensure the safe and compliant disposal of this compound, contributing to a safer laboratory environment and protecting our planet.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Strontium Bromide Monohydrate

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety protocols and logistical plans for the handling and disposal of Strontium bromide monohydrate are critical for ensuring a safe laboratory environment. This guide provides immediate, actionable steps for researchers, scientists, and drug development professionals to minimize risks and manage this chemical responsibly.

This compound is a compound that requires careful handling due to its potential to cause skin, eye, and respiratory irritation.[1][2] Adherence to proper personal protective equipment (PPE) protocols, operational procedures, and disposal plans is paramount for laboratory safety.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is essential. The following table summarizes the required protective gear.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield should be worn.[3]To prevent eye contact with dust or splashes which can cause serious irritation.[1][2][4]
Skin Protection Wear impervious gloves (e.g., nitrile rubber) and a lab coat or protective clothing.[3][4][5]To avoid direct skin contact which can lead to irritation.[1][2][3][4]
Respiratory Protection Use a dust mask or a NIOSH/MSHA approved respirator, especially when handling the powder form or in areas with insufficient ventilation.[1][3]To prevent the inhalation of airborne particles that may cause respiratory tract irritation.[1][2][4]

Operational Plan for Safe Handling

A systematic approach to handling this compound from receipt to disposal is crucial for minimizing exposure and ensuring safety.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize dust inhalation.[2][3][4][6]

  • Ensure that safety equipment such as an eyewash station and a safety shower are readily accessible.[3]

  • Keep containers of this compound tightly sealed when not in use to prevent moisture absorption, as it is deliquescent.[2][6]

2. Handling Procedures:

  • Avoid the formation and dispersion of dust during handling.[3][4][5]

  • Do not eat, drink, or smoke in the area where the chemical is being handled.[4]

  • After handling, wash hands and any exposed skin thoroughly with soap and water.[1][4]

  • Contaminated work clothing should be removed and laundered separately before reuse.[1][4]

3. Storage:

  • Store this compound in a cool, dry place away from incompatible materials such as strong acids and oxidizing agents.[3][4]

  • Keep the storage container tightly closed to protect it from moisture.[2][6]

Accidental Release and First Aid Measures

In the event of an accidental release or exposure, immediate action is necessary.

IncidentFirst Aid and Spill Response
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] If irritation persists, seek medical attention.[1][2][6]
Skin Contact Wash the affected area with plenty of soap and water.[1] Remove contaminated clothing. If skin irritation occurs, get medical advice.[1][2][6]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek medical attention if you feel unwell.[1][2][6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek medical attention if symptoms occur.[2][6]
Minor Spill For small spills, carefully sweep up the material, avoiding dust generation, and place it in a suitable, sealed container for disposal.[2][4][5][6] Clean the spill area with water.
Major Spill In case of a large spill, evacuate the area and ensure adequate ventilation. Wear appropriate PPE.[4][5] Prevent the material from entering drains or waterways.[4][5] Collect the spilled material and place it in a labeled container for disposal.[4]

Disposal Plan

Proper disposal of this compound is essential to prevent environmental contamination.

  • Waste Characterization: Unused this compound and any materials contaminated with it should be treated as hazardous waste.

  • Containerization: Place waste material in a clearly labeled, sealed container.

  • Disposal Method: Dispose of the waste through a licensed professional waste disposal service.[5] Adhere to all federal, state, and local environmental regulations for chemical waste disposal.[2][6] Do not dispose of it down the drain.[5]

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Storage cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Well-Ventilated Workspace prep_ppe->prep_workspace handle_chem Handle this compound (Avoid Dust Formation) prep_workspace->handle_chem use_chem Perform Experimental Work handle_chem->use_chem decontaminate Decontaminate Work Area use_chem->decontaminate collect_waste Collect Waste in Labeled Container use_chem->collect_waste store_chem Store in a Cool, Dry, Sealed Container decontaminate->store_chem store_chem->prep_ppe For next use dispose_waste Dispose via Licensed Service collect_waste->dispose_waste

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.